molecular formula C31H50N7O17P3S B1236386 2-trans-4-cis-Decadienoyl-CoA CAS No. 79315-17-6

2-trans-4-cis-Decadienoyl-CoA

Katalognummer: B1236386
CAS-Nummer: 79315-17-6
Molekulargewicht: 917.8 g/mol
InChI-Schlüssel: FASAKYLWSRDQOH-IMVFQKDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2E,4Z)-deca-2,4-dienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2-trans,4-cis)-deca-2,4-dienoic acid. It is a medium-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and a (2E,4Z)-dienoyl-CoA. It is functionally related to a coenzyme A. It is a conjugate acid of a (2E,4Z)-deca-2,4-dienoyl-CoA(4-).
2-trans-4-cis-decadienoyl-CoA has been reported in Homo sapiens and Bos taurus with data available.

Eigenschaften

CAS-Nummer

79315-17-6

Molekularformel

C31H50N7O17P3S

Molekulargewicht

917.8 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4Z)-deca-2,4-dienethioate

InChI

InChI=1S/C31H50N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-11,18-20,24-26,30,41-42H,4-7,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-,11-10+/t20-,24-,25-,26+,30-/m1/s1

InChI-Schlüssel

FASAKYLWSRDQOH-IMVFQKDNSA-N

Isomerische SMILES

CCCCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Kanonische SMILES

CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyme

2,4-decadienoyl-CoA
2,4-decadienoyl-coenzyme A
2-trans,4-cis-decadienoyl-CoA
coenzyme A, 2,4-decadienoyl-

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of 2-trans-4-cis-Decadienoyl-CoA in the Beta-Oxidation of Polyunsaturated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of polyunsaturated fatty acids (PUFAs) through beta-oxidation presents unique enzymatic challenges not encountered in the breakdown of their saturated counterparts. A critical intermediate in this pathway, particularly for fatty acids with double bonds at even-numbered carbon positions such as linoleic acid, is 2-trans-4-cis-decadienoyl-CoA. This intermediate is not a substrate for the standard enzymes of the beta-oxidation spiral. Its further metabolism necessitates the action of the auxiliary enzyme 2,4-dienoyl-CoA reductase (DECR). This guide provides an in-depth technical overview of the role of this compound, the function and mechanism of DECR, and the clinical implications of defects in this pathway.

Introduction to Polyunsaturated Fatty Acid Beta-Oxidation

Beta-oxidation is the primary metabolic pathway for the degradation of fatty acids, yielding acetyl-CoA, NADH, and FADH2.[1] While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids requires additional enzymatic machinery to resolve the non-standard intermediates.[2] For polyunsaturated fatty acids, the degradation proceeds via the standard beta-oxidation pathway until a double bond is encountered that results in a problematic intermediate. One such critical intermediate is this compound, which arises from the oxidation of fatty acids like linoleic acid.[3][4]

The Formation of this compound

The beta-oxidation of linoleic acid (18:2, cis-Δ⁹, cis-Δ¹²) initially proceeds through three cycles of standard beta-oxidation. This process yields three molecules of acetyl-CoA and shortens the fatty acyl-CoA chain to a 12-carbon intermediate, cis-Δ³,cis-Δ⁶-dodecenoyl-CoA. An isomerase then converts the cis-Δ³ double bond to a trans-Δ² double bond, allowing one more round of beta-oxidation to occur. This cycle produces another acetyl-CoA and leaves a 10-carbon intermediate, 4-cis-decenoyl-CoA. The subsequent dehydrogenation of 4-cis-decenoyl-CoA by acyl-CoA dehydrogenase results in the formation of this compound.[5]

The Enzymatic Challenge of this compound

The this compound intermediate cannot be processed by the next enzyme in the standard beta-oxidation pathway, enoyl-CoA hydratase. The presence of the conjugated double bond system prevents the hydration reaction.[2] To overcome this metabolic block, the cell employs a specialized auxiliary enzyme, 2,4-dienoyl-CoA reductase (DECR).[6][7]

The Role and Mechanism of 2,4-Dienoyl-CoA Reductase (DECR)

2,4-dienoyl-CoA reductase is a critical enzyme in the beta-oxidation of PUFAs with double bonds at even-numbered positions.[8] It catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters.[6][9]

The Reaction Catalyzed by DECR

DECR reduces the 4-cis double bond of this compound to produce 3-trans-enoyl-CoA.[6][10] This reaction consumes one molecule of NADPH.[9] The resulting 3-trans-enoyl-CoA is then isomerized by another auxiliary enzyme, enoyl-CoA isomerase, to 2-trans-enoyl-CoA, which is a substrate for the standard beta-oxidation pathway and can re-enter the cycle.[6]

Enzyme Structure and Mechanism

In eukaryotes, DECR exists in both mitochondria (mDECR) and peroxisomes (pDECR).[6] The mitochondrial enzyme is a homotetramer and belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[6][11] The catalytic mechanism proceeds in a stepwise manner, involving the transfer of a hydride from NADPH to the Cγ-Cδ double bond of the substrate, followed by the protonation of an enolate intermediate.[9][12] The crystal structure of human mitochondrial DECR has been resolved, providing insights into its active site and substrate binding.[11] Interestingly, the prokaryotic DECR from E. coli is structurally and mechanistically different, containing an iron-sulfur cluster and flavins, yet it catalyzes the same reaction with similar efficiency.[13]

cluster_pathway Metabolism of this compound 2_trans_4_cis_Decadienoyl_CoA This compound 3_trans_Enoyl_CoA 3-trans-Enoyl-CoA 2_trans_4_cis_Decadienoyl_CoA->3_trans_Enoyl_CoA 2,4-Dienoyl-CoA Reductase (DECR) + NADPH 2_trans_Enoyl_CoA 2-trans-Enoyl-CoA 3_trans_Enoyl_CoA->2_trans_Enoyl_CoA Enoyl-CoA Isomerase Beta_Oxidation Beta-Oxidation Spiral 2_trans_Enoyl_CoA->Beta_Oxidation

Figure 1: Metabolic fate of this compound in beta-oxidation.

Quantitative Data

The enzymatic activity of 2,4-dienoyl-CoA reductase has been characterized, and key kinetic parameters have been determined.

Enzyme SourceSubstrateKm (µM)Turnover Number (kcat, s⁻¹)Reference
Rat Liver Mitochondriatrans-2,trans-4-Hexadienoyl-CoA0.462.1[14]
Rat Liver MitochondriaNADPH2.52.1[14]
Human PeroxisomesShort-chain Acyl-CoAs>6-fold higher than long-chainNot specified[15]
Human PeroxisomesAcyl-CoAs (≥10 carbons)Not specifiedNot specified[15]

Experimental Protocols

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

A continuous spectrophotometric assay is commonly used to measure DECR activity by monitoring the decrease in NADPH absorbance at 340 nm.[1]

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • EDTA (100 µM)

  • NADPH (125 µM)

  • Enzyme preparation (e.g., purified DECR or mitochondrial extract)

  • Substrate: trans-2,trans-4-hexadienoyl-CoA (40 µM) or trans-2,trans-4-decadienoyl-CoA (40 µM)

Procedure:

  • Prepare the assay mixture containing potassium phosphate buffer, EDTA, and NADPH in a final volume of 1.0 mL in a cuvette.

  • Add the enzyme preparation to the mixture and pre-incubate at room temperature for 20 minutes.

  • Initiate the reaction by adding the substrate (trans-2,trans-4-hexadienoyl-CoA or trans-2,trans-4-decadienoyl-CoA).

  • Immediately monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the DECR activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

A modified, more sensitive assay utilizes 5-phenyl-2,4-pentadienoyl-CoA as a substrate, which also absorbs at 340 nm, leading to a greater change in absorbance upon reduction.[16]

cluster_workflow Experimental Workflow for DECR Assay Prepare_Assay_Mix Prepare Assay Mixture (Buffer, EDTA, NADPH) Add_Enzyme Add Enzyme Preparation Prepare_Assay_Mix->Add_Enzyme Pre_Incubate Pre-incubate at Room Temperature Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance Decrease at 340 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

References

The Biosynthesis of 2-trans-4-cis-Decadienoyl-CoA from Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for the conversion of linoleic acid to 2-trans-4-cis-decadienoyl-CoA. This pathway is a critical component of polyunsaturated fatty acid metabolism, and understanding its intricacies is vital for research in metabolic diseases, drug development, and nutritional science. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

Core Metabolic Pathway: Beta-Oxidation of Linoleic Acid

The conversion of linoleic acid to this compound occurs through the mitochondrial and peroxisomal beta-oxidation pathways.[1][2][3] Linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds at carbons 9 and 12, undergoes several cycles of beta-oxidation before the formation of the decadienoyl-CoA intermediate. The process involves a series of four core reactions catalyzed by distinct enzymes, with additional auxiliary enzymes required to handle the non-standard structures arising from the double bonds.[3][4]

The initial steps involve the activation of linoleic acid to linoleoyl-CoA in the cytoplasm and its transport into the mitochondrial matrix.[2][5] Once in the mitochondria, linoleoyl-CoA undergoes three cycles of conventional beta-oxidation. Each cycle consists of four enzymatic steps:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA and FADH2.

  • Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and generating NADH.

  • Thiolytic cleavage by β-keto-thiolase, releasing acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.

After three cycles, the initial 18-carbon linoleoyl-CoA is converted to a 12-carbon intermediate, cis-Δ3,cis-Δ6-dodecadienoyl-CoA. At this point, the cis-Δ3 double bond poses a challenge for the standard beta-oxidation enzymes. The auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase , converts the cis-Δ3 double bond to a trans-Δ2 double bond, yielding trans-Δ2,cis-Δ6-dodecadienoyl-CoA. This intermediate can then undergo one more round of beta-oxidation, producing acetyl-CoA and the key intermediate, This compound .

This this compound is not a substrate for enoyl-CoA hydratase.[3] Its further metabolism requires the action of another auxiliary enzyme, the NADPH-dependent 2,4-dienoyl-CoA reductase . This enzyme reduces the conjugated double bonds to a single trans-Δ3 double bond, forming trans-3-decenoyl-CoA.[3] The trans-3-decenoyl-CoA is then isomerized by Δ3,Δ2-enoyl-CoA isomerase to trans-2-decenoyl-CoA, which can then re-enter and complete the beta-oxidation spiral.

Quantitative Data

EnzymeSubstrateKmVmaxOrganism/TissueReference
L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoAs (various chain lengths)Data available, but specific values for linoleic acid intermediates are not detailed in the provided search results.Enzyme is most active with medium-chain substrates.Pig heart[6]
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Decadienoyl-CoA40 µM (in a specific assay)Not specifiedHuman[1]
Acyl-CoA Dehydrogenases Acyl-CoAs (various chain lengths)pH-dependentpH-dependentGeneral[7]

Experimental Protocols

Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from a spectrophotometric assay used to measure the activity of 2,4-dienoyl-CoA reductase.

Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified 2,4-dienoyl-CoA reductase enzyme preparation

  • 50 mM Phosphate Buffer Saline (PBS), pH 7.4

  • 100 µM EDTA

  • 125 µM NADPH

  • 40 µM trans-2,trans-4-decadienoyl-CoA (substrate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM PBS (pH 7.4), 100 µM EDTA, and 125 µM NADPH in a final volume of 1.0 ml.

  • Add 10 µg of the purified enzyme to the reaction mixture.

  • Pre-incubate the mixture for 20 minutes at room temperature.

  • Initiate the reaction by adding 40 µM of trans-2,trans-4-decadienoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm for 90 seconds.

  • The rate of NADPH oxidation is proportional to the enzyme activity.

In Vitro Reconstitution of the Beta-Oxidation Pathway

This protocol provides a general framework for reconstituting the beta-oxidation pathway in vitro to study the metabolism of fatty acids like linoleic acid.

Principle: By combining purified enzymes of the beta-oxidation pathway, the stepwise degradation of a fatty acyl-CoA can be monitored.

Materials:

  • Purified enzymes: Acyl-CoA synthetase, Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-Hydroxyacyl-CoA dehydrogenase, 3-Ketoacyl-CoA thiolase, 2,4-Dienoyl-CoA reductase, and Δ3,Δ2-enoyl-CoA isomerase.

  • Linoleic acid

  • Coenzyme A (CoA)

  • ATP

  • NAD+

  • NADPH

  • Reaction buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2)

  • Analytical equipment for detecting intermediates (e.g., HPLC, LC-MS/MS)

Procedure:

  • Activation of Linoleic Acid: Incubate linoleic acid with acyl-CoA synthetase, ATP, and CoA to form linoleoyl-CoA.

  • Initiation of Beta-Oxidation: Add the activated linoleoyl-CoA to a reaction mixture containing the core beta-oxidation enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase) and the necessary cofactors (NAD+).

  • Inclusion of Auxiliary Enzymes: For the complete degradation of linoleoyl-CoA, include the auxiliary enzymes 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase in the reaction mixture, along with NADPH.

  • Time-Course Analysis: Take aliquots of the reaction mixture at different time points.

  • Analysis of Intermediates: Analyze the aliquots using techniques like HPLC or LC-MS/MS to identify and quantify the intermediates formed at each step of the pathway.[8]

Isolation of Mitochondria for Beta-Oxidation Studies

This protocol outlines a standard procedure for isolating mitochondria from tissue samples to study fatty acid oxidation.

Principle: Differential centrifugation is used to separate mitochondria from other cellular components.

Materials:

  • Fresh tissue (e.g., rat liver)

  • Isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

  • Dounce homogenizer

  • Centrifuge and rotor capable of reaching appropriate speeds

  • Bradford assay reagents for protein quantification

Procedure:

  • Mince the tissue and homogenize it in ice-cold isolation buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) for 15 minutes to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer.

  • Determine the protein concentration of the isolated mitochondria using a Bradford assay.

  • The isolated mitochondria can then be used in assays to measure fatty acid oxidation, for example, by monitoring oxygen consumption.[9]

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound from linoleic acid.

Experimental_Workflow Start Start: Tissue Sample Homogenization 1. Homogenization in Isolation Buffer Start->Homogenization Centrifugation1 2. Low-Speed Centrifugation (600 x g, 10 min) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 3. High-Speed Centrifugation (8,000 x g, 15 min) Supernatant1->Centrifugation2 Mitochondrial_Pellet 4. Isolate Mitochondrial Pellet Centrifugation2->Mitochondrial_Pellet Wash 5. Wash Pellet Mitochondrial_Pellet->Wash Resuspend 6. Resuspend in Assay Buffer Wash->Resuspend Quantify 7. Protein Quantification (Bradford Assay) Resuspend->Quantify Assay 8. Beta-Oxidation Assay (e.g., Oxygen Consumption) Quantify->Assay Analysis 9. Data Analysis Assay->Analysis

Caption: Experimental workflow for isolating mitochondria and assaying beta-oxidation.

References

The Crucial Role of 2-trans-4-cis-Decadienoyl-CoA in Unsaturated Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-trans-4-cis-decadienoyl-CoA, a pivotal intermediate in the beta-oxidation of polyunsaturated fatty acids. A comprehensive understanding of its formation, subsequent metabolic fate, and the enzymes involved is critical for research in metabolic diseases, drug discovery, and cellular physiology. This document outlines the core metabolic pathways, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical processes.

Introduction: The Challenge of Unsaturated Fatty Acid Catabolism

The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed. One such critical intermediate is this compound, which arises from the beta-oxidation of linoleic acid and other polyunsaturated fatty acids with double bonds at even-numbered carbon positions.[1] Its unique stereochemistry prevents its direct entry into the next round of beta-oxidation, requiring a specific enzymatic intervention to continue the catabolic spiral.

The Metabolic Pathway: Beta-Oxidation of Linoleic Acid

The generation and metabolism of this compound is best understood in the context of the beta-oxidation of linoleic acid (C18:2, cis-Δ⁹, cis-Δ¹²). The initial cycles of beta-oxidation proceed normally until the acyl-CoA chain is shortened, leading to the formation of intermediates that cannot be processed by the core beta-oxidation enzymes.

The pathway can be summarized as follows:

  • Initial Beta-Oxidation Cycles: Linoleic acid is activated to linoleoyl-CoA and undergoes three cycles of beta-oxidation, removing six carbons and producing three molecules of acetyl-CoA. This process also shifts the position of the cis-Δ⁹ double bond.

  • Formation of a cis-Δ³ Intermediate: The resulting 12-carbon acyl-CoA, cis-Δ³-dodecenoyl-CoA, is not a substrate for acyl-CoA dehydrogenase.

  • Isomerization: The enzyme enoyl-CoA isomerase converts the cis-Δ³ double bond to a trans-Δ² double bond, yielding trans-Δ²-dodecenoyl-CoA.[2][3] This intermediate can now undergo one more round of beta-oxidation.

  • Formation of this compound: After another cycle of beta-oxidation, the 10-carbon intermediate, This compound , is formed.[4] This molecule contains a conjugated diene system that is not a substrate for enoyl-CoA hydratase.

  • Reduction by 2,4-Dienoyl-CoA Reductase: The enzyme 2,4-dienoyl-CoA reductase (DECR) , utilizing NADPH as a cofactor, reduces the C4-C5 double bond of this compound to yield trans-3-enoyl-CoA . This is the rate-limiting step in the beta-oxidation of polyunsaturated fatty acids.[5]

  • Final Isomerization: The resulting trans-3-enoyl-CoA is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA.[3]

  • Completion of Beta-Oxidation: The trans-2-enoyl-CoA can now re-enter the main beta-oxidation spiral and be completely degraded to acetyl-CoA.

This metabolic sequence occurs in both mitochondria and peroxisomes, with distinct isoforms of the involved enzymes often present in each organelle.[6] Peroxisomes are particularly important for the initial breakdown of very-long-chain fatty acids.[7]

Beta_Oxidation_Linoleic_Acid cluster_main Beta-Oxidation Pathway of Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA 3x Acetyl-CoA 3x Acetyl-CoA Linoleoyl-CoA->3x Acetyl-CoA cis-Δ³-Dodecenoyl-CoA cis-Δ³-Dodecenoyl-CoA Linoleoyl-CoA->cis-Δ³-Dodecenoyl-CoA 3 cycles of β-oxidation trans-Δ²-Dodecenoyl-CoA trans-Δ²-Dodecenoyl-CoA cis-Δ³-Dodecenoyl-CoA->trans-Δ²-Dodecenoyl-CoA Enoyl-CoA Isomerase This compound This compound trans-Δ²-Dodecenoyl-CoA->this compound 1 cycle of β-oxidation trans-3-Enoyl-CoA trans-3-Enoyl-CoA This compound->trans-3-Enoyl-CoA 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) trans-2-Enoyl-CoA trans-2-Enoyl-CoA trans-3-Enoyl-CoA->trans-2-Enoyl-CoA Enoyl-CoA Isomerase Further Beta-Oxidation Further Beta-Oxidation trans-2-Enoyl-CoA->Further Beta-Oxidation Re-entry to β-oxidation Acetyl-CoA Acetyl-CoA Further Beta-Oxidation->Acetyl-CoA Experimental_Workflow cluster_workflow Experimental Workflow for Studying Unsaturated Fatty Acid Metabolism Tissue/Cell Culture Tissue/Cell Culture Mitochondrial Isolation Mitochondrial Isolation Tissue/Cell Culture->Mitochondrial Isolation Protein Quantification Protein Quantification Mitochondrial Isolation->Protein Quantification In Vitro Beta-Oxidation Assay In Vitro Beta-Oxidation Assay Protein Quantification->In Vitro Beta-Oxidation Assay Substrate Addition Substrate Addition In Vitro Beta-Oxidation Assay->Substrate Addition Incubation Incubation Substrate Addition->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

An In-Depth Technical Guide on the Enzymatic Conversion of 4-cis-decenoyl-CoA to 2-trans-4-cis-decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 4-cis-decenoyl-CoA to 2-trans-4-cis-decadienoyl-CoA, a key step in the β-oxidation of certain unsaturated fatty acids. This document details the enzyme responsible, the reaction's place in metabolic pathways, and relevant experimental protocols.

Executive Summary

The conversion of 4-cis-decenoyl-CoA to this compound is a critical dehydrogenation reaction within the mitochondrial fatty acid β-oxidation pathway. This reaction is catalyzed by a medium-chain acyl-CoA dehydrogenase, which introduces a double bond into the acyl-CoA substrate. Specifically, the "general acyl-CoA dehydrogenase" isolated from bovine liver has been shown to effectively catalyze this conversion, with 4-cis-decenoyl-CoA being a highly active substrate for this enzyme.[1] This guide synthesizes the available data on this enzymatic step, providing a foundation for further research and potential therapeutic development.

The Enzymatic Reaction and its Metabolic Context

The conversion of 4-cis-decenoyl-CoA to this compound is an integral part of the catabolism of unsaturated fatty acids. This reaction is essentially the first step of a standard β-oxidation cycle applied to an unsaturated substrate.

The enzyme responsible for this conversion is a general acyl-CoA dehydrogenase , also referred to as a medium-chain acyl-CoA dehydrogenase (MCAD).[1] These enzymes are flavoproteins that catalyze the α,β-dehydrogenation of acyl-CoA esters.[2][3] In this specific reaction, the enzyme introduces a trans double bond between the C2 and C3 positions of the 4-cis-decenoyl-CoA molecule.

This reaction is situated within the broader context of the mitochondrial β-oxidation of unsaturated fatty acids .[4][5] Fatty acids are a major source of energy, and their breakdown through β-oxidation generates acetyl-CoA, which then enters the citric acid cycle. The metabolism of unsaturated fatty acids requires additional auxiliary enzymes to handle the double bonds that are not present in saturated fatty acids. The dehydrogenation of 4-cis-decenoyl-CoA is a key step in preparing the molecule for subsequent reactions in the β-oxidation spiral.

Below is a diagram illustrating the position of this reaction within the initial steps of the β-oxidation of a generic unsaturated fatty acid.

beta_oxidation_pathway 4-cis-decenoyl-CoA 4-cis-decenoyl-CoA General Acyl-CoA Dehydrogenase General Acyl-CoA Dehydrogenase 4-cis-decenoyl-CoA->General Acyl-CoA Dehydrogenase Substrate This compound This compound Further Beta-Oxidation Steps Further Beta-Oxidation Steps This compound->Further Beta-Oxidation Steps General Acyl-CoA Dehydrogenase->this compound Product FADH2 FADH2 General Acyl-CoA Dehydrogenase->FADH2 Reduced Cofactor FAD FAD FAD->General Acyl-CoA Dehydrogenase Cofactor

Fig. 1: Role of General Acyl-CoA Dehydrogenase in β-oxidation.

Quantitative Data

SubstrateRelative Activity (%) with General Acyl-CoA DehydrogenaseRelative Activity (%) with Long-Chain Acyl-CoA Dehydrogenase
Decanoyl-CoA100100
4-cis-decenoyl-CoA Slightly > 1002.7

Table 1: Substrate Specificity of Acyl-CoA Dehydrogenases. [1]

This data clearly demonstrates that the general acyl-CoA dehydrogenase is highly active with 4-cis-decenoyl-CoA, even more so than with its saturated counterpart, decanoyl-CoA. In contrast, the long-chain specific isoform shows very low activity with this substrate.

Experimental Protocols

The following sections outline the key experimental methodologies for studying the enzymatic conversion of 4-cis-decenoyl-CoA.

Purification of General Acyl-CoA Dehydrogenase from Bovine Liver

The purification of general acyl-CoA dehydrogenase is a multi-step process involving standard protein purification techniques.[1]

purification_workflow cluster_purification Purification of General Acyl-CoA Dehydrogenase Bovine Liver Homogenate Bovine Liver Homogenate Ammonium Sulfate Precipitation Ammonium Sulfate Precipitation Bovine Liver Homogenate->Ammonium Sulfate Precipitation 40-70% saturation Gel Filtration Chromatography Gel Filtration Chromatography Ammonium Sulfate Precipitation->Gel Filtration Chromatography DEAE-Cellulose Chromatography DEAE-Cellulose Chromatography Gel Filtration Chromatography->DEAE-Cellulose Chromatography Preparative Electrophoresis Preparative Electrophoresis DEAE-Cellulose Chromatography->Preparative Electrophoresis Purified General Acyl-CoA Dehydrogenase Purified General Acyl-CoA Dehydrogenase Preparative Electrophoresis->Purified General Acyl-CoA Dehydrogenase

Fig. 2: Workflow for enzyme purification.

Detailed Steps:

  • Homogenization: Bovine liver is homogenized in a suitable buffer to release the mitochondrial contents.

  • Ammonium Sulfate Precipitation: The homogenate is subjected to fractional ammonium sulfate precipitation (40-70% saturation) to enrich for the desired enzyme.[1]

  • Gel Filtration Chromatography: The solubilized protein fraction is then applied to a gel filtration column to separate proteins based on size.

  • DEAE-Cellulose Chromatography: Anion-exchange chromatography using DEAE-cellulose is employed for further purification based on charge.[1]

  • Preparative Electrophoresis: The final purification step involves preparative polyacrylamide gel electrophoresis to obtain a homogenous enzyme preparation.[1]

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

The activity of general acyl-CoA dehydrogenase can be determined using a spectrophotometric assay. This method monitors the reduction of an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.

Principle:

The dehydrogenation of the acyl-CoA substrate by the FAD-containing dehydrogenase is coupled to the reduction of an electron acceptor, resulting in a measurable change in absorbance at a specific wavelength. A common artificial electron acceptor used in these assays is the ferricenium ion.[6][7]

Reagents:

  • Buffer (e.g., potassium phosphate buffer, pH 7.6)

  • Ferricenium hexafluorophosphate (or another suitable electron acceptor like phenazine methosulfate)[8]

  • 4-cis-decenoyl-CoA (substrate)

  • Purified general acyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture containing the buffer and the electron acceptor in a cuvette.

  • Initiate the reaction by adding the substrate, 4-cis-decenoyl-CoA.

  • Add the purified enzyme to the reaction mixture.

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 308 nm for the formation of cinnamoyl-CoA when using 3-phenylpropionyl-CoA as a substrate with phenazine methosulfate).[8]

  • The rate of change in absorbance is proportional to the enzyme activity.

assay_workflow cluster_assay Spectrophotometric Assay Reaction Mixture Reaction Mixture Add Substrate Add Substrate Reaction Mixture->Add Substrate Add Enzyme Add Enzyme Add Substrate->Add Enzyme Monitor Absorbance Monitor Absorbance Add Enzyme->Monitor Absorbance

Fig. 3: General workflow for the spectrophotometric assay.

Conclusion

The enzymatic conversion of 4-cis-decenoyl-CoA to this compound, catalyzed by a general acyl-CoA dehydrogenase, is a well-defined step in the mitochondrial β-oxidation of unsaturated fatty acids. While the enzyme has been purified and its substrate specificity qualitatively assessed, there is a need for further research to determine the precise kinetic parameters of this reaction. The experimental protocols outlined in this guide provide a solid framework for researchers to further investigate this important enzymatic conversion, which may hold relevance for understanding and potentially treating metabolic disorders.

References

The Critical Role of 2,4-Dienoyl-CoA Reductase in Fatty Acid Metabolism and the Consequences of its Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Dienoyl-CoA reductase deficiency (DECRD) is a rare, autosomal recessive inborn error of metabolism that critically impairs the β-oxidation of polyunsaturated fatty acids. This deficiency leads to the accumulation of toxic intermediates, most notably 2-trans-4-cis-decadienoyl-CoA, disrupting cellular energy homeostasis and causing severe clinical manifestations. This technical guide provides a comprehensive overview of the pathophysiology of DECRD, focusing on its direct impact on this compound levels. It details the experimental protocols for diagnosis and research, presents quantitative data on the biochemical abnormalities, and visualizes the intricate molecular pathways and diagnostic workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to understanding and developing therapeutic interventions for this debilitating metabolic disorder.

Introduction

The mitochondrial β-oxidation of fatty acids is a cornerstone of cellular energy production, particularly during periods of fasting or metabolic stress. While the breakdown of saturated fatty acids follows a relatively straightforward pathway, the metabolism of polyunsaturated fatty acids (PUFAs) necessitates the action of auxiliary enzymes to resolve the complex double bond structures. One such critical enzyme is 2,4-dienoyl-CoA reductase (DECR), which catalyzes a vital step in the oxidation of fatty acids containing double bonds at even-numbered positions, such as the essential fatty acid linoleic acid.[1]

A deficiency in DECR activity, a rare autosomal recessive disorder, obstructs this metabolic route, leading to the accumulation of upstream intermediates. The hallmark biochemical finding in DECRD is the elevated level of 2-trans-4-cis-decadienoylcarnitine, a downstream product of the stalled substrate this compound.[2] This accumulation serves as a primary diagnostic marker and is believed to be a key contributor to the severe pathophysiology of the disease, which includes hypotonia, developmental delay, and in some cases, early death.[2][3]

This guide will delve into the molecular intricacies of DECRD, its effect on this compound levels, and the methodologies employed to study this condition.

Pathophysiology of 2,4-Dienoyl-CoA Reductase Deficiency

The Role of 2,4-Dienoyl-CoA Reductase in Fatty Acid Oxidation

During the β-oxidation of linoleic acid (C18:2), a common dietary PUFA, successive rounds of oxidation lead to the formation of a 2-trans,4-cis-decadienoyl-CoA intermediate. The double bond at the fourth carbon position prevents the direct action of enoyl-CoA hydratase, the next enzyme in the standard β-oxidation spiral. 2,4-dienoyl-CoA reductase resolves this issue by reducing the 2,4-dienoyl-CoA to a 3-trans-enoyl-CoA. This product is then isomerized by enoyl-CoA isomerase to 2-trans-enoyl-CoA, which can re-enter and proceed through the β-oxidation pathway.[4]

The Consequences of DECR Deficiency

In the absence of functional DECR, this compound cannot be metabolized further. This leads to its accumulation within the mitochondria. The excess this compound is then conjugated with carnitine to form 2-trans-4-cis-decadienoylcarnitine, which is subsequently exported from the mitochondria and can be detected at elevated levels in the blood and urine of affected individuals.[2][5] The accumulation of this and other related metabolites is thought to exert toxic effects, contributing to the clinical presentation of DECRD.

Quantitative Data on Biochemical Abnormalities

The diagnosis of DECRD is heavily reliant on the identification of specific biochemical markers. The following tables summarize the key quantitative findings in individuals with this disorder compared to healthy controls.

Analyte Patient Population Sample Type Value Control/Reference Range Citation
2,4-Dienoyl-CoA Reductase Activity DECRD Patient (Infant)Liver40% of control100% (assumed)[6]
DECRD Patient (Infant)Muscle17% of control100% (assumed)[6]
Wild-type MiceLiver Mitochondria2.2 ± 0.6 µmol/min per mg of proteinN/A
Decr-/- MiceLiver Mitochondria0.5 ± 0.1 µmol/min per mg of proteinN/A
Decadienoylcarnitine (C10:2) General PopulationSerumN/A<0.11 nmol/mL (≤7 days)[7]
<0.12 nmol/mL (8 days-7 years)[7]
<0.26 nmol/mL (≥8 years)[7]
DECRD PatientsBlood/UrineSignificantly ElevatedNormal Range[2][8]

Experimental Protocols

Measurement of 2,4-Dienoyl-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.

  • Substrate: 2-trans,4-cis-decadienoyl-CoA or a synthetic analog like 5-phenyl-2,4-pentadienoyl-CoA can be used. The latter offers improved linearity and sensitivity.[7]

  • Reaction Mixture:

    • Potassium phosphate buffer (pH 7.4)

    • NADPH

    • Potassium cyanide (to inhibit complex I of the respiratory chain)

    • Triton X-100

    • Rotenone (to inhibit complex I)

    • Substrate (e.g., 2-trans,4-cis-decadienoyl-CoA)

    • Enzyme source (e.g., mitochondrial extract from liver or muscle tissue, or cultured fibroblasts)

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 37°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

This method offers higher sensitivity and is suitable for samples with low enzyme activity, such as extracts from cultured fibroblasts.[4]

  • Principle: Measures the incorporation of tritium from [4R-3H]NADPH into the 2,4-dienoyl-CoA substrate.

  • Reaction Mixture: Similar to the spectrophotometric assay, but with [4R-3H]NADPH as the cofactor.

  • Procedure:

    • Perform the enzymatic reaction as described above.

    • Stop the reaction and cleave the thioester bond of the product with hydroxylamine.

    • Extract the radioactive product into an organic solvent (e.g., toluene).

    • Quantify the radioactivity of the organic phase using liquid scintillation counting.

    • Calculate the enzyme activity based on the amount of tritium incorporated into the product over time.

Quantitative Analysis of 2-trans-4-cis-Decadienoylcarnitine

The primary method for the quantitative analysis of acylcarnitines, including 2-trans-4-cis-decadienoylcarnitine, is tandem mass spectrometry (MS/MS).

  • Sample Type: Dried blood spots, plasma, or urine.

  • Procedure:

    • Sample Preparation:

      • For dried blood spots, a small punch is extracted with a solvent (typically methanol) containing internal standards (isotopically labeled carnitines and acylcarnitines).

      • For plasma or urine, a protein precipitation step is performed with a solvent containing internal standards.

    • Derivatization (optional but common): The extracted acylcarnitines are often derivatized (e.g., to butyl esters) to improve their chromatographic and mass spectrometric properties.

    • MS/MS Analysis:

      • The prepared sample is introduced into the mass spectrometer, often via flow injection or liquid chromatography.

      • The instrument is operated in precursor ion scanning mode or multiple reaction monitoring (MRM) mode to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios and fragmentation patterns.

    • Quantification: The concentration of 2-trans-4-cis-decadienoylcarnitine is determined by comparing its signal intensity to that of a known concentration of an appropriate internal standard.

Signaling Pathways and Experimental Workflows

Beta-Oxidation Pathway of Linoleic Acid

The following diagram illustrates the β-oxidation of linoleic acid, highlighting the critical step catalyzed by 2,4-dienoyl-CoA reductase and the metabolic block that occurs in DECRD.

Beta_Oxidation_Linoleic_Acid cluster_Mitochondrion Mitochondrial Matrix Linoleoyl_CoA Linoleoyl-CoA (C18:2) Beta_Ox_Cycles 3 Cycles of β-Oxidation Linoleoyl_CoA->Beta_Ox_Cycles Dodecadienoyl_CoA Dodeca-3,6-dienoyl-CoA Beta_Ox_Cycles->Dodecadienoyl_CoA Isomerase1 Enoyl-CoA Isomerase Dodecadienoyl_CoA->Isomerase1 Dodecenoyl_CoA Dodeca-2,6-dienoyl-CoA Isomerase1->Dodecenoyl_CoA Beta_Ox_Cycle1 1 Cycle of β-Oxidation Dodecenoyl_CoA->Beta_Ox_Cycle1 Decenoyl_CoA Deca-4-enoyl-CoA Beta_Ox_Cycle1->Decenoyl_CoA Acyl_CoA_DH Acyl-CoA Dehydrogenase Decenoyl_CoA->Acyl_CoA_DH Decadienoyl_CoA 2-trans-4-cis- Decadienoyl-CoA Acyl_CoA_DH->Decadienoyl_CoA DECR 2,4-Dienoyl-CoA Reductase Decadienoyl_CoA->DECR NADPH -> NADP+ DECR_Deficiency DECR Deficiency Decadienoyl_CoA->DECR_Deficiency Accumulation Accumulation Decadienoyl_CoA->Accumulation Carnitine_Conj Conjugation with Carnitine Decadienoyl_CoA->Carnitine_Conj Accumulation leads to Decenoyl_CoA_3 3-trans-Decenoyl-CoA DECR->Decenoyl_CoA_3 Isomerase2 Enoyl-CoA Isomerase Decenoyl_CoA_3->Isomerase2 Decenoyl_CoA_2 2-trans-Decenoyl-CoA Isomerase2->Decenoyl_CoA_2 Further_Beta_Ox Further β-Oxidation (4 Cycles) Decenoyl_CoA_2->Further_Beta_Ox Acetyl_CoA 9 Acetyl-CoA Further_Beta_Ox->Acetyl_CoA Decadienoylcarnitine 2-trans-4-cis- Decadienoylcarnitine Carnitine_Conj->Decadienoylcarnitine Export Export to Blood/Urine Decadienoylcarnitine->Export

Caption: β-Oxidation of Linoleic Acid and the Impact of DECRD.

Experimental Workflow for the Diagnosis of DECRD

The following diagram outlines the typical workflow for diagnosing 2,4-dienoyl-CoA reductase deficiency, from initial screening to confirmatory testing.

DECRD_Diagnosis_Workflow cluster_Screening Initial Screening cluster_Analysis Biochemical Analysis cluster_Confirmation Confirmatory Testing cluster_Diagnosis Final Diagnosis NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Profile (Tandem Mass Spectrometry) NBS->Acylcarnitine Abnormal result prompts Elevated_C10_2 Elevated C10:2 (Decadienoylcarnitine)? Acylcarnitine->Elevated_C10_2 Enzyme_Assay 2,4-Dienoyl-CoA Reductase Enzyme Assay (Fibroblasts, Liver, or Muscle) Elevated_C10_2->Enzyme_Assay Yes Genetic_Testing Molecular Genetic Testing (DECR1 Gene Sequencing) Elevated_C10_2->Genetic_Testing Yes Normal Normal/Other Diagnosis Elevated_C10_2->Normal No Reduced_Activity Reduced Enzyme Activity? Enzyme_Assay->Reduced_Activity Pathogenic_Mutation Pathogenic Mutation(s) Identified? Genetic_Testing->Pathogenic_Mutation DECRD_Diagnosis Diagnosis of DECRD Confirmed Reduced_Activity->DECRD_Diagnosis Yes Reduced_Activity->Normal No Pathogenic_Mutation->DECRD_Diagnosis Yes Pathogenic_Mutation->Normal No

Caption: Diagnostic Workflow for 2,4-Dienoyl-CoA Reductase Deficiency.

Conclusion and Future Directions

2,4-Dienoyl-CoA reductase deficiency represents a significant challenge in the field of inborn errors of metabolism. The direct consequence of this enzymatic defect is the accumulation of this compound and its carnitine ester, which serves as a crucial diagnostic marker. Understanding the precise molecular mechanisms by which these accumulated metabolites exert their toxicity is a key area for future research. The development of animal models, such as the Decr-/- mouse, has been instrumental in elucidating the pathophysiology of DECRD and will continue to be a valuable tool for testing novel therapeutic strategies.[1]

For drug development professionals, the information presented in this guide highlights potential therapeutic avenues. These could include strategies to reduce the load of polyunsaturated fatty acids in the diet, therapies aimed at enhancing the residual activity of the deficient enzyme, or approaches to mitigate the downstream toxic effects of the accumulated metabolites. The detailed experimental protocols provided herein will be essential for the preclinical and clinical evaluation of such interventions. Further research into the intricate regulation of the fatty acid oxidation pathway may also reveal novel targets for therapeutic intervention in DECRD and other related disorders.

References

An In-depth Technical Guide to 2-trans-4-cis-Decadienoyl-CoA: Structure, Stereochemistry, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-trans-4-cis-Decadienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its unique stereochemistry necessitates a specialized enzymatic pathway for its further metabolism. Understanding the chemical properties, metabolic fate, and analytical methodologies for this molecule is crucial for research into fatty acid metabolism, associated genetic disorders, and the development of therapeutic interventions. This guide provides a comprehensive overview of this compound, including its chemical structure, stereochemistry, relevant quantitative data, detailed experimental protocols, and its role in metabolic signaling pathways.

Chemical Structure and Stereochemistry

This compound is an acyl-CoA thioester with a 10-carbon fatty acyl chain containing two double bonds. The key stereochemical features are the trans (E) configuration of the double bond at the C2 position and the cis (Z) configuration of the double bond at the C4 position.

Systematic Name: S-(2E,4Z)-deca-2,4-dienoyl coenzyme A

Molecular Formula: C₃₁H₅₀N₇O₁₇P₃S

Molecular Weight: 917.75 g/mol

The presence of the conjugated diene system with specific stereochemistry is a direct result of the oxidation of cis-4-decenoyl-CoA, an intermediate in the degradation of linoleic acid.[1] This specific arrangement of double bonds prevents the direct action of the standard beta-oxidation enzymes, requiring the involvement of an auxiliary enzyme, 2,4-dienoyl-CoA reductase.[2]

Quantitative Data

Quantitative analysis of this compound and its metabolizing enzymes is essential for understanding its physiological role and the pathophysiology of related disorders.

Enzyme Kinetics

The primary enzyme responsible for the metabolism of this compound is the mitochondrial 2,4-dienoyl-CoA reductase (DECR). This enzyme catalyzes the NADPH-dependent reduction of the C4-C5 double bond to yield trans-3-enoyl-CoA.[2]

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Organism/Tissue
Peroxisomal 2,4-dienoyl-CoA reductase2,4-Decadienoyl-CoA12.7Not ReportedHuman
Mitochondrial 2,4-dienoyl-CoA reductase2,4-Decadienoyl-CoA---
Cellular Concentrations

The intracellular concentrations of acyl-CoA species are tightly regulated and can vary depending on the metabolic state of the cell.[6] While specific concentrations for this compound are not widely reported, the total acyl-CoA pool in E. coli has been shown to vary significantly with the available carbon source.[7] In mammalian cells, acyl-CoA concentrations can range from the low nanomolar to the micromolar range.[8] In cases of 2,4-dienoyl-CoA reductase deficiency, it is expected that the concentration of this compound and its corresponding carnitine ester would be significantly elevated.[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acyl-CoA thioesters involves the mixed anhydride method.[9] While a specific protocol for this compound is not detailed in the provided results, a general procedure can be adapted from the synthesis of similar compounds like cis-4-decenoyl-CoA.[11]

Materials:

  • 2-trans-4-cis-Decadienoic acid

  • Ethyl chloroformate

  • Triethylamine

  • Coenzyme A (free acid)

  • Tetrahydrofuran (anhydrous)

  • Lithium hydroxide solution

Procedure:

  • Dissolve 2-trans-4-cis-decadienoic acid in anhydrous tetrahydrofuran.

  • Add triethylamine and cool the mixture to 0°C.

  • Slowly add ethyl chloroformate and stir the reaction for 1 hour at 0°C to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A in a cold aqueous solution of lithium hydroxide.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0°C.

  • Monitor the reaction by HPLC.

  • Upon completion, purify the this compound using reversed-phase HPLC.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for the purification and quantification of acyl-CoA species.

Instrumentation:

  • HPLC system with a UV detector

Column:

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient system is typically used.

    • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)

    • Mobile Phase B: Acetonitrile or methanol

  • A representative gradient could be a linear increase from 10% to 90% B over 30 minutes.

Detection:

  • UV absorbance at 260 nm (adenine moiety of CoA) and potentially at a longer wavelength to detect the conjugated diene system.

Sample Preparation:

  • Biological samples should be deproteinized, for example, by perchloric acid precipitation, followed by neutralization.

A detailed HPLC-UV method for the analysis of coenzyme A and acetyl-coenzyme A has been described and can be adapted for longer-chain acyl-CoAs.[12][13]

Analysis by Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of acyl-CoAs. Electrospray ionization (ESI) is a commonly used ionization technique.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

Ionization Mode:

  • Positive or negative ESI mode can be used.

Fragmentation:

  • In tandem MS (MS/MS), characteristic fragment ions are observed. For acyl-CoAs, a common fragmentation is the loss of the acyl group, resulting in a fragment corresponding to coenzyme A. Other diagnostic fragments can also be monitored.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation:

  • The purified compound should be dissolved in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.

Expected ¹H NMR Signals:

  • Characteristic signals for the vinyl protons of the trans and cis double bonds in the region of 5.5-7.5 ppm.

  • Signals for the methylene and methyl groups of the decanoyl chain.

  • Signals corresponding to the protons of the coenzyme A moiety.

Expected ¹³C NMR Signals:

  • Signals for the carbonyl carbon of the thioester.

  • Signals for the olefinic carbons of the diene system.

  • Signals for the carbons of the decanoyl chain and the coenzyme A moiety.

Detailed NMR data for various unsaturated fatty acids and their derivatives can serve as a reference for spectral interpretation.[14][15][16][17]

Signaling Pathways and Metabolic Role

This compound is a key intermediate in the beta-oxidation of linoleic acid, a common polyunsaturated fatty acid.[18] The standard beta-oxidation pathway is unable to process this intermediate due to the cis double bond at an even-numbered carbon.

Beta-Oxidation of Linoleic Acid

The degradation of linoleic acid proceeds through several cycles of conventional beta-oxidation until 4-cis-decenoyl-CoA is formed. This is then converted to this compound by acyl-CoA dehydrogenase.[1] At this point, the auxiliary enzyme 2,4-dienoyl-CoA reductase is required.

Beta_Oxidation_Linoleic_Acid Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA Acyl-CoA Synthetase 3 cycles of β-oxidation 3 cycles of β-oxidation Linoleoyl-CoA->3 cycles of β-oxidation cis-Δ3-dodecenoyl-CoA cis-Δ3-dodecenoyl-CoA 3 cycles of β-oxidation->cis-Δ3-dodecenoyl-CoA trans-Δ2-dodecenoyl-CoA trans-Δ2-dodecenoyl-CoA cis-Δ3-dodecenoyl-CoA->trans-Δ2-dodecenoyl-CoA Δ3,Δ2-enoyl-CoA isomerase 1 cycle of β-oxidation 1 cycle of β-oxidation trans-Δ2-dodecenoyl-CoA->1 cycle of β-oxidation cis-Δ4-decenoyl-CoA cis-Δ4-decenoyl-CoA 1 cycle of β-oxidation->cis-Δ4-decenoyl-CoA This compound This compound cis-Δ4-decenoyl-CoA->this compound Acyl-CoA Dehydrogenase trans-Δ3-decenoyl-CoA trans-Δ3-decenoyl-CoA This compound->trans-Δ3-decenoyl-CoA 2,4-dienoyl-CoA reductase (NADPH -> NADP+) trans-Δ2-decenoyl-CoA trans-Δ2-decenoyl-CoA trans-Δ3-decenoyl-CoA->trans-Δ2-decenoyl-CoA Δ3,Δ2-enoyl-CoA isomerase Further β-oxidation cycles Further β-oxidation cycles trans-Δ2-decenoyl-CoA->Further β-oxidation cycles

Enzymatic Reduction by 2,4-Dienoyl-CoA Reductase

The enzyme 2,4-dienoyl-CoA reductase catalyzes the reduction of the 4,5-double bond of this compound using NADPH as a cofactor, yielding trans-3-decenoyl-CoA.[19] This product is then isomerized by 3,2-enoyl-CoA isomerase to trans-2-decenoyl-CoA, which can re-enter the main beta-oxidation spiral.

Dienoyl_CoA_Reductase_Mechanism cluster_0 Mitochondrial Matrix This compound This compound 2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA Reductase This compound->2,4-Dienoyl-CoA Reductase NADPH NADPH NADPH->2,4-Dienoyl-CoA Reductase trans-Δ3-Decenoyl-CoA trans-Δ3-Decenoyl-CoA 2,4-Dienoyl-CoA Reductase->trans-Δ3-Decenoyl-CoA NADP+ NADP+ 2,4-Dienoyl-CoA Reductase->NADP+

Clinical Significance: 2,4-Dienoyl-CoA Reductase Deficiency

A deficiency in the enzyme 2,4-dienoyl-CoA reductase is a rare, autosomal recessive inborn error of fatty acid metabolism.[20] This deficiency leads to an inability to properly metabolize polyunsaturated fatty acids like linoleic acid.[7][21]

Clinical Manifestations:

  • Hypotonia

  • Poor feeding

  • Vomiting

  • Respiratory distress

  • Microcephaly[10]

Biochemical Findings:

  • Elevated levels of 2-trans-4-cis-decadienoylcarnitine in blood and urine.[9]

  • Hyperlysinemia has also been reported in some cases.

Diagnosis is typically made through newborn screening by tandem mass spectrometry, which detects the characteristic acylcarnitine profile.[10] Confirmatory testing involves enzyme assays in fibroblasts or lymphocytes and genetic testing of the DECR1 gene.[22]

Conclusion

This compound is a pivotal, stereochemically distinct intermediate in the catabolism of polyunsaturated fatty acids. Its metabolism highlights the necessity of auxiliary enzymes to handle the complexities of unsaturated fatty acid structures. A thorough understanding of its properties and the enzymes that act upon it is fundamental for advancing our knowledge of fatty acid oxidation and for the diagnosis and potential treatment of related metabolic disorders. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved in its metabolism and to establish its precise intracellular concentrations under various physiological and pathological conditions.

References

The Linchpin of Polyunsaturated Fat Metabolism: A Technical Guide to the Biological Significance of the cis-Double Bond in 2-trans-4-cis-Decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of the cis-double bond in 2-trans-4-cis-decadienoyl-CoA, a critical intermediate in the β-oxidation of polyunsaturated fatty acids. The unique stereochemistry of this molecule presents a metabolic challenge that necessitates the action of the specialized enzyme 2,4-dienoyl-CoA reductase (DECR). This document details the metabolic pathway, the enzymatic mechanism of DECR, and the profound clinical implications of its deficiency. Furthermore, it furnishes detailed experimental protocols for the assessment of DECR activity and summarizes key quantitative data to facilitate a comprehensive understanding of this pivotal area of lipid metabolism.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental energy-yielding process. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids, particularly the cis-configured double bonds prevalent in nature, necessitates auxiliary enzymes to resolve the resulting non-standard intermediates. One such critical intermediate, arising from the breakdown of linoleic acid, is this compound. The cis-double bond at the C4 position renders this molecule unsuitable for direct processing by the core β-oxidation machinery. This guide focuses on the biological strategies employed to overcome this metabolic hurdle, centering on the role and significance of the cis-double bond in this compound.

The Metabolic Pathway of this compound

The formation of this compound is a key step in the degradation of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The initial cycles of β-oxidation proceed until the double bonds of linoleic acid enter the pathway. The process leading to and resolving this compound is as follows:

  • Formation: 4-cis-decenoyl-CoA, an intermediate in linoleic acid breakdown, undergoes a dehydrogenation step catalyzed by acyl-CoA dehydrogenase, resulting in the formation of this compound[1][2].

  • The Metabolic Block: The presence of the cis-double bond at the C4 position prevents the subsequent action of enoyl-CoA hydratase, the next enzyme in the standard β-oxidation spiral.

  • Resolution by 2,4-Dienoyl-CoA Reductase (DECR): To circumvent this block, the enzyme 2,4-dienoyl-CoA reductase (DECR) catalyzes the NADPH-dependent reduction of this compound[3]. This reaction specifically targets the C4-C5 double bond.

  • Formation of a Standard Intermediate: The product of the DECR-catalyzed reaction is 3-trans-enoyl-CoA[3]. This intermediate is then isomerized by enoyl-CoA isomerase to 2-trans-enoyl-CoA, a substrate that can re-enter and be processed by the conventional β-oxidation pathway.

This critical role of DECR underscores its importance as a rate-limiting step in the metabolism of polyunsaturated fatty acids with double bonds at even-numbered carbon positions[3][4].

Beta_Oxidation_PUFA Linoleic Acid Linoleic Acid Beta-Oxidation Cycles Beta-Oxidation Cycles Linoleic Acid->Beta-Oxidation Cycles 4-cis-Decenoyl-CoA 4-cis-Decenoyl-CoA Beta-Oxidation Cycles->4-cis-Decenoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase 4-cis-Decenoyl-CoA->Acyl-CoA Dehydrogenase This compound This compound Acyl-CoA Dehydrogenase->this compound DECR DECR This compound->DECR 3-trans-Enoyl-CoA 3-trans-Enoyl-CoA DECR->3-trans-Enoyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase 3-trans-Enoyl-CoA->Enoyl-CoA Isomerase 2-trans-Enoyl-CoA 2-trans-Enoyl-CoA Enoyl-CoA Isomerase->2-trans-Enoyl-CoA To Beta-Oxidation To Beta-Oxidation 2-trans-Enoyl-CoA->To Beta-Oxidation

Figure 1. Metabolic pathway of this compound.

The Enzyme: 2,4-Dienoyl-CoA Reductase (DECR)

DECR is a key enzyme that exhibits unique properties to handle the specific challenge posed by the cis-double bond in its substrate.

Enzymatic Mechanism and Lack of Stereospecificity

Eukaryotic DECR catalyzes the reduction of the C4-C5 double bond of 2,4-dienoyl-CoA thioesters to 3-trans-enoyl-CoA in a two-step mechanism involving an enolate intermediate[3]. Interestingly, DECR can reduce both 2-trans,4-cis-dienoyl-CoA and 2-trans,4-trans-dienoyl-CoA with similar efficiency, indicating a lack of stereospecificity for the C4 double bond[3]. The crystal structure of the E. coli DECR, an iron-sulfur flavoenzyme, reveals a large substrate-binding pocket which is thought to account for this relative promiscuity[5]. In the final stage of the reaction in E. coli, a fully reduced FMN provides a hydride ion to the C5 atom of the substrate, and a catalytic dyad of Tyr-166 and His-252 is proposed to protonate the C4 atom[5]. While eukaryotic DECRs differ in structure, not containing the iron-sulfur cluster and flavins, they share the ability to reduce both cis and trans isomers at the C4 position.

Structural Insights into the Active Site

The active site of eukaryotic DECR provides a network of hydrogen bonds to position the NADPH cofactor and the 2,4-dienoyl-CoA substrate for hydride transfer[6]. Studies on human peroxisomal DECR have shown that unlike many members of the short-chain dehydrogenase/reductase (SDR) family, it lacks the typical tyrosine-serine catalytic pair[4]. Instead, an aspartate residue, hydrogen-bonded to a water molecule, is proposed to be involved in the protonation of the substrate[4]. This highlights a unique catalytic mechanism for this enzyme. The open and flexible nature of the active site is also thought to accommodate a range of fatty acyl chain lengths[7].

Clinical Significance: 2,4-Dienoyl-CoA Reductase Deficiency

The indispensable role of DECR in fatty acid metabolism is highlighted by the severe clinical consequences of its deficiency. This rare, autosomal recessive inborn error of metabolism leads to a blockage in the degradation of polyunsaturated fatty acids[8][9].

Clinical Presentation

Patients with 2,4-dienoyl-CoA reductase deficiency typically present in the neonatal period with profound hypotonia[10]. Other reported symptoms include poor feeding, vomiting, respiratory distress, seizures, microcephaly, and developmental delay[9][11]. The prognosis is generally poor, with fatalities often occurring in early infancy[10].

Biochemical Hallmark

The pathognomonic biochemical marker for this disorder is the accumulation of 2-trans-4-cis-decadienoylcarnitine in blood and urine[10][12]. This metabolite is formed from the incomplete oxidation of linoleic acid. Its detection is a key diagnostic tool for this condition. Additionally, hyperlysinemia has been observed in affected individuals[8][10].

Quantitative Data

A summary of key quantitative data related to 2,4-dienoyl-CoA reductase and its substrate is presented below for easy comparison.

ParameterValueOrganism/TissueSubstrateReference
Kinetic Parameters of Peroxisomal DECR
Km12.7 µMHuman2,4-Decadienoyl-CoA[13]
VmaxNot specified in the provided abstractHuman2,4-Decadienoyl-CoA[13]
Enzyme Activity
Specific Activity1.8 - 5.8 mU/mg of proteinHuman Fibroblasts2-trans,4-cis-decadienoyl-CoA or 2-trans,4-trans-decadienoyl-CoA[14]
Clinical Data in DECR Deficiency
Reductase Activity in Liver40% of controlHuman2-trans,4-cis-decadienoyl-CoA[11]
Reductase Activity in Muscle17% of controlHuman2-trans,4-cis-decadienoyl-CoA[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Purification of 2,4-Dienoyl-CoA Reductase from Bovine Liver

This protocol is adapted from the methods described for the purification of DECR from bovine liver[6][13].

Materials:

  • Bovine liver

  • Buffer A: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM dithiothreitol

  • Buffer B: Buffer A containing 1 M KCl

  • DEAE-cellulose column

  • Blue Sepharose CL-6B column

  • Matrex Gel Red A column

  • 2',5'-ADP-Sepharose 4B column

  • Ammonium sulfate

  • Centrifuge

  • Chromatography system

Procedure:

  • Homogenization and Subcellular Fractionation: Homogenize fresh bovine liver in Buffer A. Perform differential centrifugation to isolate the mitochondrial fraction.

  • Solubilization: Solubilize the mitochondrial pellet in Buffer A containing a suitable detergent (e.g., Triton X-100).

  • Ammonium Sulfate Precipitation: Perform ammonium sulfate fractionation to precipitate the reductase. The fraction precipitating between 40-70% saturation is typically collected.

  • Ion-Exchange Chromatography: Dialyze the resuspended pellet against Buffer A and apply it to a DEAE-cellulose column equilibrated with the same buffer. Elute the enzyme with a linear gradient of KCl (0-0.5 M) in Buffer A.

  • Affinity Chromatography I (Blue Sepharose): Pool the active fractions from the DEAE-cellulose column and apply them to a Blue Sepharose CL-6B column equilibrated with Buffer A. Elute the bound proteins with a linear gradient of KCl.

  • Affinity Chromatography II (Matrex Gel Red A): Further purify the active fractions on a Matrex Gel Red A column.

  • Affinity Chromatography III (2',5'-ADP-Sepharose 4B): As a final purification step, apply the enzyme to a 2',5'-ADP-Sepharose 4B column. Elute the purified reductase with a gradient of NADP+ in Buffer A.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme_Purification_Workflow cluster_0 Preparation cluster_1 Chromatography Homogenization Homogenization Mitochondrial Isolation Mitochondrial Isolation Homogenization->Mitochondrial Isolation Solubilization Solubilization Mitochondrial Isolation->Solubilization Ammonium Sulfate Precipitation Ammonium Sulfate Precipitation Solubilization->Ammonium Sulfate Precipitation DEAE-Cellulose DEAE-Cellulose Ammonium Sulfate Precipitation->DEAE-Cellulose Blue Sepharose Blue Sepharose DEAE-Cellulose->Blue Sepharose Matrex Gel Red A Matrex Gel Red A Blue Sepharose->Matrex Gel Red A ADP-Sepharose ADP-Sepharose Matrex Gel Red A->ADP-Sepharose Purified DECR Purified DECR ADP-Sepharose->Purified DECR

Figure 2. Workflow for the purification of 2,4-dienoyl-CoA reductase.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is based on the principle of monitoring the decrease in absorbance of the substrate or NADPH[15]. A modified, more sensitive assay uses 5-phenyl-2,4-pentadienoyl-CoA as a substrate.

Materials:

  • Purified 2,4-dienoyl-CoA reductase or tissue homogenate

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • NADPH solution (e.g., 10 mM)

  • This compound or 5-phenyl-2,4-pentadienoyl-CoA solution (e.g., 1 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADPH (final concentration, e.g., 0.1 mM), and the enzyme sample.

  • Pre-incubation: Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding the substrate (this compound or 5-phenyl-2,4-pentadienoyl-CoA) to a final concentration of, for example, 50 µM.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) or the specific extinction coefficient of the substrate if it is being monitored directly. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Radioactive Assay for 2,4-Dienoyl-CoA Reductase Activity

This highly sensitive assay measures the incorporation of tritium from [4B-³H]NADPH into the product[14].

Materials:

  • Purified 2,4-dienoyl-CoA reductase or cell/tissue extract

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • [4B-³H]NADPH (with known specific activity)

  • This compound solution

  • Hydroxylamine solution

  • Toluene

  • Scintillation counter and scintillation cocktail

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, [4B-³H]NADPH, and the enzyme sample.

  • Reaction Initiation and Incubation: Start the reaction by adding this compound. Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Thioester Cleavage: Stop the reaction by adding hydroxylamine solution, which also cleaves the thioester bond of the product.

  • Extraction of Radioactive Product: Add toluene to the tube, vortex vigorously to extract the tritiated fatty acid product into the organic phase, and then centrifuge to separate the phases. The unreacted [³H]NADPH will remain in the aqueous phase.

  • Scintillation Counting: Transfer an aliquot of the toluene (upper) phase to a scintillation vial containing scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Calculation of Activity: Calculate the amount of product formed based on the specific activity of the [³H]NADPH and the measured radioactivity. Express the enzyme activity as mU/mg of protein.

Conclusion

The cis-double bond in this compound represents a significant metabolic crossroads in the degradation of polyunsaturated fatty acids. The intricate enzymatic machinery centered around 2,4-dienoyl-CoA reductase highlights the elegant solutions that have evolved to handle the structural complexities of dietary lipids. A thorough understanding of this pathway and its key enzyme is not only crucial for fundamental biochemical knowledge but also holds significant promise for the diagnosis and potential therapeutic intervention in related metabolic disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance our understanding of lipid metabolism and its impact on human health.

References

The Dichotomy of Polyunsaturated Fat Metabolism: A Technical Guide to 2-trans-4-cis-Decadienoyl-CoA Beta-Oxidation in Mitochondria and Peroxisomes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of 2-trans-4-cis-decadienoyl-CoA, a key intermediate in the beta-oxidation of polyunsaturated fatty acids, with a comparative focus on the mitochondrial and peroxisomal pathways. Understanding the nuances of these parallel processes is critical for research into metabolic disorders, drug development targeting fatty acid oxidation, and the elucidation of fundamental cellular bioenergetics.

Introduction: The Challenge of Unsaturated Fatty Acid Catabolism

The beta-oxidation of saturated fatty acids is a straightforward, cyclical process. However, the presence of double bonds in unsaturated fatty acids, particularly in polyunsaturated fatty acids like linoleic acid, introduces stereochemical complexities that require the action of auxiliary enzymes. The formation of this compound from the oxidation of 4-cis-decenoyl-CoA is a critical juncture in this pathway, necessitating specialized enzymatic machinery for its further degradation.[1][2] Both mitochondria and peroxisomes possess the capacity to metabolize this intermediate, yet they do so with distinct substrate preferences and enzymatic machinery.

Comparative Enzymology and Pathway Analysis

The degradation of this compound in both organelles hinges on the coordinated action of two key auxiliary enzymes: 2,4-dienoyl-CoA reductase (DECR) and Δ3,Δ2-enoyl-CoA isomerase (ECI) . While the overall transformation is similar, the specific isoforms and their kinetic properties can differ between the mitochondrion and the peroxisome.

Mitochondrial Beta-Oxidation of this compound

In the mitochondrial matrix, the beta-oxidation of polyunsaturated fatty acids is a primary source of ATP. The pathway for this compound is as follows:

  • Reduction: Mitochondrial 2,4-dienoyl-CoA reductase (DECR1) catalyzes the NADPH-dependent reduction of this compound to 3-trans-enoyl-CoA.[3][4] This step resolves the conjugated double bond system that is unsuitable for the standard hydratase of the beta-oxidation spiral.

  • Isomerization: The resulting 3-trans-enoyl-CoA is then a substrate for mitochondrial Δ3,Δ2-enoyl-CoA isomerase, which converts it to the 2-trans-enoyl-CoA isomer.[5]

  • Completion of Beta-Oxidation: 2-trans-enoyl-CoA is a standard intermediate that can re-enter the conventional beta-oxidation pathway, undergoing hydration, dehydrogenation, and thiolytic cleavage to yield acetyl-CoA and a shortened acyl-CoA.

Peroxisomal Beta-Oxidation of this compound

Peroxisomes are crucial for the metabolism of very-long-chain fatty acids and certain polyunsaturated fatty acids that are poor substrates for mitochondria. The peroxisomal pathway mirrors the mitochondrial process but is carried out by distinct enzyme isoforms:

  • Reduction: Peroxisomal 2,4-dienoyl-CoA reductase (DECR2) reduces this compound to 3-trans-enoyl-CoA, also utilizing NADPH.[6][7]

  • Isomerization: Peroxisomal Δ3,Δ2-enoyl-CoA isomerase then acts on 3-trans-enoyl-CoA to produce 2-trans-enoyl-CoA.[8]

  • Chain Shortening: The resulting 2-trans-enoyl-CoA enters the peroxisomal beta-oxidation pathway. It is important to note that peroxisomal beta-oxidation is typically incomplete, shortening fatty acids to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation.

Quantitative Data on Enzyme Kinetics

The substrate specificity and catalytic efficiency of the key enzymes in each organelle are critical determinants of the overall flux through these pathways. The following table summarizes available kinetic data for 2,4-dienoyl-CoA reductase.

EnzymeOrganelleSubstrateKm (µM)Vmax (µmol/min/mg)Source
Peroxisomal 2,4-dienoyl-CoA reductase (Human)Peroxisome2,4-decadienoyl-CoA61.37[6]
Peroxisomal 2,4-dienoyl-CoA reductase (Human)Peroxisome2,4-hexadienoyl-CoA591.75[6]

Experimental Protocols

This section provides detailed methodologies for the isolation of mitochondria and peroxisomes, and for assaying the activity of 2,4-dienoyl-CoA reductase.

Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria.[9][10]

Reagents:

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4).

  • Bovine Serum Albumin (BSA), fatty acid-free.

Procedure:

  • Euthanize a rat according to approved animal care protocols and excise the liver.

  • Place the liver in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash several times with Isolation Buffer I to remove blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I with 1 mg/mL BSA using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration.

Isolation of Peroxisomes from Rat Liver

This protocol utilizes differential and density gradient centrifugation to enrich for peroxisomes.[11][12]

Reagents:

  • Phosphate Buffered Saline (PBS), ice-cold.

  • Peroxisome Extraction Buffer: 250 mM sucrose, 5 mM MOPS (pH 7.2), 1 mM EDTA, 0.1% (v/v) ethanol, and protease inhibitors.

  • OptiPrep™ Density Gradient Medium.

Procedure:

  • Perfuse the rat liver with ice-cold PBS to remove blood.

  • Mince the liver and homogenize in Peroxisome Extraction Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 3,000 x g for 10 minutes to pellet heavy mitochondria.

  • Centrifuge the supernatant from the previous step at 25,000 x g for 20 minutes to obtain a crude peroxisomal fraction (CPF) which also contains light mitochondria and lysosomes.

  • Resuspend the CPF in a minimal volume of Peroxisome Extraction Buffer.

  • Layer the resuspended CPF onto a discontinuous OptiPrep™ gradient (e.g., 20%, 27.5%).

  • Centrifuge at 100,000 x g for 1.5 hours at 4°C.

  • Collect the peroxisomal fraction from the appropriate interface.

  • Dilute the collected fraction with Peroxisome Extraction Buffer and centrifuge at 25,000 x g for 20 minutes to pellet the purified peroxisomes.

  • Resuspend the pellet and determine protein concentration.

Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[13]

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA.

  • NADPH solution: 10 mM in water.

  • This compound solution: 1 mM in water (synthesis may be required, see below).

Procedure:

  • In a quartz cuvette, combine 950 µL of Assay Buffer, 10 µL of 10 mM NADPH, and the mitochondrial or peroxisomal sample (e.g., 10-50 µg of protein).

  • Incubate at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 40 µL of 1 mM this compound.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Synthesis of this compound

The substrate can be synthesized from the corresponding fatty acid.[14]

Procedure Outline:

  • Synthesize 2-trans-4-cis-decadienoic acid.

  • Activate the fatty acid by forming a mixed anhydride with ethyl chloroformate.

  • React the mixed anhydride with Coenzyme A (lithium salt) in an aqueous/organic solvent mixture.

  • Purify the resulting this compound using solid-phase extraction and reversed-phase HPLC.

  • Characterize the final product by mass spectrometry and NMR.

Visualizing the Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and a general experimental workflow.

mitochondrial_beta_oxidation cluster_mito Mitochondrial Matrix 2t4c_DCoA 2-trans-4-cis- Decadienoyl-CoA 3t_ECoA 3-trans-Enoyl-CoA 2t4c_DCoA->3t_ECoA DECR1 (NADPH -> NADP+) 2t_ECoA 2-trans-Enoyl-CoA 3t_ECoA->2t_ECoA ECI Beta_Oxidation Beta-Oxidation Cycle 2t_ECoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Mitochondrial beta-oxidation pathway for this compound.

peroxisomal_beta_oxidation cluster_perox Peroxisome p_2t4c_DCoA 2-trans-4-cis- Decadienoyl-CoA p_3t_ECoA 3-trans-Enoyl-CoA p_2t4c_DCoA->p_3t_ECoA DECR2 (NADPH -> NADP+) p_2t_ECoA 2-trans-Enoyl-CoA p_3t_ECoA->p_2t_ECoA ECI p_Beta_Oxidation Peroxisomal Beta-Oxidation p_2t_ECoA->p_Beta_Oxidation Short_Acyl_CoA Shortened Acyl-CoA p_Beta_Oxidation->Short_Acyl_CoA

Caption: Peroxisomal beta-oxidation pathway for this compound.

experimental_workflow Start Tissue/Cell Sample Isolation Organelle Isolation (Mitochondria/Peroxisomes) Start->Isolation Purification Density Gradient Centrifugation Isolation->Purification Characterization Protein Assay & Marker Enzyme Analysis Purification->Characterization Enzyme_Assay 2,4-Dienoyl-CoA Reductase Assay Characterization->Enzyme_Assay Data_Analysis Kinetic Parameter Calculation (Km, Vmax) Enzyme_Assay->Data_Analysis End Comparative Analysis Data_Analysis->End

Caption: General experimental workflow for comparative analysis.

Conclusion and Future Directions

The beta-oxidation of this compound exemplifies the intricate enzymatic strategies employed by cells to derive energy from polyunsaturated fats. While both mitochondria and peroxisomes possess the necessary reductase and isomerase activities, their distinct substrate preferences and potential differences in enzyme kinetics underscore their complementary roles in fatty acid metabolism. Further research is warranted to fully elucidate the kinetic parameters of the mitochondrial enzymes with this specific substrate to enable a more direct quantitative comparison. Such data will be invaluable for developing more accurate models of cellular metabolism and for identifying novel therapeutic targets for metabolic diseases. The provided protocols offer a robust framework for pursuing these investigations.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of 2-trans-4-cis-Decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro synthesis of 2-trans-4-cis-decadienoyl-CoA, an important intermediate in the metabolism of polyunsaturated fatty acids. The synthesis is achieved through the enzymatic dehydrogenation of 4-cis-decenoyl-CoA using a general acyl-CoA dehydrogenase. This protocol covers the synthesis and purification of the starting material, the enzymatic reaction, and the purification of the final product. Quantitative data and a visual representation of the synthesis pathway are also provided.

Introduction

This compound is a key intermediate in the β-oxidation of linoleic acid and other polyunsaturated fatty acids.[1] Its in vitro synthesis is essential for studying the kinetics and mechanisms of enzymes involved in fatty acid metabolism, as well as for the development of potential therapeutic agents targeting these pathways. The protocol described herein is a two-stage process involving the chemical synthesis of the precursor, 4-cis-decenoyl-CoA, followed by its enzymatic conversion to this compound.

Synthesis Pathway

The overall synthesis pathway involves two main steps:

  • Chemical Synthesis of 4-cis-Decenoyl-CoA: 4-cis-Decenoic acid is activated and coupled with Coenzyme A.

  • Enzymatic Dehydrogenation: 4-cis-Decenoyl-CoA is converted to this compound by a general acyl-CoA dehydrogenase.[2][3]

Synthesis_Pathway cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Dehydrogenation 4-cis-Decenoic_Acid 4-cis-Decenoic Acid 4-cis-Decenoyl-CoA 4-cis-Decenoyl-CoA 4-cis-Decenoic_Acid->4-cis-Decenoyl-CoA Mixed Anhydride Method Coenzyme_A Coenzyme A Coenzyme_A->4-cis-Decenoyl-CoA 4-cis-Decenoyl-CoA_2 4-cis-Decenoyl-CoA This compound This compound General_Acyl_CoA_Dehydrogenase General Acyl-CoA Dehydrogenase General_Acyl_CoA_Dehydrogenase->this compound FAD FAD FADH2 FADH2 FAD->FADH2 Reduction 4-cis-Decenoyl-CoA_2->this compound

Figure 1: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol for the Synthesis and Purification of 4-cis-Decenoyl-CoA

This protocol is adapted from a method for the synthesis of medium-chain acyl-CoAs.[4]

Materials:

  • 4-cis-Decenoic acid

  • Coenzyme A trilithium salt (CoASH)

  • Triethylamine

  • Isobutyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Water, HPLC grade

  • Solid-phase extraction (SPE) column with 2-(2-pyridyl)ethyl-functionalized silica gel

  • Reversed-phase semipreparative HPLC system with UV detection

Procedure:

  • Activation of 4-cis-Decenoic Acid:

    • Dissolve 4-cis-decenoic acid (1 equivalent) in anhydrous THF.

    • Add triethylamine (1.1 equivalents) and stir the mixture at room temperature.

    • Cool the solution to 0°C and slowly add isobutyl chloroformate (1.1 equivalents).

    • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt (1 equivalent) in a minimal amount of water.

    • Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring.

    • Allow the reaction to proceed for 1 hour at 0°C, then let it warm to room temperature and stir for an additional 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Load the mixture onto a pre-conditioned 2-(2-pyridyl)ethyl-functionalized silica gel SPE column.

    • Wash the column with water to remove unreacted Coenzyme A and salts.

    • Elute the 4-cis-decenoyl-CoA with a methanol/water mixture.

    • Further purify the eluted product by reversed-phase semipreparative HPLC.

    • Lyophilize the pure fractions to obtain 4-cis-decenoyl-CoA as a white powder.

Characterization: The purified product should be characterized by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[4]

Protocol for the In Vitro Synthesis of this compound

This protocol is based on the known properties and assay conditions of general acyl-CoA dehydrogenases.[2][5]

Materials:

  • Purified 4-cis-decenoyl-CoA

  • General acyl-CoA dehydrogenase (e.g., from bovine liver)

  • Bicine-KOH buffer (0.2 M, pH 8.0)

  • Triton X-100

  • Meldolabau (8-dimethylamino-2,3-benzophenoxazinium chloride) as an artificial electron acceptor

  • Iodonitrotetrazolium chloride

  • Spectrophotometer

  • HPLC system for purification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a total volume of 1 ml containing:

      • 0.2 M Bicine-KOH, pH 8.0

      • 0.15% Triton X-100

      • 0.1 mM Meldolabau

      • 0.25 mM Iodonitrotetrazolium chloride

      • 0.1 mM 4-cis-decenoyl-CoA

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a suitable amount of general acyl-CoA dehydrogenase. The optimal enzyme concentration should be determined empirically.

    • Monitor the reaction progress by observing the reduction of the tetrazolium salt spectrophotometrically at 492 nm.[5] The reaction is expected to be rapid.

    • For preparative synthesis, the reaction can be scaled up, and the artificial electron acceptors may be omitted if not necessary for enzyme stability or activity, though this may require optimization. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination:

    • Terminate the reaction by adding a quenching agent such as a strong acid (e.g., perchloric acid to a final concentration of 0.5 M) or by rapid freezing.

Protocol for the Purification of this compound

This protocol is based on general methods for the purification of medium-chain acyl-CoA esters.[6][7][8]

Materials:

  • Quenched reaction mixture from section 3.2

  • Reversed-phase HPLC system with a C18 column and UV detector

  • Ammonium acetate buffer (e.g., 40 mM, pH 5.0-6.8)

  • Acetonitrile, HPLC grade

Procedure:

  • Sample Preparation:

    • If the reaction was quenched with acid, neutralize the sample with a suitable base (e.g., KOH).

    • Centrifuge the sample to remove precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Purification:

    • Equilibrate a C18 reversed-phase HPLC column with the starting mobile phase (e.g., 98% ammonium acetate buffer, 2% acetonitrile).

    • Inject the prepared sample onto the column.

    • Elute the product using a linear gradient of acetonitrile. A suggested gradient is from 2% to 65% acetonitrile over 45 minutes.[7]

    • Monitor the elution profile at 260 nm (for the adenine ring of CoA) and potentially at a longer wavelength to detect the conjugated diene system of the product.

    • Collect the fractions corresponding to the this compound peak.

  • Final Product Preparation:

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the purified this compound as a solid.

    • Store the final product at -80°C.

Quantitative Data

The following table summarizes the available and expected quantitative data for the synthesis protocol. Note that some values are based on similar reactions and may require empirical optimization.

ParameterStageValueReference
Yield of 4-cis-decenoyl-CoA Chemical Synthesis75-78%[4]
Purity of 4-cis-decenoyl-CoA Chemical Synthesis>95% (after HPLC)[4]
Optimal pH for Enzymatic Reaction Enzymatic Synthesis8.0[5]
Optimal Temperature for Enzymatic Reaction Enzymatic Synthesis30°C[5]
Substrate Concentration (4-cis-decenoyl-CoA) Enzymatic Synthesis0.1 mM (for assay)[5]
Enzyme Enzymatic SynthesisGeneral Acyl-CoA Dehydrogenase[2]
Substrate Specificity Enzymatic Synthesis4-cis-decenoyl-CoA is a slightly better substrate than decanoyl-CoA for general acyl-CoA dehydrogenase.[2]
Expected Yield of Enzymatic Reaction Enzymatic SynthesisHigh (requires optimization)-
HPLC Column for Purification PurificationC18 Reversed-Phase[7]
Mobile Phase for Purification PurificationAcetonitrile/Ammonium Acetate Buffer Gradient[7]

Concluding Remarks

This protocol provides a comprehensive guide for the in vitro synthesis of this compound. The successful execution of this protocol will enable researchers to produce this important metabolic intermediate for a variety of experimental applications. It is recommended to perform small-scale pilot experiments to optimize the conditions for the enzymatic reaction and the HPLC purification for the specific laboratory setup.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-trans-4-cis-Decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-trans-4-cis-Decadienoyl-Coenzyme A (CoA) is a critical intermediate in the beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its accurate identification and quantification are essential for studying lipid metabolism and related metabolic disorders. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the analysis of 2-trans-4-cis-decadienoyl-CoA. These application notes provide a detailed overview of its mass spectrometry fragmentation pattern and a comprehensive protocol for its analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode tandem mass spectrometry (MS/MS) follows a characteristic pattern common to acyl-CoA species. Understanding this pattern is key to developing robust and specific analytical methods.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ undergoes fragmentation at two primary sites within the Coenzyme A moiety.

  • Neutral Loss of 507 Da: A characteristic fragmentation involves the cleavage of the 3'-phosphoadenosine diphosphate portion, resulting in a neutral loss of 507.3 Da. The remaining fragment ion retains the acyl chain and the pantetheine phosphate group.

  • Formation of the m/z 428.0372 fragment: Another common fragmentation results in a product ion with a mass-to-charge ratio (m/z) of 428.0372. This fragment corresponds to the 3'-phosphoadenosine monophosphate part of the CoA molecule.

For this compound, with a monoisotopic mass of approximately 917.22 Da, the expected protonated molecule [M+H]⁺ will have an m/z of around 918.23. Based on the common fragmentation patterns, the major product ions can be predicted and have been experimentally observed.[1]

Key Fragmentation Data for this compound:

Description m/z
Precursor Ion [M+H]⁺ 918.23
Product Ion 1 (Acyl-pantetheine-phosphate) 411.23
Product Ion 2 (3'-phosphoadenosine) 428.04

Table 1: Predicted and experimentally observed m/z values for the precursor and major product ions of this compound in positive ion mode MS/MS.[1]

Metabolic Pathway Context

This compound is an intermediate in the beta-oxidation of linoleic acid. It is formed from 4-cis-decenoyl-CoA and is subsequently reduced by the enzyme 2,4-dienoyl-CoA reductase to yield 3-trans-decenoyl-CoA, which can then re-enter the conventional beta-oxidation spiral.[2][3] Monitoring the levels of this compound can provide insights into the flux and potential dysregulation of this pathway.

fatty_acid_oxidation Linoleic_Acid Linoleic_Acid Beta_Oxidation_Spiral Beta_Oxidation_Spiral Linoleic_Acid->Beta_Oxidation_Spiral Multiple Steps 4_cis_Decenoyl_CoA 4_cis_Decenoyl_CoA Beta_Oxidation_Spiral->4_cis_Decenoyl_CoA 2_trans_4_cis_Decadienoyl_CoA 2_trans_4_cis_Decadienoyl_CoA 4_cis_Decenoyl_CoA->2_trans_4_cis_Decadienoyl_CoA Acyl-CoA Dehydrogenase 2_4_Dienoyl_CoA_Reductase 2_4_Dienoyl_CoA_Reductase 2_trans_4_cis_Decadienoyl_CoA->2_4_Dienoyl_CoA_Reductase 3_trans_Decenoyl_CoA 3_trans_Decenoyl_CoA 2_4_Dienoyl_CoA_Reductase->3_trans_Decenoyl_CoA Further_Beta_Oxidation Further_Beta_Oxidation 3_trans_Decenoyl_CoA->Further_Beta_Oxidation

Caption: Metabolic pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the extraction and quantification of this compound from biological samples. Optimization may be required based on the specific matrix and instrumentation.

1. Sample Preparation and Extraction

A robust extraction procedure is critical for accurate quantification.

extraction_workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological Sample (e.g., tissue, cells) Homogenization Homogenize in Cold Acetonitrile/Methanol/Water Sample->Homogenization Centrifugation1 Centrifuge at 4°C Homogenization->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Drying Dry Supernatant (e.g., under nitrogen) Supernatant_Collection->Drying Reconstitution Reconstitute in LC-MS Grade Solvent Drying->Reconstitution Centrifugation2 Centrifuge to Pellet Debris Reconstitution->Centrifugation2 LC_MS_MS Inject into LC-MS/MS System Centrifugation2->LC_MS_MS

Caption: Experimental workflow for acyl-CoA extraction.

Materials:

  • Cold (−20°C) extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)

  • Centrifuge capable of 4°C and >14,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade solvents for reconstitution (e.g., 95:5 water:acetonitrile with 0.1% formic acid)

Procedure:

  • Homogenization: For tissue samples, homogenize approximately 20-50 mg of tissue in 1 mL of cold extraction solvent. For cultured cells, aspirate the medium and add 1 mL of cold extraction solvent to the cell pellet.

  • Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.

  • Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any insoluble debris before transferring the supernatant to an autosampler vial.

2. Liquid Chromatography Conditions

Reverse-phase chromatography is typically used for the separation of acyl-CoAs.

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Methanol
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.

Table 2: Typical Liquid Chromatography Conditions for Acyl-CoA Analysis.

3. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimized for the specific instrument
Collision Energy Optimized for the specific transitions

Table 3: General Mass Spectrometry Conditions for Acyl-CoA Analysis.

MRM Transitions to Monitor:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 918.23411.23Optimized (e.g., 25-35)
This compound (Qualifier) 918.23428.04Optimized (e.g., 20-30)
Internal Standard Specific to ISSpecific to ISOptimized

Table 4: Example MRM transitions for the analysis of this compound.

Data Analysis and Quantification

Quantification is typically performed by generating a calibration curve using a series of known concentrations of an authentic standard of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analyte in the biological samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound. The characteristic fragmentation pattern, with a neutral loss of 507 Da and a product ion at m/z 428, allows for specific and reliable detection. This methodology is a valuable tool for researchers in lipid metabolism and drug development to investigate the roles of fatty acid intermediates in health and disease.

References

Application Notes and Protocols for the Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dienoyl-CoA reductase (DECR) is a critical auxiliary enzyme in the mitochondrial β-oxidation of polyunsaturated fatty acids.[1][2] Specifically, it catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters to trans-3-enoyl-CoA, a necessary step for the degradation of fatty acids with double bonds at even-numbered carbon positions.[1][3] This process is essential for energy metabolism and its deficiency can lead to metabolic disorders.[4] The spectrophotometric assay described herein provides a reliable method for determining the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Principle of the Assay

The enzymatic activity of 2,4-dienoyl-CoA reductase is determined by monitoring the consumption of NADPH, which exhibits a strong absorbance at 340 nm. The substrate, 2-trans-4-cis-decadienoyl-CoA, is reduced by the enzyme in the presence of the cofactor NADPH. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm, which is directly proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Data Presentation

Table 1: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase
SubstrateKm (µM)Vmax (µmol/min/mg)Enzyme SourceReference
trans-2,trans-4-Hexadienoyl-CoA~5~1.5Rat Liver Mitochondria[6]
5-phenyl-trans-2,trans-4-pentadienoyl-CoA~2~1.2Rat Liver Mitochondria[6]

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.4) containing 100 µM EDTA. Prepare fresh and store at 4°C.

  • NADPH Stock Solution (10 mM): Dissolve an appropriate amount of NADPH tetrasodium salt in the assay buffer. Determine the exact concentration by measuring the absorbance at 340 nm (Molar extinction coefficient = 6220 M⁻¹cm⁻¹). Aliquot and store at -20°C.

  • This compound Stock Solution (1 mM): The synthesis of this compound from its corresponding fatty acid is required as it is not commonly commercially available. This can be achieved through established methods involving the activation of the fatty acid to its acyl-CoA derivative.

  • Enzyme Preparation: Purified or partially purified 2,4-dienoyl-CoA reductase from a suitable source (e.g., isolated mitochondria, recombinant expression system). The protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).

Spectrophotometric Assay Protocol
  • Instrument Setup:

    • Set the spectrophotometer to read absorbance at 340 nm.

    • Set the temperature of the cuvette holder to 25°C.

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, prepare the following reaction mixture:

      • 850 µL of Assay Buffer

      • 12.5 µL of 10 mM NADPH stock solution (final concentration: 125 µM)

      • 10 µg of purified enzyme (or an appropriate amount of cell lysate/mitochondrial extract)

    • Mix gently by pipetting and pre-incubate the mixture for 5 minutes at 25°C to allow the temperature to equilibrate and to record any background NADPH oxidation.

  • Initiation of the Reaction:

    • Initiate the reaction by adding 40 µL of 1 mM this compound stock solution (final concentration: 40 µM).

    • Immediately mix the solution by gentle inversion and start monitoring the decrease in absorbance at 340 nm for at least 3-5 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the following formula:

      Activity (µmol/min/mg) = (ΔA/min) / (ε × path length × [Enzyme])

      Where:

      • ΔA/min = The rate of change in absorbance at 340 nm per minute.

      • ε = Molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹).

      • path length = The path length of the cuvette (typically 1 cm).

      • [Enzyme] = The concentration of the enzyme in the assay in mg/mL.

Mandatory Visualizations

Signaling Pathway

fatty_acid_beta_oxidation PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Acyl_CoA Acyl-CoA PUFA->Acyl_CoA Beta_Oxidation β-Oxidation Cycles Acyl_CoA->Beta_Oxidation Dienoyl_CoA 2-trans,4-cis-Dienoyl-CoA Beta_Oxidation->Dienoyl_CoA Enoyl_CoA trans-3-Enoyl-CoA Dienoyl_CoA->Enoyl_CoA DECR DECR 2,4-Dienoyl-CoA Reductase (DECR) NADP NADP+ DECR->NADP Isomerase Enoyl-CoA Isomerase Enoyl_CoA->Isomerase Trans_Enoyl_CoA trans-2-Enoyl-CoA Isomerase->Trans_Enoyl_CoA Further_Beta_Oxidation Further β-Oxidation Cycles Trans_Enoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle NADPH NADPH NADPH->DECR

Caption: β-oxidation pathway of polyunsaturated fatty acids.

Experimental Workflow

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, and Substrate Mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Reagents->Mix Enzyme Prepare Enzyme Sample Enzyme->Mix Setup Set Spectrophotometer (340 nm, 25°C) Setup->Mix Preincubate Pre-incubate (5 min) Mix->Preincubate Initiate Initiate with Substrate (this compound) Preincubate->Initiate Monitor Monitor Absorbance Decrease at 340 nm Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Rate Determine Initial Rate (ΔA/min) Plot->Rate Calculate Calculate Enzyme Activity Rate->Calculate

References

Application Notes & Protocols: Studying 2-trans-4-cis-Decadienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The metabolism of polyunsaturated fatty acids (PUFAs) is a critical process for energy homeostasis.[1] During the beta-oxidation of PUFAs with double bonds at even-numbered carbons, such as linoleic acid, standard beta-oxidation enzymes are insufficient.[2][3] The pathway generates intermediate structures, including 2-trans-4-cis-decadienoyl-CoA, which require specialized auxiliary enzymes for further processing.[4] This intermediate is formed from the dehydrogenation of 4-cis-decenoyl-CoA.[4][5] The key enzyme responsible for its metabolism is 2,4-dienoyl-CoA reductase (DECR), which reduces the intermediate to trans-3-enoyl-CoA.[1][6][7] This step is considered rate-limiting in the beta-oxidation of polyunsaturated fatty acids.[6] Understanding the kinetics and regulation of this pathway is crucial, as defects, such as 2,4-dienoyl-CoA reductase deficiency, can lead to severe metabolic disorders.[8][9]

These application notes provide an overview of the primary experimental techniques used to investigate the metabolism of this compound, with detailed protocols for enzyme activity assays and metabolite quantification.

Metabolic Pathway and Key Enzymes

The degradation of PUFAs occurs in both mitochondria and peroxisomes.[7][10][11] The pathway involves the core beta-oxidation cycle supplemented by auxiliary enzymes to handle non-standard double bond configurations.[1][3] The metabolism of this compound is a central part of this process.

metabolomics_pathway Metabolism of this compound cluster_beta_oxidation Mitochondrial/Peroxisomal Beta-Oxidation Linoleoyl-CoA Linoleoyl-CoA 3_cycles 3 Cycles of Beta-Oxidation Linoleoyl-CoA->3_cycles 4_cis_Decenoyl_CoA 4-cis-Decenoyl-CoA 3_cycles->4_cis_Decenoyl_CoA Target_Intermediate This compound 4_cis_Decenoyl_CoA->Target_Intermediate Acyl-CoA Dehydrogenase trans_3_Enoyl_CoA trans-3-Enoyl-CoA Target_Intermediate->trans_3_Enoyl_CoA 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) trans_2_Enoyl_CoA trans-2-Enoyl-CoA trans_3_Enoyl_CoA->trans_2_Enoyl_CoA Enoyl-CoA Isomerase Further_Oxidation Further Beta- Oxidation Cycles trans_2_Enoyl_CoA->Further_Oxidation experimental_workflow General Experimental Workflow cluster_separation Separation Techniques cluster_analysis Analytical Techniques sample_prep Sample Preparation (e.g., Tissue Homogenization, Cell Lysate) extraction Lipid/Metabolite Extraction (e.g., Folch, Bligh & Dyer) sample_prep->extraction derivatization Derivatization (Optional) (e.g., for GC-MS or Fluorescence) extraction->derivatization separation Separation extraction->separation Direct Injection derivatization->separation hplc HPLC (Reversed-Phase) separation->hplc gc GC (Gas Chromatography) separation->gc analysis Analysis hplc->analysis gc->analysis uv_vis UV-Vis Spectrophotometry (Enzyme Kinetics) analysis->uv_vis ms Mass Spectrometry (Quantification & Identification) analysis->ms data_proc Data Processing & Analysis uv_vis->data_proc ms->data_proc

References

Application Notes and Protocols for the Quantification of 2-trans-4-cis-Decadienoyl-CoA in Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-trans-4-cis-Decadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of linoleic acid, a common polyunsaturated fatty acid. The accurate measurement of this metabolite in patient samples is crucial for the study of inherited metabolic disorders, particularly 2,4-dienoyl-CoA reductase deficiency (DECRD). In this condition, the enzyme responsible for the further metabolism of this compound is deficient, leading to its accumulation. These application notes provide a detailed protocol for the quantification of this compound in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of small molecules in complex biological matrices.

Elevated levels of the corresponding acylcarnitine, decadienoylcarnitine (C10:2), are a primary marker for DECRD in newborn screening programs[1]. Direct measurement of the acyl-CoA can provide a more proximal view of the metabolic block and may be valuable for research and diagnostics.

Metabolic Pathway of this compound

This compound is formed from 4-cis-decenoyl-CoA during the beta-oxidation of linoleic acid. It is then reduced by the enzyme 2,4-dienoyl-CoA reductase (DECR1) to 3-trans-enoyl-CoA, which can re-enter the beta-oxidation spiral. A deficiency in DECR1 leads to the accumulation of this compound.

Metabolic Pathway of this compound Linoleic Acid Linoleic Acid Beta-oxidation Beta-oxidation Linoleic Acid->Beta-oxidation 4-cis-Decenoyl-CoA 4-cis-Decenoyl-CoA Beta-oxidation->4-cis-Decenoyl-CoA This compound This compound 4-cis-Decenoyl-CoA->this compound Acyl-CoA Dehydrogenase 2,4-Dienoyl-CoA Reductase (DECR1) 2,4-Dienoyl-CoA Reductase (DECR1) This compound->2,4-Dienoyl-CoA Reductase (DECR1) 3-trans-Enoyl-CoA 3-trans-Enoyl-CoA 2,4-Dienoyl-CoA Reductase (DECR1)->3-trans-Enoyl-CoA Further Beta-oxidation Further Beta-oxidation 3-trans-Enoyl-CoA->Further Beta-oxidation

Caption: Metabolic pathway of this compound.

Quantitative Data Presentation

Direct quantitative data for this compound in patient samples is scarce in the literature. However, the concentration of its corresponding acylcarnitine, decadienoylcarnitine (C10:2), in dried blood spots (DBS) of newborns has been reported and can serve as an indicator of the potential range of the acyl-CoA.

AnalyteSample TypeConditionConcentration Range (µmol/L)Reference
Decadienoylcarnitine (C10:2)Dried Blood SpotNormal Newborn0.003 - 0.041[2]
Decadienoylcarnitine (C10:2)Plasma/BloodDECRD PatientSignificantly Elevated[3]

Note: The concentration of this compound is expected to be significantly lower than its corresponding acylcarnitine and will require a highly sensitive analytical method for detection and quantification.

Experimental Workflow

The overall workflow for the quantification of this compound in patient plasma or serum samples involves sample preparation including solid-phase extraction, followed by LC-MS/MS analysis and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma/Serum_Sample Plasma/Serum Sample Add_IS Add Internal Standard (e.g., C17:0-CoA) Plasma/Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Protein_Precipitation->SPE Elution Elution SPE->Elution Dry_and_Reconstitute Dry and Reconstitute Elution->Dry_and_Reconstitute LC_Separation Liquid Chromatography (C18 column) Dry_and_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
    • Custom Synthesis: Engage a company specializing in custom chemical synthesis.

    • In-house Synthesis: Synthesize in-house following literature procedures for similar medium-chain acyl-CoAs[4].

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain acyl-CoA.

  • Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg, 1 mL).

  • Patient Samples: Human plasma or serum collected in EDTA or heparin tubes. Samples should be stored at -80°C until analysis.

Sample Preparation

This protocol is for the extraction of this compound from 100 µL of human plasma or serum.

  • Thaw Samples: Thaw frozen plasma/serum samples on ice.

  • Spike Internal Standard: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum. Add 10 µL of a 1 µg/mL solution of the internal standard (e.g., C17:0-CoA) in 50% methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: While centrifuging, condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load Supernatant: Carefully transfer the supernatant from the centrifuged sample to the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 30°C or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water containing 0.1% formic acid. Vortex briefly and transfer to an LC-MS vial.

LC-MS/MS Method

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound:

      • Molecular Formula: C₃₁H₅₀N₇O₁₇P₃S

      • Molecular Weight: 917.75 g/mol

      • Precursor Ion (Q1) [M+H]⁺: m/z 918.8

      • Product Ion (Q3) [M+H - 507]⁺: m/z 411.8

    • Internal Standard (C17:0-CoA):

      • Molecular Formula: C₃₈H₆₆N₇O₁₇P₃S

      • Molecular Weight: 1017.9 g/mol

      • Precursor Ion (Q1) [M+H]⁺: m/z 1018.9

      • Product Ion (Q3) [M+H - 507]⁺: m/z 511.9

  • Collision Energy (CE) and other MS parameters: Optimize by infusing the analytical standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the patient samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the patient samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Stability and Storage

  • Patient Samples (Plasma/Serum): Store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Extracted Samples: Analyze as soon as possible. If storage is necessary, keep at -20°C for no more than 48 hours. Acyl-CoAs are susceptible to degradation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low signal for the analyteAnalyte degradationEnsure samples are kept cold during preparation. Analyze promptly.
Poor extraction recoveryOptimize SPE wash and elution steps.
MS parameters not optimizedInfuse the analytical standard to optimize collision energy and other parameters.
High background noiseMatrix effectsOptimize LC gradient to better separate the analyte from interfering compounds.
ContaminationUse high-purity solvents and new labware.
Poor peak shapeInappropriate reconstitution solventEnsure the reconstitution solvent is compatible with the initial mobile phase conditions.
Column degradationReplace the analytical column.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in patient plasma or serum samples using LC-MS/MS. The primary challenge is the acquisition of a certified analytical standard. Once obtained, this method can be validated and implemented to support research and clinical investigations into disorders of fatty acid metabolism, particularly 2,4-dienoyl-CoA reductase deficiency.

References

Application Notes and Protocols for the Use of 2-trans-4-cis-Decadienoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-trans-4-cis-Decadienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly those with double bonds at even-numbered carbon positions, such as linoleic acid. The metabolism of this intermediate is catalyzed by the enzyme 2,4-dienoyl-CoA reductase (DECR), making this substrate an essential tool for studying the kinetics and mechanism of this key enzyme. Understanding the function and regulation of DECR is vital, as defects in its activity can lead to rare but severe metabolic disorders. Furthermore, as a rate-limiting step in unsaturated fatty acid oxidation, DECR presents a potential therapeutic target for metabolic diseases like non-insulin-dependent diabetes mellitus (NIDDM).[1][2] These application notes provide detailed protocols and data for utilizing this compound in enzyme kinetics studies of DECR.

Signaling Pathway: Beta-Oxidation of Polyunsaturated Fatty Acids

The enzymatic degradation of fatty acids containing double bonds at even-numbered positions requires a set of auxiliary enzymes to bypass a metabolic block in the standard beta-oxidation pathway. After several cycles of beta-oxidation, a 2-trans,4-cis-dienoyl-CoA intermediate is formed. This intermediate is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase. Instead, it is reduced by the NADPH-dependent 2,4-dienoyl-CoA reductase (DECR) to 3-trans-enoyl-CoA. This product is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA, which can re-enter the beta-oxidation spiral.[1][2][3][4]

Beta_Oxidation_Unsaturated_Fatty_Acid Polyunsaturated Fatty Acyl-CoA Polyunsaturated Fatty Acyl-CoA Multiple Cycles of Beta-Oxidation Multiple Cycles of Beta-Oxidation Polyunsaturated Fatty Acyl-CoA->Multiple Cycles of Beta-Oxidation This compound This compound Multiple Cycles of Beta-Oxidation->this compound Formation 3-trans-Decenoyl-CoA 3-trans-Decenoyl-CoA This compound->3-trans-Decenoyl-CoA 2,4-Dienoyl-CoA Reductase (DECR) NADPH -> NADP+ 2-trans-Enoyl-CoA 2-trans-Enoyl-CoA 3-trans-Decenoyl-CoA->2-trans-Enoyl-CoA Enoyl-CoA Isomerase Re-entry into Beta-Oxidation Re-entry into Beta-Oxidation 2-trans-Enoyl-CoA->Re-entry into Beta-Oxidation Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Mix Buffer and NADPH in Cuvette Mix Buffer and NADPH in Cuvette Prepare Assay Buffer->Mix Buffer and NADPH in Cuvette Prepare Substrate Solution\n(this compound) Prepare Substrate Solution (this compound) Initiate with Substrate Initiate with Substrate Prepare Substrate Solution\n(this compound)->Initiate with Substrate Prepare Cofactor Solution\n(NADPH) Prepare Cofactor Solution (NADPH) Prepare Cofactor Solution\n(NADPH)->Mix Buffer and NADPH in Cuvette Prepare Enzyme Solution\n(DECR) Prepare Enzyme Solution (DECR) Add Enzyme Add Enzyme Prepare Enzyme Solution\n(DECR)->Add Enzyme Mix Buffer and NADPH in Cuvette->Add Enzyme Equilibrate Temperature Equilibrate Temperature Add Enzyme->Equilibrate Temperature Equilibrate Temperature->Initiate with Substrate Monitor Absorbance Change Monitor Absorbance Change Initiate with Substrate->Monitor Absorbance Change Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance Change->Calculate Initial Velocity Repeat for different [S] Repeat for different [S] Calculate Initial Velocity->Repeat for different [S] Plot V vs [S] Plot V vs [S] Repeat for different [S]->Plot V vs [S] Determine Km and Vmax Determine Km and Vmax Plot V vs [S]->Determine Km and Vmax Applications cluster_research Research Applications cluster_drugdev Drug Development cluster_clinical Clinical Diagnostics This compound This compound Enzyme Mechanism Studies Enzyme Mechanism Studies This compound->Enzyme Mechanism Studies Kinetic Characterization Kinetic Characterization This compound->Kinetic Characterization Inhibitor Screening Inhibitor Screening This compound->Inhibitor Screening Diagnosis of DECR Deficiency Diagnosis of DECR Deficiency This compound->Diagnosis of DECR Deficiency Therapeutic Target Validation Therapeutic Target Validation Inhibitor Screening->Therapeutic Target Validation Biomarker Identification Biomarker Identification Diagnosis of DECR Deficiency->Biomarker Identification

References

Proper handling and storage conditions for 2-trans-4-cis-Decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-trans-4-cis-Decadienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its metabolism is essential for cellular energy homeostasis. A deficiency in the enzyme 2,4-dienoyl-CoA reductase, which is responsible for the reduction of 2-trans-4-cis-decanoyl-CoA, can lead to a severe metabolic disorder.[1] These application notes provide detailed protocols for the proper handling, storage, and use of this compound in experimental settings.

Physicochemical Properties and Storage Conditions

Proper storage and handling are crucial to maintain the integrity of this compound for experimental use. As an acyl-CoA ester, it is susceptible to hydrolysis and oxidation.

Storage:

  • Solid Form: Store at -20°C for long-term stability.[2][3][4] The compound is typically supplied as a solid.

  • In Solution: Aqueous solutions of fatty acyl-CoAs are not stable and should be used within one day when stored at 2-8°C. For longer-term storage in solution, it is advisable to prepare aliquots in a suitable buffer or organic solvent and store them at -80°C to minimize degradation.

Handling:

  • Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the solid compound in a well-ventilated area or under a fume hood to avoid inhalation of any fine particles.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Reconstitution:

  • For aqueous solutions, dissolve the solid in a buffer of choice, such as phosphate-buffered saline (PBS), at a slightly acidic to neutral pH. The pH of the solution can affect the rate of hydrolysis.

  • Solubility in water is limited. For higher concentrations, organic solvents like methanol or ethanol can be used, followed by dilution in the aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

PropertyValue
Molecular Formula C31H50N7O17P3S
Molecular Weight 917.75 g/mol [5]
Physical Form Solid[2][4]
Storage Temperature -20°C (solid)[2][3][4]
Solubility Practically insoluble in water.[5] Soluble in aqueous buffers and organic solvents like methanol and ethanol.
Stability Limited shelf life, especially in aqueous solutions.[2][3][4] Prone to hydrolysis.

Biological Role and Signaling Pathway

This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids. Specifically, it is formed during the degradation of linoleic acid.[1] Unlike intermediates of saturated fatty acid oxidation, 2-trans-4-cis-decanoyl-CoA cannot be directly processed by the subsequent enzymes in the canonical β-oxidation spiral. It requires the action of the auxiliary enzyme, 2,4-dienoyl-CoA reductase (DECR), which reduces it to 3-trans-enoyl-CoA.[6] This product is then isomerized to trans-2-enoyl-CoA, which can re-enter the main β-oxidation pathway. The activity of 2,4-dienoyl-CoA reductase is the rate-limiting step in this auxiliary pathway.[7]

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Beta-Oxidation of Linoleic Acid Linoleic_Acid Linoleic Acid Several_Cycles Multiple β-oxidation cycles Linoleic_Acid->Several_Cycles Activation & Oxidation Decadienoyl_CoA This compound Several_Cycles->Decadienoyl_CoA DECR 2,4-Dienoyl-CoA Reductase (DECR) Decadienoyl_CoA->DECR Substrate 3_trans_Enoyl_CoA 3-trans-Enoyl-CoA DECR->3_trans_Enoyl_CoA NADPH -> NADP+ Isomerase Enoyl-CoA Isomerase 3_trans_Enoyl_CoA->Isomerase 2_trans_Enoyl_CoA trans-2-Enoyl-CoA Isomerase->2_trans_Enoyl_CoA Beta_Oxidation Further β-oxidation cycles 2_trans_Enoyl_CoA->Beta_Oxidation

Caption: Pathway of this compound metabolism.

Experimental Protocols

Protocol 1: Enzymatic Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from methods used to assay the activity of 2,4-dienoyl-CoA reductase by monitoring the oxidation of NADPH.

Materials:

  • This compound

  • NADPH

  • Purified 2,4-dienoyl-CoA reductase or cell/tissue lysate containing the enzyme

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 100 µM EDTA

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute it in the assay buffer to the desired final concentration (e.g., 40 µM).

  • Prepare a stock solution of NADPH in the assay buffer.

  • In a quartz cuvette, prepare the reaction mixture with a final volume of 1 mL:

    • Assay Buffer

    • 125 µM NADPH

    • 10 µg of purified enzyme or an appropriate amount of cell/tissue lysate

  • Pre-incubate the mixture for 20 minutes at room temperature.

  • Initiate the reaction by adding 40 µM of this compound.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).

  • Calculate the enzyme activity based on the rate of NADPH oxidation.

enzyme_assay_workflow cluster_workflow 2,4-Dienoyl-CoA Reductase Assay Workflow prep_reagents Prepare Reagents (Buffer, NADPH, Substrate) mix_components Mix Assay Components (Buffer, NADPH, Enzyme) prep_reagents->mix_components prep_enzyme Prepare Enzyme Sample (Purified or Lysate) prep_enzyme->mix_components pre_incubate Pre-incubate at Room Temp (20 minutes) mix_components->pre_incubate initiate_reaction Initiate with Substrate (this compound) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Monitor NADPH oxidation) initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity

Caption: Workflow for the 2,4-dienoyl-CoA reductase enzymatic assay.

Protocol 2: Analysis of this compound by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of medium-chain acyl-CoAs by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH₂PO₄ in water

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Filtration system for mobile phases and samples

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 44% B) at a flow rate of 0.5 mL/min and a column temperature of 35°C.

  • Prepare the this compound sample by dissolving it in the initial mobile phase composition and filtering it through a 0.22 µm filter.

  • Inject the sample onto the column.

  • Elute the sample using a gradient program. A typical program for separating various acyl-CoAs might involve a linear gradient from 44% to 50% B over 80 minutes.

  • Monitor the elution of the compound by measuring the absorbance at 260 nm, which is characteristic of the CoA moiety.

  • The retention time will be specific to this compound under the given conditions and can be used for identification and quantification by comparison to a standard.

Quantitative Data

Specific kinetic parameters and solubility data for this compound are not extensively reported in the literature. However, some general characteristics can be summarized.

ParameterObservationReference
Substrate Specificity of 2,4-Dienoyl-CoA Reductase The enzyme can reduce both 2-trans,4-cis- and 2-trans,4-trans-dienoyl-CoA thioesters with similar efficiency. Km values are generally lower for substrates with 10 or more carbon atoms compared to shorter chain substrates.[6][7]
β-Oxidation System Substrate This compound is a very poor substrate for the reconstituted mitochondrial β-oxidation system, necessitating its prior reduction by 2,4-dienoyl-CoA reductase.[8]

Troubleshooting

  • Low enzyme activity:

    • Check the integrity of the this compound stock solution. Prepare fresh if necessary.

    • Verify the activity of the enzyme preparation with a known positive control substrate.

    • Ensure the NADPH solution is fresh, as it can degrade over time.

  • Poor HPLC peak shape or resolution:

    • Ensure the mobile phases are properly prepared and degassed.

    • Optimize the gradient elution profile for better separation.

    • Check the condition of the HPLC column. It may need to be cleaned or replaced.

    • Ensure the sample is fully dissolved and filtered before injection.

For further information on the synthesis and characterization of similar acyl-CoAs, refer to specialized literature on the topic.[9]

References

Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled 2-trans-4-cis-Decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-trans-4-cis-Decadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid.[1][2] The ability to trace the metabolic fate of this molecule is crucial for understanding the regulation of fatty acid metabolism and its dysregulation in various diseases, including metabolic syndrome, cardiovascular diseases, and inherited metabolic disorders. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for elucidating the flux through this pathway and identifying downstream metabolites.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis and use of stable isotope-labeled this compound for metabolic tracing studies in cellular and in vivo models.

Data Presentation

Table 1: Hypothetical Isotope Incorporation into Downstream Metabolites

This table presents hypothetical data from a pulse-chase experiment using [U-¹³C₁₀]-2-trans-4-cis-decadienoyl-CoA in isolated rat liver mitochondria. The data illustrates the expected distribution of the ¹³C label into key intermediates of the beta-oxidation pathway over time.

Time (minutes)[U-¹³C₁₀]-2-trans-4-cis-Decadienoyl-CoA (%)[¹³C₈]-3-Hydroxyoctanoyl-CoA (%)[¹³C₆]-Hexanoyl-CoA (%)[¹³C₄]-Butyryl-CoA (%)[¹³C₂]-Acetyl-CoA (%)
01000000
56525532
1530451573
301035301510
60<110252540
Table 2: Comparative Metabolic Flux in Different Cell Types

This table provides a hypothetical comparison of the metabolic flux of [U-¹³C₁₀]-2-trans-4-cis-decadienoyl-CoA in different cell lines, showcasing how this tracer can be used to investigate cell-specific differences in fatty acid metabolism.

Cell LineRate of [¹³C₂]-Acetyl-CoA Production (nmol/min/mg protein)Incorporation into Triacylglycerols (pmol/mg protein)Incorporation into Phospholipids (pmol/mg protein)
HepG2 (Liver)15.2 ± 1.8250 ± 35120 ± 15
C2C12 (Muscle)25.8 ± 2.580 ± 12180 ± 22
3T3-L1 (Adipocyte)8.5 ± 1.1550 ± 6090 ± 10

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₀]-2-trans-4-cis-Decadienoic Acid

This protocol describes a plausible multi-step chemical synthesis for uniformly ¹³C-labeled 2-trans-4-cis-decadienoic acid. This method is based on established organic chemistry principles for the synthesis of labeled fatty acids.[6]

Materials:

  • [U-¹³C₆]-Hexanoyl Chloride

  • [U-¹³C₄]-1,4-Butanediol

  • Standard organic synthesis reagents and solvents

  • HPLC for purification

Procedure:

  • Step 1: Synthesis of [U-¹³C₄]-4-hydroxybutanal. This can be achieved through a controlled oxidation of [U-¹³C₄]-1,4-butanediol.

  • Step 2: Wittig Reaction. A Wittig reaction between the product from Step 1 and a phosphonium ylide derived from [U-¹³C₆]-hexanoyl chloride will form the carbon-carbon backbone and introduce the double bonds. Careful selection of reagents and reaction conditions is necessary to achieve the desired cis and trans stereochemistry.

  • Step 3: Hydrolysis. The resulting ester is hydrolyzed to yield [U-¹³C₁₀]-2-trans-4-cis-decadienoic acid.

  • Step 4: Purification. The final product is purified by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Synthesis of [U-¹³C₁₀]-2-trans-4-cis-Decadienoyl-CoA

This protocol utilizes an acyl-CoA synthetase to attach the labeled fatty acid to Coenzyme A, a method that is generally more efficient and less prone to side reactions than purely chemical synthesis.[5][7]

Materials:

  • [U-¹³C₁₀]-2-trans-4-cis-decadienoic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (long-chain)

  • ATP

  • MgCl₂

  • Reaction Buffer (e.g., Tris-HCl)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, and Coenzyme A.

  • Substrate Addition: Add the [U-¹³C₁₀]-2-trans-4-cis-decadienoic acid.

  • Enzyme Initiation: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., methanol).

  • Purification: The labeled acyl-CoA can be purified using solid-phase extraction or HPLC.

Protocol 3: Metabolic Tracing in Cultured Cells

This protocol outlines the procedure for introducing the stable isotope-labeled this compound into cultured cells and analyzing its metabolic fate.

Materials:

  • Cultured cells (e.g., HepG2, C2C12)

  • [U-¹³C₁₀]-2-trans-4-cis-decadienoyl-CoA

  • Cell culture medium

  • LC-MS/MS system

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Labeling: Replace the culture medium with a medium containing a known concentration of [U-¹³C₁₀]-2-trans-4-cis-decadienoyl-CoA.

  • Incubation: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) to trace the metabolic flux.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation:

    • Centrifuge the cell extracts to pellet debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent.

    • Analyze the samples using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system to identify and quantify the labeled metabolites.[3][4][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_tracing Metabolic Tracing Experiment cluster_analysis Data Analysis s1 [U-13C10]-2-trans-4-cis-Decadienoic Acid Synthesis s2 Enzymatic Ligation to CoA s1->s2 Purified Labeled Fatty Acid t2 Incubation with Labeled Tracer s2->t2 [U-13C10]-2-trans-4-cis-Decadienoyl-CoA t1 Cell Culture t1->t2 t3 Metabolite Extraction t2->t3 a1 LC-MS/MS Analysis t3->a1 Extracted Metabolites a2 Quantification of Labeled Metabolites a1->a2 a3 Metabolic Flux Analysis a2->a3

Caption: Experimental workflow for metabolic tracing.

beta_oxidation_pathway cluster_beta_oxidation Beta-Oxidation Spiral start [U-13C10]-2-trans-4-cis-Decadienoyl-CoA p1 Reduction (2,4-dienoyl-CoA reductase) start->p1 p2 Isomerization p1->p2 p3 Hydration p2->p3 p4 Dehydrogenation p3->p4 p5 Thiolysis p4->p5 p5->start [13C8]-Acyl-CoA (Re-entry into spiral) end [13C2]-Acetyl-CoA p5->end To TCA Cycle

Caption: Beta-oxidation of labeled decadienoyl-CoA.

References

Application Notes and Protocols for Investigating the Cellular Effects of 2-trans-4-cis-Decadienoyl-CoA Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-trans-4-cis-Decadienoyl-CoA is a metabolic intermediate in the beta-oxidation of polyunsaturated fatty acids, such as linoleic acid.[1][2] Under normal physiological conditions, this intermediate is efficiently metabolized by the enzyme 2,4-dienoyl-CoA reductase.[3][4] However, genetic defects in this enzyme, as seen in 2,4-dienoyl-CoA reductase deficiency, lead to the accumulation of this compound.[5][6] This accumulation is hypothesized to cause cellular dysfunction, primarily by impairing mitochondrial function, leading to increased oxidative stress and subsequent programmed cell death, or apoptosis.[6][7] Understanding the precise cellular consequences of this compound accumulation is crucial for developing therapeutic strategies for related metabolic disorders.

These application notes provide a suite of detailed cell-based assay protocols designed to investigate the cytotoxic effects of this compound. The assays focus on key indicators of cellular health, including mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis. The provided protocols are intended to guide researchers in academic and industrial settings to systematically evaluate the pathological consequences of this metabolite's accumulation and to screen for potential therapeutic interventions.

Proposed Signaling Pathway

The accumulation of this compound is thought to initiate a cascade of events beginning with mitochondrial dysfunction. This disruption can lead to an overproduction of reactive oxygen species (ROS), inducing a state of oxidative stress.[7] This, in turn, can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the activation of executioner caspases, ultimately leading to programmed cell death.[8]

Metabolite This compound Accumulation Mitochondria Mitochondrial Dysfunction Metabolite->Mitochondria Inhibition of β-oxidation ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Caspase Caspase-3/7 Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed signaling cascade initiated by this compound accumulation.

Experimental Workflow

A systematic approach is recommended to investigate the cellular effects of this compound. The following workflow outlines the key experimental stages, from cell culture and treatment to data acquisition and analysis using the detailed protocols provided in this document.

cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2, Fibroblasts) Treatment Treatment with This compound (Dose-response and Time-course) CellCulture->Treatment MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Treatment->MMP_Assay ROS_Assay ROS Production Assay (DCFDA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assays (Annexin V & Caspase-3/7) Treatment->Apoptosis_Assay DataAcquisition Data Acquisition (Plate Reader, Flow Cytometer) MMP_Assay->DataAcquisition ROS_Assay->DataAcquisition Apoptosis_Assay->DataAcquisition Quantification Quantification and Statistical Analysis DataAcquisition->Quantification Interpretation Interpretation of Results Quantification->Interpretation

Figure 2: General experimental workflow for investigating cellular effects.

Data Presentation

The following table provides a structured summary of the quantitative data to be collected from the described assays. This format allows for clear comparison between different treatment conditions.

AssayParameter MeasuredExpected Outcome with this compoundMethod of Detection
Mitochondrial Health
JC-1 AssayRatio of Red/Green FluorescenceDecreaseFluorescence Plate Reader / Flow Cytometer
Oxidative Stress
DCFDA AssayDCF Fluorescence IntensityIncreaseFluorescence Plate Reader / Flow Cytometer
Apoptosis
Annexin V-FITC AssayPercentage of Annexin V Positive CellsIncreaseFlow Cytometry
Caspase-Glo 3/7 AssayLuminescence (RLU)IncreaseLuminometer

Experimental Protocols

Assay for Mitochondrial Membrane Potential (JC-1)

Principle: The JC-1 dye is a lipophilic, cationic dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[1][9]

Materials:

  • JC-1 Dye Solution (e.g., from a commercial kit)

  • Cell culture medium (phenol red-free for fluorescence measurements)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

  • Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound (and a vehicle control) in fresh medium for the desired time period (e.g., 6, 12, 24 hours). Include a positive control for mitochondrial depolarization (e.g., 10 µM CCCP for 30 minutes).

  • JC-1 Staining:

    • Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.[1]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.[1]

  • Washing: Aspirate the JC-1 solution and wash the cells twice with 100 µL of warm PBS.

  • Measurement: Add 100 µL of PBS or phenol red-free medium to each well. Measure the fluorescence intensity using a plate reader.

    • Red fluorescence: Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence: Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Assay for Reactive Oxygen Species (ROS) Production (DCFDA)

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[10][11]

Materials:

  • DCFDA (H2DCFDA) solution

  • Cell culture medium (phenol red-free)

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

  • Positive control (e.g., H₂O₂)

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate as described for the JC-1 assay.

  • Treatment: Treat cells with this compound as described previously.

  • DCFDA Loading:

    • Prepare a 20 µM DCFDA working solution in pre-warmed, serum-free medium.[11]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[10]

  • Washing: Remove the DCFDA solution and wash the cells once with PBS.

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[10]

  • Data Analysis: The fluorescence intensity reflects the level of intracellular ROS. Compare the fluorescence of treated cells to control cells.

Assay for Apoptosis Detection (Annexin V-FITC)

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V): FL1 channel.

    • PI signal: FL2 or FL3 channel.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Live cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

Assay for Caspase-3/7 Activity (Caspase-Glo® 3/7)

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which generates a luminescent signal that is proportional to the amount of caspase activity.[14][15]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[15]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[16]

    • Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.[15]

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of control cells.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 2-trans-4-cis-Decadienoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-trans-4-cis-Decadienoyl-CoA in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading quickly. What are the primary reasons for its instability in aqueous solutions?

A1: this compound is susceptible to degradation through two primary chemical pathways in aqueous solutions:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which cleaves the molecule into coenzyme A and 2-trans-4-cis-decadienoic acid.[1][2][3] This reaction is catalyzed by both acidic and basic conditions.

  • Oxidation: The polyunsaturated acyl chain, with its conjugated double bonds, is highly susceptible to oxidation by dissolved molecular oxygen and trace metal ions.[4][5] This can lead to the formation of various oxidation byproducts, compromising the integrity of your sample.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

A2: Aqueous solutions of coenzyme A and its derivatives are most stable at a slightly acidic pH, typically between 2 and 6.[6] Basic conditions should be avoided as they significantly accelerate the rate of thioester hydrolysis. For experimental purposes, a buffer system that maintains the pH within this range is recommended.

Q3: How does temperature affect the stability of this compound solutions?

A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For short-term storage (hours to a day), solutions should be kept on ice (0-4°C). For long-term storage, it is recommended to store aliquots at -20°C or, for extended periods, at -80°C to minimize both hydrolysis and oxidation.[6]

Q4: Can I do anything to prevent oxidative degradation of my this compound solution?

A4: Yes, several measures can be taken to mitigate oxidation:

  • Use Degassed Buffers: Preparing your solutions with buffers that have been degassed (e.g., by sparging with an inert gas like argon or nitrogen) will reduce the amount of dissolved oxygen available for oxidation.

  • Add Antioxidants: Including antioxidants in your buffer can help protect the polyunsaturated acyl chain. Common choices include hindered phenols like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[4][5]

  • Use Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of lipids.[7] Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit oxidation.[7][8]

Q5: What are the best practices for preparing and handling solutions of this compound?

A5: To ensure the highest possible stability:

  • Solubilization: Dissolve the solid compound in a small amount of a suitable organic solvent before diluting with your aqueous buffer.

  • Storage Vessels: Use glass containers with Teflon-lined caps for storage, as plastics can leach impurities that may affect stability.[9]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Inert Atmosphere: For maximum protection against oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a frozen stock, use a fresh aliquot and avoid reusing thawed solutions. Verify the pH of your buffer.
Loss of biological activity Hydrolysis of the thioester bond, which is crucial for many enzymatic reactions.Ensure your experimental buffer is in the optimal pH range (pH 2-6).[6] Keep solutions on ice during the experiment.
Appearance of unknown peaks in HPLC/MS analysis Oxidative degradation of the polyunsaturated acyl chain.Prepare solutions using degassed buffers. Consider adding an antioxidant (e.g., BHT) and a chelating agent (e.g., EDTA) to your buffer system.
Precipitation of the compound upon dilution in aqueous buffer Poor solubility of the long-chain acyl-CoA.Dissolve the compound in a minimal amount of an appropriate organic solvent (e.g., ethanol, DMSO) before making the final dilution in your aqueous buffer.

Data on Factors Affecting Stability

While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected impact of various conditions based on the known chemistry of thioesters and polyunsaturated fatty acids.

Parameter Condition Expected Impact on Stability Primary Degradation Pathway Affected
pH < 2Increased HydrolysisHydrolysis
2 - 6Optimal Stability-
> 6Significantly Increased HydrolysisHydrolysis
Temperature -80°CHigh (Long-term storage)Hydrolysis & Oxidation
-20°CGood (Short to medium-term storage)Hydrolysis & Oxidation
0 - 4°CFair (Short-term storage/experimental use)Hydrolysis & Oxidation
Room TemperaturePoor (Rapid degradation)Hydrolysis & Oxidation
Additives Antioxidants (e.g., BHT)Increased StabilityOxidation
Chelating Agents (e.g., EDTA)Increased StabilityOxidation
Atmosphere Inert (Argon, Nitrogen)Increased StabilityOxidation
AirDecreased StabilityOxidation

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of your this compound solution under specific experimental conditions.[10][11][12]

1. Materials:

  • This compound
  • Aqueous buffer of choice (e.g., phosphate buffer, TRIS buffer) adjusted to the desired pH.
  • Optional: Antioxidants (e.g., BHT), Chelating agents (e.g., EDTA).
  • Quenching solution (e.g., ice-cold acetonitrile with 1% formic acid).
  • HPLC or LC-MS/MS system for analysis.

2. Procedure:

  • Prepare a stock solution of this compound in the chosen aqueous buffer. If necessary, first dissolve the compound in a minimal amount of a compatible organic solvent.
  • Divide the solution into multiple aliquots in appropriate vials.
  • Time Zero (T=0) Sample: Immediately quench one aliquot by adding a defined volume of the quenching solution. This sample will serve as your baseline. Store at -80°C until analysis.
  • Incubate the remaining aliquots under the desired test conditions (e.g., specific temperature, light exposure).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and quench it as described in step 3.
  • Once all samples are collected, analyze them by a suitable method (e.g., reversed-phase HPLC with UV detection at ~260 nm for the adenine base of CoA, or LC-MS/MS for more specific detection).
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B Coenzyme A A->B + H2O (pH dependent) C 2-trans-4-cis-Decadienoic Acid A->C + H2O (pH dependent) D Oxidized Byproducts (e.g., hydroperoxides, aldehydes) A->D + O2 (catalyzed by metal ions)

Caption: Primary degradation pathways for this compound in aqueous solution.

Workflow for Stability Assessment prep Prepare Solution in Test Buffer t0 T=0 Sample (Quench & Store) prep->t0 incubate Incubate at Test Condition prep->incubate analysis Analyze via HPLC or LC-MS/MS t0->analysis sampling Sample at Time Points (T=1, 2, 4... hrs) incubate->sampling quench Quench Samples sampling->quench quench->analysis data Calculate % Remaining vs. Time analysis->data

Caption: Experimental workflow for determining the stability of this compound.

References

Optimizing pH and buffer conditions for 2-trans-4-cis-Decadienoyl-CoA dependent reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-trans-4-cis-Decadienoyl-CoA dependent reactions. The primary enzyme involved in the metabolism of this substrate is 2,4-dienoyl-CoA reductase (DECR), which plays a crucial role in the β-oxidation of polyunsaturated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions involving this compound?

A1: The optimal pH for reactions utilizing this compound is primarily dependent on the enzyme 2,4-dienoyl-CoA reductase (DECR). Eukaryotic DECR exhibits maximal catalytic activity at a pH of approximately 6.0 to 6.5.[1] However, successful enzymatic assays have also been reported using buffers with a pH of 7.4. The choice of pH should be validated for your specific experimental system.

Q2: Which buffer systems are recommended for 2,4-dienoyl-CoA reductase assays?

A2: Phosphate-buffered saline (PBS) at a concentration of 50 mM and a pH of 7.4 has been successfully used in activity assays for human peroxisomal 2,4-dienoyl-CoA reductase. Other commonly used buffers in enzyme assays that cover the optimal pH range for DECR include MES (2-(N-morpholino)ethanesulfonic acid) and phosphate buffers. The selection of the buffer should also consider potential interactions with other assay components.

Q3: What is the role of this compound in cellular metabolism?

A3: this compound is an intermediate in the β-oxidation of polyunsaturated fatty acids, such as linoleic acid. It is formed after several cycles of β-oxidation. The enzyme 2,4-dienoyl-CoA reductase (DECR) catalyzes the reduction of this compound to trans-3-enoyl-CoA, which can then be further metabolized in the β-oxidation spiral. This step is essential for the complete degradation of polyunsaturated fatty acids for energy production.

Q4: Is this compound stable in aqueous solutions?

A4: Acyl-CoA esters, in general, can be susceptible to hydrolysis. While specific stability data for this compound is limited, its carnitine conjugate has low aqueous solubility, suggesting the acyl-CoA itself may have limited solubility and stability in aqueous buffers.[2] It is recommended to prepare fresh solutions of the substrate for each experiment and to store stock solutions at -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no enzyme activity Suboptimal pH. Verify the pH of your buffer and consider performing a pH profile experiment to determine the optimal pH for your specific enzyme and conditions. The optimal pH for eukaryotic 2,4-dienoyl-CoA reductase is around 6.0-6.5.[1]
Incorrect buffer composition. Ensure the buffer components are not inhibiting the enzyme. If using a chelating agent like EDTA, ensure it is not affecting a metalloenzyme. Test alternative buffer systems like MES or HEPES.
Substrate degradation. Prepare fresh substrate solutions for each experiment. Minimize freeze-thaw cycles of the stock solution.
Low substrate solubility. The related compound, 2-trans,4-cis-Decadienoylcarnitine, has low aqueous solubility.[2] Consider dissolving the substrate in a small amount of an appropriate organic solvent before diluting it in the assay buffer. Ensure the final solvent concentration does not inhibit the enzyme.
Enzyme inactivation. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Include a positive control with a known active enzyme to verify the assay setup.
High background signal in spectrophotometric assay NADPH instability. Prepare NADPH solutions fresh and keep them on ice. The absorbance of NADPH can change over time.
Contaminating enzyme activities. If using crude cell lysates, other enzymes may be present that oxidize NADPH. Use a purified enzyme preparation if possible. Run a control reaction without the substrate to measure the rate of background NADPH oxidation.
Precipitation of assay components. Visually inspect the reaction mixture for any turbidity. Centrifuge the reaction mixture before measuring the absorbance if precipitation is suspected.
Non-linear reaction rate Substrate depletion. Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate remains linear for the duration of the measurement.
Product inhibition. Dilute the enzyme to reduce the accumulation of inhibitory products.
Changes in pH during the reaction. Ensure the buffer has sufficient capacity to maintain a stable pH throughout the assay.

Quantitative Data Summary

Table 1: Optimal pH for Eukaryotic 2,4-Dienoyl-CoA Reductase Activity

pHRelative Activity (%)Reference
~6.0~100[1]
<6.0Decreased[1]
7.4Activity demonstrated

Note: This table is based on qualitative descriptions of pH optima. More detailed quantitative data from pH-activity curve experiments are needed for a precise comparison.

Table 2: Recommended Buffer Conditions for 2,4-Dienoyl-CoA Reductase Assays

BufferConcentration (mM)pHNotesReference
Phosphate-Buffered Saline (PBS)507.4Used for activity assays of human peroxisomal 2,4-dienoyl-CoA reductase.
MES-6.0 - 6.5Recommended based on the optimal pH of the enzyme.
Phosphate-6.0 - 7.5A common buffer system for this pH range.

Note: The optimal buffer type and concentration may vary depending on the specific enzyme source and assay conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from standard methods for measuring NADPH-dependent reductases.

Materials:

  • Purified or partially purified 2,4-dienoyl-CoA reductase

  • This compound solution (substrate)

  • NADPH solution

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of NADPH (e.g., 100 µM), and the enzyme solution. The total volume should be pre-determined (e.g., 1 mL).

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADPH degradation.

  • Initiate the reaction: Add the this compound substrate to the cuvette to a final desired concentration (e.g., 50 µM). Mix gently by inverting the cuvette.

  • Measure absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. The extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

  • Calculate enzyme activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

Beta_Oxidation_Pathway Polyunsaturated_Fatty_Acyl_CoA Polyunsaturated_Fatty_Acyl_CoA 2_trans_4_cis_Decadienoyl_CoA 2_trans_4_cis_Decadienoyl_CoA Reduction 2,4-Dienoyl-CoA Reductase (DECR) 2_trans_4_cis_Decadienoyl_CoA->Reduction NADPH -> NADP+ trans_3_Enoyl_CoA trans_3_Enoyl_CoA Isomerization Isomerization trans_3_Enoyl_CoA->Isomerization Enoyl-CoA Isomerase Acetyl_CoA Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Beta_Oxidation_Cycles_1 Beta_Oxidation_Cycles_1 Beta_Oxidation_Cycles_1->2_trans_4_cis_Decadienoyl_CoA Intermediate Reduction->trans_3_Enoyl_CoA Beta_Oxidation_Cycles_2 Beta_Oxidation_Cycles_2 Isomerization->Beta_Oxidation_Cycles_2 trans-2-Enoyl-CoA Beta_Oxidation_Cycles_2->Acetyl_CoA Further β-Oxidation

Caption: Beta-oxidation pathway for polyunsaturated fatty acids.

Troubleshooting_Workflow Problem Low/No Activity? End End Problem->End No, activity is normal Check_pH Is pH optimal (6.0-6.5)? Problem->Check_pH Yes Check Check Action Action Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Substrate Is substrate fresh & soluble? Check_pH->Check_Substrate Yes Adjust_pH->Check_Substrate Prepare_Fresh_Substrate Prepare fresh substrate/ use solubilizing agent Check_Substrate->Prepare_Fresh_Substrate No Check_Enzyme Is enzyme active? Check_Substrate->Check_Enzyme Yes Prepare_Fresh_Substrate->Check_Enzyme Check_Enzyme->End Yes, problem solved Use_New_Enzyme Use new enzyme aliquot/ run positive control Check_Enzyme->Use_New_Enzyme No Use_New_Enzyme->End

Caption: Troubleshooting workflow for low enzyme activity.

References

Identifying and minimizing artifacts in the mass spectrometry of dienoyl-CoA esters.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry of dienoyl-CoA esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of dienoyl-CoA esters?

A1: The most common artifacts in the mass spectrometry of dienoyl-CoA esters are in-source fragmentation, adduct formation, and isomerization of the dienoyl system. In-source fragmentation can lead to the premature breakdown of the molecule, resulting in fragment ions that can be mistaken for other compounds[1][2]. Adduct formation, such as the attachment of sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, can complicate spectral interpretation by creating multiple peaks for a single analyte. For dienoyl-CoA esters, a specific concern is the potential for isomerization of the conjugated double bonds, which can be induced by heat or acidic/basic conditions during sample preparation and analysis.

Q2: What is the characteristic fragmentation pattern of acyl-CoA esters in mass spectrometry?

A2: Acyl-CoA esters typically exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS). The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a neutral loss of 507 Da. Another characteristic fragment ion is observed at m/z 428, which corresponds to the adenosine 3',5'-diphosphate fragment. These signature fragments can be used for precursor ion or neutral loss scanning to selectively detect acyl-CoA species in complex mixtures.

Q3: How can I minimize in-source fragmentation of my dienoyl-CoA ester samples?

A3: Minimizing in-source fragmentation is crucial for accurate quantification and identification. Here are some key strategies:

  • Optimize Ion Source Parameters: Carefully tune the ion source temperature and voltages. Lowering the capillary temperature and using gentler ionization conditions can significantly reduce in-source decay[1][3][4].

  • Use a "Soft" Ionization Technique: Electrospray ionization (ESI) is generally considered a soft ionization technique suitable for analyzing labile molecules like dienoyl-CoA esters.

  • Liquid Chromatography: Coupling your mass spectrometer with a liquid chromatography (LC) system can help to separate the analyte of interest from matrix components that might enhance fragmentation.

Q4: What are common adducts I should look out for, and how can I control their formation?

A4: Common adducts in positive ion mode ESI-MS include protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and potassium adducts ([M+K]⁺). In negative ion mode, you might observe deprotonated molecules ([M-H]⁻) or adducts with anions from the mobile phase (e.g., formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻). To control adduct formation:

  • Use High-Purity Solvents and Reagents: This minimizes the presence of extraneous ions like sodium and potassium.

  • Mobile Phase Modifiers: The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase can promote the formation of a single, desired adduct (typically [M+H]⁺ or [M-H]⁻), simplifying the mass spectrum.

Q5: Can the conjugated diene system of my analyte cause specific artifacts?

A5: Yes, the conjugated diene system is susceptible to certain artifacts. Cis/trans isomerization can occur, especially if the sample is exposed to heat, light, or strong acids/bases during sample preparation and storage. This can lead to the detection of multiple isomers that may not have been present in the original sample. Additionally, the conjugated system can influence the fragmentation pattern, potentially leading to unique product ions that are not observed for saturated or monounsaturated acyl-CoA esters. It is important to handle samples carefully and use mild analytical conditions to preserve the original isomeric state.

Troubleshooting Guides

Issue 1: Multiple peaks observed for a single dienoyl-CoA ester standard.
Possible Cause Troubleshooting Steps
Adduct Formation 1. Examine the m/z values of the peaks. Do they correspond to common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺)? 2. Add a mobile phase modifier (e.g., 0.1% formic acid for positive mode) to promote the formation of a single adduct. 3. Use high-purity solvents and glassware to minimize sodium and potassium contamination.
In-source Fragmentation 1. Check for peaks corresponding to known fragments of acyl-CoAs (e.g., neutral loss of 507 Da, fragment at m/z 428). 2. Lower the ion source temperature and reduce the cone voltage or other source-specific fragmentation parameters. 3. Infuse the standard at a lower concentration.
Isomerization 1. Review your sample preparation and storage procedures. Have the samples been exposed to high temperatures, strong light, or extreme pH? 2. Prepare fresh standards and analyze them immediately. 3. If possible, use chromatographic methods that can separate cis/trans isomers to confirm their presence.
Issue 2: Poor sensitivity or no signal for the dienoyl-CoA ester.
Possible Cause Troubleshooting Steps
Ion Suppression 1. Dilute the sample to reduce matrix effects. 2. Improve sample cleanup to remove interfering substances. 3. Use a longer chromatographic run to better separate the analyte from co-eluting matrix components. 4. Use a stable isotope-labeled internal standard to correct for ion suppression.
Suboptimal Ionization 1. Ensure the mobile phase pH is appropriate for the ionization mode (acidic for positive mode, basic for negative mode). 2. Optimize the electrospray needle position and gas flow rates.
Analyte Degradation 1. Prepare fresh samples and keep them on ice or in a cooled autosampler. 2. Check the stability of your dienoyl-CoA ester in the analytical solvent over time.

Quantitative Data on Artifacts

The extent of in-source fragmentation can be influenced by instrument parameters. The following table provides illustrative data on the percentage of in-source fragmentation for different lipid classes under varying ion transfer tube (ITT) temperatures and radio frequency (RF) levels on a Q Exactive HF mass spectrometer. While this data is not specific to dienoyl-CoA esters, it demonstrates the general trend of how instrument settings can be optimized to minimize artifacts[1][3][4][5].

Lipid ClassIon Transfer Tube Temp (°C)RF Level (%)In-Source Fragmentation (%)
Ceramide2003013
Ceramide2503025
Ceramide3003040
Cholesteryl Ester200408
Cholesteryl Ester2504015
Cholesteryl Ester3004028
Phosphatidylethanolamine200505
Phosphatidylethanolamine2505012
Phosphatidylethanolamine3005022

This data is for illustrative purposes and is adapted from studies on other lipid classes. The optimal settings for dienoyl-CoA esters should be determined empirically.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Dienoyl-CoA Esters
  • Extraction:

    • Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) on ice.

    • Include a stable isotope-labeled internal standard for the specific dienoyl-CoA ester of interest if available. If not, a closely related acyl-CoA standard can be used.

    • Centrifuge the homogenate at 4°C to pellet proteins and cell debris.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge to remove salts and other polar impurities.

    • Condition the cartridge with methanol, followed by water.

    • Load the supernatant from the extraction step.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the dienoyl-CoA esters with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the initial mobile phase conditions of your LC method.

Protocol 2: LC-MS/MS Method for Dienoyl-CoA Ester Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the dienoyl-CoA esters.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: Maintain at a controlled, moderate temperature (e.g., 30-40°C) to ensure reproducible retention times and minimize on-column degradation.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Transition 1 (Quantitative): Precursor ion ([M+H]⁺) → Product ion (corresponding to the acyl chain fragment).

      • Transition 2 (Confirmatory): Precursor ion ([M+H]⁺) → Product ion at m/z 428.

    • Ion Source Parameters:

      • Capillary Temperature: Optimize in the range of 200-275°C to minimize in-source fragmentation.

      • Spray Voltage: Typically 3-4 kV.

      • Cone Voltage/Collision Energy: Optimize for each specific dienoyl-CoA ester to achieve the best signal-to-noise ratio for the MRM transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample extraction Extraction with Internal Standard sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc Liquid Chromatography Separation reconstitution->lc ms Mass Spectrometry Detection lc->ms data Data Analysis ms->data quant Quantification data->quant ident Identification data->ident artifact_minimization cluster_problem Problem cluster_solutions Minimization Strategies cluster_outcome Outcome artifacts Artifacts gentle_prep Gentle Sample Prep (Low Temp, Neutral pH) artifacts->gentle_prep soft_ion Soft Ionization (Optimized ESI) artifacts->soft_ion lc_sep LC Separation artifacts->lc_sep mobile_mod Mobile Phase Modifiers artifacts->mobile_mod accurate_data Accurate & Reproducible Data gentle_prep->accurate_data soft_ion->accurate_data lc_sep->accurate_data mobile_mod->accurate_data

References

Technical Support Center: Resolving Isomeric Separation of Dienoyl-CoAs by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography of dienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on methodology, troubleshooting, and frequently asked questions related to the separation of these critical lipid metabolism intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dienoyl-CoA isomers challenging?

A1: The separation of dienoyl-CoA isomers is difficult due to their high structural similarity. Positional isomers, such as 2-trans,4-trans-dienoyl-CoA and 3-trans,5-cis-dienoyl-CoA, and stereoisomers (enantiomers) often have the same mass-to-charge ratio (m/z) and similar physicochemical properties. This results in nearly identical retention times on standard chromatography columns and indistinguishable mass spectra without specialized techniques.

Q2: What is the most common liquid chromatography technique for separating dienoyl-CoA isomers?

A2: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most widely used and effective technique.[1] Dienoyl-CoAs are negatively charged due to the phosphate groups on the coenzyme A moiety. Ion-pairing reagents, such as triethylamine or other alkylamines, are added to the mobile phase to form neutral ion pairs with the dienoyl-CoA molecules.[2][3][4] This neutralization allows for their retention and separation on a nonpolar stationary phase, such as a C18 column.

Q3: What are the key parameters to optimize for successful dienoyl-CoA isomer separation?

A3: The critical parameters to optimize are:

  • Stationary Phase: A high-quality reversed-phase column (e.g., C18) is the standard choice.

  • Mobile Phase Composition: The type and concentration of the organic modifier (typically acetonitrile or methanol) and the ion-pairing reagent are crucial for achieving selectivity.[5][6]

  • pH of the Mobile Phase: The pH affects the ionization state of both the dienoyl-CoA and the ion-pairing reagent, influencing retention and peak shape.

  • Column Temperature: Higher temperatures can improve peak efficiency and reduce viscosity, but may affect column stability.

  • Gradient Elution Profile: A shallow gradient is often necessary to resolve closely eluting isomers.[2]

Q4: Is mass spectrometry necessary for the analysis of dienoyl-CoA isomers?

A4: While UV detection at approximately 260 nm (for the adenine group of CoA) is possible, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is highly recommended.[7][8] MS provides superior sensitivity and specificity, allowing for confident identification and quantification of isomers, especially in complex biological matrices.[9][10] Techniques like Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific isomers.[8][10][11]

Troubleshooting Guides

Problem 1: Poor Resolution and Co-elution of Dienoyl-CoA Isomers

Q: My 2-trans,4-trans and 3-trans,5-cis dienoyl-CoA isomers are co-eluting on my C18 column. How can I improve their separation?

A: Co-elution of closely related isomers is a common challenge. Here is a systematic approach to improve resolution:

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: This is often the most effective first step.

    • Action: Decrease the gradient slope. A shallower gradient provides more time for the isomers to interact differently with the stationary phase, which can enhance separation.[2] For example, if your gradient is 5-95% B over 10 minutes, try extending it to 5-95% B over 20 minutes or using a multi-step gradient with a very shallow section in the elution range of your isomers.

  • Adjust the Mobile Phase Composition:

    • Action: Change the organic modifier. If you are using acetonitrile, try methanol, or a combination of both. Different organic solvents can alter the selectivity of the separation.

    • Action: Modify the ion-pairing reagent. The choice and concentration of the ion-pairing agent (e.g., triethylamine, dibutylamine) can significantly impact selectivity.[2][3][4][12] Sometimes, a combination of ion-pairing agents can improve resolution.[12]

  • Modify the Mobile Phase pH:

    • Action: Adjust the pH of your aqueous mobile phase by small increments (e.g., ± 0.2 pH units). This can alter the degree of ion pairing and the interaction with the stationary phase, potentially improving resolution.

  • Change the Stationary Phase:

    • Action: If mobile phase optimization is insufficient, consider a different stationary phase. While C18 is standard, a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, may offer different selectivity for your isomers.[13]

  • Reduce System Extra-Column Volume:

    • Action: Ensure that all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Excessive extra-column volume can cause peak broadening, which masks separation.[12]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for my dienoyl-CoA isomers are tailing significantly. What could be the cause and how do I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the sample solvent.

Troubleshooting Steps:

  • Check for Secondary Silanol Interactions:

    • Cause: Free silanol groups on the silica-based stationary phase can interact with the polar parts of the dienoyl-CoA molecule, causing tailing.

    • Solution: Ensure your ion-pairing reagent concentration is optimal. A slightly higher concentration might be needed to effectively mask the silanols. Also, operating at a slightly acidic pH can suppress the ionization of silanol groups.

  • Evaluate the Injection Solvent:

    • Cause: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[12]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility.

  • Assess Column Health:

    • Cause: Contamination or degradation of the stationary phase at the column inlet can lead to poor peak shape.

    • Solution: Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, using a guard column can help protect the analytical column from contaminants. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.

Quantitative Data Summary

The following tables provide examples of chromatographic parameters for the separation of Coenzyme A derivatives. Note that retention times can vary significantly between different HPLC systems, columns, and specific mobile phase preparations.

Table 1: Example Retention Times for Acyl-CoA Compounds

CompoundRetention Time (min)
Malonyl-CoA3.21
CoASH5.06
Methylmalonyl-CoA7.26
Succinyl-CoA11.87
HMG/Acetoacetyl-CoA13.96
Acetyl-CoA14.83
(Data obtained from a study using a C18 column with a mobile phase of 150 mM NaH2PO4 and 9% methanol.[7])

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA810.1303.1
Propionyl-CoA824.1317.1
Butyryl-CoA838.2331.1
Succinyl-CoA868.1361.1
Hexanoyl-CoA866.2359.1
Octanoyl-CoA894.3387.2
(Data from a study using a C18 column with ion-pairing chromatography coupled to a triple quadrupole mass spectrometer.[10])

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for Dienoyl-CoA Isomer Separation

This protocol is a general starting point for developing a method to separate dienoyl-CoA isomers.

  • Sample Preparation (from Biological Matrix):

    • Homogenize tissue or cells in a cold extraction solution (e.g., 10% trichloroacetic acid or a methanol/water mixture).[5][10]

    • Centrifuge to pellet proteins and other macromolecules.

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.[5]

  • HPLC System and Column:

    • HPLC System: A binary or quaternary HPLC or UHPLC system.

    • Column: A high-quality C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Column Temperature: 30-40 °C.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 5-15 mM ammonium acetate or 100 mM triethylamine acetate (TEAA) in water, pH adjusted to ~6.8.[5][14]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Program (Example):

      • 0-2 min: 2% B

      • 2-15 min: 2% to 40% B (shallow gradient for isomer elution)

      • 15-17 min: 40% to 95% B (for eluting more hydrophobic compounds)

      • 17-20 min: Hold at 95% B (column wash)

      • 20-21 min: 95% to 2% B

      • 21-25 min: Hold at 2% B (re-equilibration)

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Detection:

    • UV Detector: 260 nm.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Use a neutral loss scan of 507 Da (corresponding to the loss of 3'-phosphoadenosine 5'-diphosphate) to identify potential acyl-CoAs, or use MRM for targeted quantification of specific isomers.[8][11][15]

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation Start Define Isomers of Interest SamplePrep Prepare Standard Solutions and Biological Extracts Start->SamplePrep ColumnSelect Select C18 Column SamplePrep->ColumnSelect MobilePhaseSelect Choose Ion-Pair Reagent (e.g., Ammonium Acetate) ColumnSelect->MobilePhaseSelect GradientScreen Run Initial Fast Gradient (e.g., 5-95% B in 10 min) MobilePhaseSelect->GradientScreen Eval Evaluate Resolution (Rs) and Peak Shape GradientScreen->Eval GradientOpt Optimize Gradient Slope (Make Shallower) Eval->GradientOpt Rs < 1.5 SolventOpt Test Alternative Organic Solvent (MeOH vs. ACN) Eval->SolventOpt Co-elution persists IPOpt Adjust Ion-Pair Reagent Concentration or Type Eval->IPOpt Poor Peak Shape ColumnOpt Try Alternative Stationary Phase (e.g., PFP, Phenyl-Hexyl) Eval->ColumnOpt No separation Success Method Validated: Rs >= 1.5, Good Peak Shape Eval->Success Rs >= 1.5 GradientOpt->Eval SolventOpt->Eval IPOpt->Eval ColumnOpt->MobilePhaseSelect

Caption: Workflow for developing an HPLC method for dienoyl-CoA isomer separation.

TroubleshootingWorkflow cluster_phase1 Mobile Phase Optimization cluster_phase2 Hardware & Stationary Phase Start Problem Identified: Co-elution of Dienoyl-CoA Isomers Step1 1. Decrease Gradient Slope (Make it shallower) Start->Step1 Step2 2. Change Organic Modifier (ACN <-> MeOH) Step1->Step2 Step3 3. Adjust Ion-Pair Reagent (Concentration or Type) Step2->Step3 Step4 4. Modify Mobile Phase pH Step3->Step4 Check1 Resolution Improved? Step4->Check1 Step5 5. Check for Extra-Column Volume (Shorten tubing) Check1->Step5 No Resolved Problem Resolved Check1->Resolved Yes Step6 6. Try a Different Column (e.g., PFP or Phenyl phase) Step5->Step6 Check2 Resolution Improved? Step6->Check2 Check2->Resolved Yes Contact Consult Senior Scientist or Technical Support Check2->Contact No

Caption: A logical workflow for troubleshooting the co-elution of dienoyl-CoA isomers.

References

Addressing substrate inhibition in kinetic studies with 2-trans-4-cis-Decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-trans-4-cis-Decadienoyl-CoA in kinetic studies, with a focus on addressing potential substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why is it a concern in kinetic studies?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. This is a critical concern in kinetic studies as it can lead to the underestimation of the maximum reaction velocity (Vmax) and an incorrect determination of the Michaelis constant (Km). It can also confound the interpretation of inhibitor studies. The typical Michaelis-Menten model does not account for this, and a plot of reaction velocity versus substrate concentration will show a characteristic downward curve after reaching an optimal point.

Q2: Is this compound known to cause substrate inhibition with its target enzymes, such as 2,4-dienoyl-CoA reductase?

A2: While the literature does not extensively document substrate inhibition by this compound, it is a phenomenon that can occur with any enzyme and should be experimentally evaluated. High concentrations of acyl-CoA substrates, in general, can have detergent-like effects which may non-specifically inhibit enzyme activity. Therefore, it is crucial to determine the optimal substrate concentration range for your specific experimental conditions.

Q3: What is a good starting concentration for this compound in an assay with 2,4-dienoyl-CoA reductase?

A3: A good starting point for substrate concentration is at or near the Michaelis constant (Km) of the enzyme for that substrate. For human peroxisomal 2,4-dienoyl-CoA reductase, the Km for 2,4-Decadienoyl-CoA has been reported to be 12.7 µM[1]. It is recommended to perform a substrate titration curve to determine the optimal concentration for your specific enzyme (e.g., mitochondrial vs. peroxisomal, species of origin) and assay conditions.

Q4: How can I experimentally determine if substrate inhibition is occurring in my assay?

A4: To determine if substrate inhibition is occurring, you should measure the initial reaction velocity over a wide range of this compound concentrations. If substrate inhibition is present, you will observe an increase in reaction velocity at lower substrate concentrations, followed by a decrease in velocity at higher concentrations. Plotting the initial velocity against the substrate concentration will reveal a bell-shaped curve if substrate inhibition is significant.

Q5: What are the common methods to overcome or mitigate substrate inhibition?

A5: If substrate inhibition is confirmed, the most straightforward approach is to use a substrate concentration that is at or slightly above the concentration that yields the maximum velocity, and avoid concentrations in the inhibitory range for all subsequent kinetic experiments. In some contexts, such as in bioreactors, a fed-batch process where the substrate is added continuously can be used to maintain an optimal, non-inhibitory concentration.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction rate decreases at higher than expected substrate concentrations. Substrate inhibition.Perform a substrate titration experiment over a broad range of this compound concentrations to identify the optimal concentration. For subsequent experiments, use a concentration that gives the maximal rate and is below the inhibitory range.
Inconsistent kinetic parameters (Km, Vmax) between experiments. Operating in the substrate inhibition range in some experiments.Re-evaluate the optimal substrate concentration. Ensure all experiments are performed at a consistent, non-inhibitory substrate concentration.
Non-linear Lineweaver-Burk plot (curves upwards at high substrate concentrations). This is a classic indicator of substrate inhibition.Use non-linear regression to fit your data to a substrate inhibition model (e.g., the Haldane equation) to determine the true kinetic parameters, including the inhibition constant (Ki).
Low overall enzyme activity. The chosen substrate concentration may be in the inhibitory range.Test a range of lower substrate concentrations, starting around the known Km value (e.g., 12.7 µM for human peroxisomal 2,4-dienoyl-CoA reductase)[1].

Quantitative Data Summary

The following table provides kinetic parameters for human peroxisomal 2,4-dienoyl-CoA reductase with different substrates. This data can be used as a reference for designing experiments.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Human Peroxisomal 2,4-Dienoyl-CoA Reductase2,4-Hexadienoyl CoA71.6 ± 0.271.75 ± 0.34
Human Peroxisomal 2,4-Dienoyl-CoA Reductase2,4-Decadienoyl CoA12.7Value not provided in the source

(Data sourced from: Hua, T., et al. (2012). J. Biol. Chem. 287, 28956–28965.)[1]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound to Avoid Substrate Inhibition

Objective: To identify the concentration of this compound that yields the maximum reaction velocity without causing substrate inhibition for a given enzyme (e.g., 2,4-dienoyl-CoA reductase).

Materials:

  • Purified enzyme (e.g., 2,4-dienoyl-CoA reductase)

  • This compound stock solution of known concentration

  • NADPH (co-substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Spectrophotometer and cuvettes

  • Microplate reader (optional)

Procedure:

  • Prepare a Substrate Dilution Series: Prepare a series of dilutions of the this compound stock solution in assay buffer. The concentration range should be wide, for example, from 0.1x Km to 100x Km (e.g., 1 µM to 1 mM, given a Km of 12.7 µM).

  • Prepare the Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, a saturating concentration of NADPH (e.g., 100-200 µM), and the enzyme at a fixed, appropriate concentration.

  • Initiate the Reaction: Start the reaction by adding a specific volume of one of the this compound dilutions to the reaction mixture.

  • Monitor the Reaction: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear (initial velocity).

  • Calculate Initial Velocity: Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

  • Repeat for all Substrate Concentrations: Repeat steps 3-5 for each concentration in your substrate dilution series.

  • Plot the Data: Plot the initial velocity (v₀) on the y-axis against the concentration of this compound on the x-axis.

  • Analyze the Plot:

    • If the plot shows a standard hyperbolic curve that plateaus, substrate inhibition is not significant in the tested range.

    • If the plot shows the velocity increasing, reaching a maximum, and then decreasing at higher concentrations, substrate inhibition is present.

  • Determine Optimal Concentration: The optimal substrate concentration is the one that gives the highest initial velocity before the rate begins to decline. This concentration should be used for all subsequent kinetic assays.

Visualizations

Substrate_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Substrate Dilution Series C Initiate Reaction with Substrate A->C B Prepare Reaction Mixture (Enzyme + NADPH) B->C D Monitor A340 over Time C->D E Calculate Initial Velocity D->E F Plot Velocity vs. [Substrate] E->F G Identify Optimal Concentration F->G H Check for Inhibition (Bell Curve) F->H

Caption: Experimental workflow for determining optimal substrate concentration.

Substrate_Inhibition_Mechanism E Enzyme (E) ES ES Complex (Active) E->ES + S (Km) S Substrate (S) ES->E ES->E + P (kcat) SES SES Complex (Inactive) ES->SES + S (Ki) P Product (P) SES->ES

Caption: Model of uncompetitive substrate inhibition.

References

Improving the sensitivity of detecting 2-trans-4-cis-Decadienoyl-CoA in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the sensitive detection of acyl-CoAs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of detecting 2-trans-4-cis-Decadienoyl-CoA and other acyl-CoAs in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and widely used method for detecting this compound?

A1: The most robust and sensitive method for the quantitative analysis of acyl-CoAs, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high selectivity and sensitivity, allowing for detection in the nanomolar to femtomole range.[2][3]

Q2: Why is sample preparation so critical for acyl-CoA analysis?

A2: Sample preparation is a crucial step due to the low abundance of acyl-CoAs in biological samples, their inherent instability in aqueous solutions, and the complexity of the biological matrix.[1][4][5] Proper extraction and cleanup are necessary to remove interfering substances, prevent degradation, and concentrate the analyte to a detectable level.[4]

Q3: What are the recommended extraction methods for short- to medium-chain acyl-CoAs like this compound?

A3: For short- to medium-chain acyl-CoAs, protein precipitation using 5-sulfosalicylic acid (SSA) is a highly effective method.[6] This approach avoids the need for solid-phase extraction (SPE), which can lead to the loss of more hydrophilic short-chain acyl-CoAs.[6][7] Extraction with a mixture of organic solvents like acetonitrile/methanol/water is also a common practice.[8]

Q4: Should I use an internal standard for quantification?

A4: Yes, using a suitable internal standard is critical for accurate quantification. An ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, an odd-chain acyl-CoA (like heptadecanoyl-CoA) that is not naturally present in the sample can be used to account for variability in extraction efficiency and matrix effects.[4][9]

Q5: What are some common causes of low signal intensity in my LC-MS/MS analysis?

A5: Low signal intensity can stem from several factors:

  • Poor Extraction Recovery: The analyte may be lost during sample preparation.[1]

  • Analyte Degradation: Acyl-CoAs are unstable; proper quenching of metabolic activity and keeping samples cold is crucial.[5]

  • Ion Suppression: Components of the sample matrix can interfere with the ionization of the analyte in the mass spectrometer.[10]

  • Suboptimal LC-MS/MS parameters: The settings for chromatography (e.g., column, mobile phase) and mass spectrometry (e.g., precursor/product ion pairs) may not be optimized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / No Peak Detected Inefficient extraction or degradation of this compound.Use an optimized extraction protocol, such as the 5-sulfosalicylic acid (SSA) method, to improve recovery of polar acyl-CoAs.[6] Ensure samples are processed quickly on ice to minimize enzymatic degradation.[10]
Poor ionization or ion suppression in the mass spectrometer.Optimize MS parameters. Dilute the sample to mitigate matrix effects. Improve chromatographic separation to resolve the analyte from interfering compounds.[10]
Poor Peak Shape (Tailing or Broadening) Suboptimal chromatographic conditions.For reversed-phase chromatography, ensure the mobile phase pH is slightly acidic for short-chain acyl-CoAs.[5] Consider derivatization, such as phosphate methylation, to improve peak shape for a wide range of acyl-CoAs.[11]
Interaction of the phosphate group with metal surfaces.Incorporate a wash step with a weak acid like 0.1% phosphoric acid between injections to clean the system.[3]
Poor Reproducibility Inconsistent sample preparation.Use an internal standard added at the beginning of the extraction process to account for variability.[4] Automate liquid handling steps if possible.
Analyte instability in the autosampler.Ensure the autosampler is kept at a low temperature (e.g., 4°C).[12] Analyze samples as quickly as possible after preparation.[12]
Inaccurate Quantification Matrix effects leading to non-linear calibration curves.Prepare calibration standards in a matrix similar to the actual samples. Use a weighted linear regression for the calibration curve.[7]
Lack of a suitable internal standard.If a stable isotope-labeled standard is unavailable, use an odd-chain acyl-CoA that covers the expected concentration range of your analyte.[9]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>100
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[6])

Table 2: Performance Metrics for an Exemplary LC-MS/MS Method for Acyl-CoA Analysis

ParameterValue
Limit of Detection (LOD) 1-5 fmol
Linearity (r²) >0.99
Recovery 90-111%
Precision (Inter-run %) 2.6 - 12.2%
(Data compiled from published validated methods.[3])

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells using SSA

This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[6]

  • Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Sample Analysis: a. Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: General LC-MS/MS Parameters for Acyl-CoA Analysis

These are starting parameters that should be optimized for your specific instrument and analyte.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 10 mM ammonium formate (pH 8.1) in water.[10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: Dependent on column dimensions (e.g., 0.2-0.4 mL/min).

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ of this compound (m/z 918.2).

    • Product Ion (Q3): A common fragment ion for acyl-CoAs resulting from the loss of the 3'-phosphoadenosine 5'-diphosphate group (neutral loss of 507).[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cultured Cells or Tissue quench Quench Metabolism & Add Internal Standard start->quench extract Extract with 2.5% SSA quench->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM) supernatant->lcms Inject data Data Processing & Quantification lcms->data

Caption: Workflow for Acyl-CoA analysis from sample to data.

troubleshooting_logic start Low Signal Intensity? check_extraction Review Extraction Protocol - Use SSA method? - Kept on ice? start->check_extraction Yes solution Problem Solved start->solution No check_lcms Optimize LC-MS/MS - Check MRM transitions - Improve chromatography check_extraction->check_lcms check_recovery Spike Sample Pre-Extraction - Assess Recovery check_lcms->check_recovery check_matrix Dilute Sample - Assess Matrix Effects check_lcms->check_matrix check_recovery->solution check_matrix->solution

Caption: Troubleshooting logic for low signal intensity.

signaling_pathway pufa Polyunsaturated Fatty Acid acyl_coa_syn Acyl-CoA Synthetase pufa_coa Unsaturated Acyl-CoA pufa->pufa_coa Activation beta_ox Beta-Oxidation pufa_coa->beta_ox decadienoyl_coa This compound beta_ox->decadienoyl_coa reductase 2,4-dienoyl-CoA reductase decadienoyl_coa->reductase trans_decenoyl_coa 3-trans-decenoyl-CoA reductase->trans_decenoyl_coa further_ox Further Beta-Oxidation Cycles trans_decenoyl_coa->further_ox

Caption: Role of this compound in beta-oxidation.

References

Technical Support Center: Overcoming Poor Solubility of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of long-chain fatty acyl-CoAs in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: Why are my enzyme kinetics inconsistent when using long-chain fatty acyl-CoA substrates?

A1: Long-chain fatty acyl-CoAs are amphipathic molecules that exhibit poor solubility in aqueous solutions. Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into micelles.[1][2] This transition from a monomeric to a micellar state can lead to several issues in enzyme assays:

  • Substrate Sequestration: The enzyme may not be able to access the acyl-CoA once it is sequestered within the micelle.

  • Enzyme Inhibition: The micellar structures themselves can act as inhibitors, altering the enzyme's conformation or blocking its active site.[3]

  • Inaccurate Substrate Concentration: The effective concentration of the monomeric, bioavailable substrate is unknown and lower than the total concentration added, leading to unreliable kinetic data.[4][5]

The CMC is dependent on the acyl chain length, with longer chains generally having lower CMCs.[1] It is also affected by buffer conditions such as ionic strength and pH.[4][5]

Diagram: The Micelle Problem

Micelle_Problem cluster_workflow Experimental Workflow & Problem Start Increase Total Acyl-CoA Concentration BelowCMC [Acyl-CoA] < CMC Monomers Available Start->BelowCMC Low Conc. AboveCMC [Acyl-CoA] > CMC Micelle Formation Start->AboveCMC High Conc. Reaction Enzymatic Reaction (Reliable Kinetics) BelowCMC->Reaction Inhibition Enzyme Inhibition & Substrate Sequestration AboveCMC->Inhibition Enzyme Enzyme Enzyme->Reaction Enzyme->Inhibition BadData Inconsistent Results (Unreliable Kinetics) Inhibition->BadData

Caption: Workflow illustrating how exceeding the CMC leads to micelle formation and unreliable enzyme kinetics.

Q2: What are the primary methods to improve the solubility of long-chain fatty acyl-CoAs for enzyme assays?

A2: There are four main strategies to deliver long-chain fatty acyl-CoAs to an enzyme in a soluble, monomeric form, thereby avoiding the issues associated with micelle formation.

  • Carrier Proteins: Using a carrier protein like Bovine Serum Albumin (BSA) to bind the acyl-CoA and present it to the enzyme.[6]

  • Detergents: Incorporating mild, non-denaturing detergents to create mixed micelles.[7][8]

  • Cyclodextrins: Employing cyclodextrins to form inclusion complexes with the fatty acyl chain.[9][10]

  • Liposomes: Partitioning the acyl-CoA into the bilayer of artificial liposomes.[11][12]

The choice of method depends on the specific enzyme, assay conditions, and potential interferences.

Diagram: Solubilization Strategies

Solubilization_Strategies cluster_solutions Solution Pathways AcylCoA Insoluble Long-Chain Acyl-CoA Micelle BSA Carrier Protein (e.g., BSA) AcylCoA->BSA Detergent Mild Detergent AcylCoA->Detergent Cyclodextrin Cyclodextrin AcylCoA->Cyclodextrin Liposome Liposome AcylCoA->Liposome Monomer Soluble, Monomeric Acyl-CoA BSA->Monomer Detergent->Monomer Cyclodextrin->Monomer Liposome->Monomer Enzyme Target Enzyme Monomer->Enzyme Delivered to

Caption: Overview of the main strategies to deliver monomeric acyl-CoA to a target enzyme.

Q3: How do I use Bovine Serum Albumin (BSA) as a carrier, and what concentration is appropriate?

A3: BSA is a widely used and effective carrier for fatty acids and their CoA esters.[6][13] It contains multiple binding sites that can sequester the hydrophobic acyl chains, keeping the molecules soluble and preventing micellization.[14][15] The BSA-acyl-CoA complex then serves as a reservoir, delivering monomeric substrate to the enzyme.[6]

Experimental Protocol: Using BSA as an Acyl-CoA Carrier

  • Prepare Stock Solutions:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10 mg/mL or ~150 µM) in your assay buffer.

    • Prepare a concentrated stock solution of the long-chain fatty acyl-CoA in a suitable solvent. Some protocols suggest using a small amount of methanol or a water/DMSO mixture for the initial stock, which is then diluted into the aqueous buffer.[16][17] Caution: Always check your enzyme's tolerance to residual organic solvents.

  • Form the BSA:Acyl-CoA Complex:

    • In a microcentrifuge tube, mix the BSA stock solution with the acyl-CoA stock solution at a desired molar ratio.

    • Commonly used molar ratios of BSA to acyl-CoA range from 1:1 to 1:5.[14] The optimal ratio may need to be determined empirically for your specific enzyme.

    • Incubate the mixture for 10-15 minutes at room temperature to allow for complex formation.

  • Perform the Enzyme Assay:

    • Initiate the enzyme reaction by adding the pre-formed BSA:acyl-CoA complex to the assay mixture containing the enzyme and other necessary components.

    • Include a control reaction with BSA alone to account for any non-specific effects of the carrier protein on your enzyme's activity.

Data Presentation: BSA:Acyl-CoA Molar Ratios

Molar Ratio (BSA:Acyl-CoA)DescriptionTypical Use CaseReference
1:1Equimolar amounts.General starting point for most assays.[14]
1:2 - 1:5Excess of Acyl-CoA relative to BSA.Used when higher concentrations of substrate are needed, leveraging BSA's multiple binding sites.[3][14]
> 1:1Excess of BSA relative to Acyl-CoA.May be used to ensure all Acyl-CoA is bound and to minimize free monomer concentration.[6]
Q4: Which detergents are recommended, and how do I avoid denaturing my enzyme?

A4: The best detergents are mild, non-ionic or zwitterionic types, as they are less likely to denature proteins compared to ionic detergents like SDS.[7][18] The key is to work at a detergent concentration that is sufficient to solubilize the acyl-CoA but remains below the detergent's own CMC to minimize protein denaturation.[8]

Data Presentation: Recommended Detergents for Solubilization

DetergentTypeKey CharacteristicsReference
Triton X-100 Non-ionicWidely used, effective at creating mixed micelles.[7][18]
CHAPS ZwitterionicMilder than many ionic detergents, useful for maintaining protein function.[7][8]
Octylglucoside Non-ionicHas a high CMC, allowing for a wider working concentration range before forming pure detergent micelles.[8]

Experimental Protocol: Using Detergents for Solubilization

  • Determine Enzyme Stability: First, test the stability and activity of your enzyme in the presence of various concentrations of the chosen detergent. Identify the maximum concentration of detergent that does not inhibit enzyme activity.

  • Prepare Acyl-CoA Stock: Prepare a concentrated stock solution of the long-chain fatty acyl-CoA. It may be necessary to use a small amount of organic solvent for the initial dissolution before diluting into a buffer containing the detergent.[16]

  • Prepare Working Solution: Dilute the acyl-CoA stock into the final assay buffer, which should already contain the pre-determined, non-inhibitory concentration of the detergent.

  • Run the Assay: Use this working solution to perform your enzyme assay. Always include a control with detergent alone to measure any background effects.

Q5: How do cyclodextrins work, and which type should I use?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic acyl chain of the fatty acyl-CoA, forming a water-soluble "inclusion complex."[9][10] This prevents the acyl-CoAs from aggregating and forming micelles.

The size of the cyclodextrin's cavity determines which molecules it can effectively bind.

  • α-Cyclodextrin: Particularly effective for complexing with saturated fatty acids with chain lengths between 10 and 18 carbons.[10]

  • β-Cyclodextrin (and its derivatives like 2-hydroxypropyl-β-cyclodextrin): Can also be used and have been shown to enhance the activity of certain enzymes by improving substrate delivery.[19]

Diagram: Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Mechanism cluster_cd Cyclodextrin Mechanism AcylCoA Long-Chain Acyl-CoA Plus + CD α-Cyclodextrin Arrow -> Complex Soluble Inclusion Complex

Caption: Encapsulation of a fatty acyl-CoA's hydrophobic tail by a cyclodextrin to form a soluble complex.

Experimental Protocol: Using Cyclodextrins

  • Prepare Stock Solutions:

    • Prepare a stock solution of the chosen cyclodextrin (e.g., 10-50 mM α-cyclodextrin) in your assay buffer.[9]

    • Prepare a concentrated stock of the long-chain fatty acyl-CoA.

  • Form the Inclusion Complex:

    • Mix the acyl-CoA stock with the cyclodextrin solution. Gentle warming or sonication may aid in dissolving the acyl-CoA and forming the complex.

    • The optimal ratio of cyclodextrin to acyl-CoA should be determined experimentally, but a significant molar excess of cyclodextrin is typically required.

  • Perform the Assay:

    • Use the prepared acyl-CoA/cyclodextrin solution as the substrate in your enzyme assay.

    • Run a control with cyclodextrin alone to ensure it does not affect enzyme activity.

Q6: Can you provide a general protocol for extracting and preparing long-chain acyl-CoAs from tissue?

A6: Extracting long-chain acyl-CoAs requires careful handling to prevent degradation and ensure good recovery. The following is a generalized protocol adapted from established methods.[20][21]

Experimental Protocol: Tissue Extraction of Long-Chain Acyl-CoAs

  • Sample Homogenization (Work on ice):

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[20][21]

    • Add ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[20]

    • Homogenize the tissue thoroughly until no visible particles remain.

    • Add an organic solvent like 2-propanol or acetonitrile (ACN) and homogenize again.[20]

  • Solvent Extraction:

    • Transfer the homogenate to a tube and add additional acetonitrile to precipitate proteins and extract the acyl-CoAs.[20]

    • Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[16]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Purification (Optional but Recommended):

    • Solid-phase extraction (SPE) is often used to purify and concentrate the acyl-CoAs from the crude extract.[20][21] Anion exchange or C18 columns are common choices.

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant from the previous step.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using an appropriate elution buffer (e.g., a buffer containing 2-propanol or a high concentration of ACN).[20]

  • Quantification and Storage:

    • Concentrate the eluted sample, often under a stream of nitrogen.[21]

    • Resuspend the purified acyl-CoAs in a suitable assay buffer. The solubility aids described above (BSA, detergents) may be required.

    • Determine the concentration using HPLC or LC-MS/MS.[20][22]

    • For storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[21]

References

Preventing non-enzymatic degradation of 2-trans-4-cis-Decadienoyl-CoA during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-trans-4-cis-Decadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent its non-enzymatic degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could non-enzymatic degradation be a factor?

A1: Yes, inconsistent results are a common indicator of substrate degradation. This compound is susceptible to non-enzymatic degradation due to two primary factors: the inherent reactivity of its thioester bond and the polyunsaturated nature of its acyl chain. Hydrolysis of the thioester bond and oxidation of the conjugated double bonds can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility.

Q2: What are the main causes of non-enzymatic degradation of this compound?

A2: The primary causes of non-enzymatic degradation are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated by non-neutral pH and elevated temperatures. Thioesters are generally more stable at a neutral pH.

  • Oxidation: The conjugated diene system in the decadenoyl chain is prone to oxidation by atmospheric oxygen and reactive oxygen species. This process can be catalyzed by trace metal ions and exposure to light.

  • Improper Storage and Handling: Repeated freeze-thaw cycles, storage at inappropriate temperatures, and use of suboptimal solvents can all contribute to the degradation of the molecule.

Q3: How should I properly store and handle my stock solutions of this compound?

A3: To ensure the stability of your this compound stock solutions, we recommend the following:

  • Storage Temperature: Aliquot and store stock solutions at -80°C for long-term storage. For short-term storage (a few days), -20°C is acceptable.

  • Solvent Choice: Use anhydrous solvents like ethanol or DMSO for preparing initial concentrated stock solutions. For aqueous buffers, prepare fresh solutions for each experiment and use them immediately.

  • Aliquotting: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage of the solid compound or concentrated organic stocks, consider storage under an inert gas like argon or nitrogen.

Q4: Can the type of buffer I use in my experiment affect the stability of this compound?

A4: Absolutely. The pH of your buffer is a critical factor. Thioester bonds are more stable at a neutral pH (around 6.5-7.5). Buffers with acidic or alkaline pH will accelerate the rate of hydrolysis. It is also advisable to use buffers that have been degassed to remove dissolved oxygen, which can contribute to oxidation. The inclusion of a chelating agent like EDTA can also be beneficial to sequester metal ions that may catalyze oxidation.

Troubleshooting Guides

Problem: I am observing a steady decline in the activity of my enzyme with this compound as a substrate over the course of my experiment.

Possible Cause Suggested Solution
Substrate Hydrolysis 1. Ensure your assay buffer is within a neutral pH range (6.5-7.5).2. Prepare fresh dilutions of this compound in cold buffer immediately before starting the assay.3. Minimize the incubation time of the substrate in the aqueous buffer before initiating the reaction.
Substrate Oxidation 1. Use degassed buffers for your assay.2. Consider adding an antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your reaction mixture if it does not interfere with your assay.3. Protect your solutions from light by using amber tubes or covering them with foil.
Temperature Effects 1. Maintain your stock solutions and dilutions on ice until use.2. If your experiment is lengthy, consider preparing fresh substrate dilutions at intermediate time points.

Problem: There is high variability between my experimental replicates.

Possible Cause Suggested Solution
Inconsistent Substrate Concentration 1. Ensure thorough mixing of your stock solution after thawing and before making dilutions.2. Use calibrated pipettes for all dilutions.3. Prepare a master mix of your reaction components (excluding the enzyme or initiating reagent) to ensure uniform substrate concentration across all replicates.
Degradation during Sample Preparation 1. Standardize your sample preparation workflow to minimize the time the substrate spends in aqueous solution before the assay begins.2. Prepare samples on ice.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is for illustrative purposes to demonstrate stability trends and may not represent actual experimental results.

Table 1: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.4) over 24 hours.

Temperature% Remaining Intact (Illustrative)
4°C95%
25°C (Room Temperature)70%
37°C45%

Table 2: Effect of pH on the Stability of this compound at 25°C over 4 hours.

pH% Remaining Intact (Illustrative)
5.060%
7.485%
9.050%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials:

    • This compound (solid)

    • Anhydrous ethanol or DMSO

    • Microcentrifuge tubes (amber or covered in foil)

    • Argon or nitrogen gas (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under a fume hood, dissolve the solid in anhydrous ethanol or DMSO to a final concentration of 10-20 mM.

    • (Optional) Gently flush the headspace of the tube with argon or nitrogen gas before sealing.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Dilutions for Assays

  • Materials:

    • Frozen aliquot of this compound stock solution

    • Ice-cold, degassed assay buffer (pH 6.5-7.5)

    • Calibrated pipettes and tips

  • Procedure:

    • Retrieve a single-use aliquot of the stock solution from the -80°C freezer.

    • Thaw the aliquot on ice.

    • Immediately before use, perform serial dilutions to the desired final concentration using ice-cold, degassed assay buffer.

    • Keep the working dilutions on ice and use within one hour of preparation.

Visualizations

NonEnzymatic_Degradation_Pathway This compound This compound Hydrolyzed_Products Decadienoic Acid + CoA This compound->Hydrolyzed_Products Hydrolysis (non-neutral pH, temp) Oxidized_Products Oxidized Derivatives This compound->Oxidized_Products Oxidation (O2, light, metal ions)

Caption: Non-enzymatic degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Experiment Stock_Solution Prepare Anhydrous Stock (-80°C Storage) Working_Dilution Prepare Fresh Working Dilution (on ice, degassed buffer) Stock_Solution->Working_Dilution Assay_Setup Set up Assay (neutral pH, protect from light) Working_Dilution->Assay_Setup Data_Acquisition Acquire Data Assay_Setup->Data_Acquisition

Caption: Recommended experimental workflow to maintain compound stability.

Troubleshooting_Logic q1 Inconsistent Results? q2 Using Fresh Dilutions? q1->q2 Yes sol1 Prepare fresh dilutions on ice before each experiment. q1->sol1 No q3 Buffer pH Neutral? q2->q3 Yes q2->sol1 No q4 Protecting from Light/O2? q3->q4 Yes sol2 Adjust buffer pH to 6.5-7.5. q3->sol2 No sol3 Use degassed buffers and amber tubes. q4->sol3 No end Problem Solved q4->end Yes sol1->q2 sol2->q3 sol3->q4

Caption: A logical troubleshooting guide for inconsistent experimental results.

Validation & Comparative

A Comparative Guide to 2-trans-4-cis-Decadienoyl-CoA and 2-trans-4-trans-Decadienoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic processing of two key metabolic intermediates: 2-trans-4-cis-decadienoyl-CoA and 2-trans-4-trans-decadienoyl-CoA. These isomers are critical substrates in the β-oxidation of unsaturated fatty acids, and understanding their distinct interactions with metabolic enzymes is crucial for research in metabolic disorders and drug development.

Introduction

The mitochondrial β-oxidation of fatty acids is a central metabolic pathway for energy production. The breakdown of unsaturated fatty acids, particularly those with double bonds at even-numbered positions like linoleic acid, requires auxiliary enzymes to handle intermediates that are not substrates for the core β-oxidation enzymes.[1][2] Two such intermediates are the stereoisomers this compound and 2-trans-4-trans-decadienoyl-CoA. Their primary metabolic fate is determined by the action of 2,4-dienoyl-CoA reductase (DECR).[1]

Comparative Analysis of Enzyme Kinetics

Both this compound and 2-trans-4-trans-decadienoyl-CoA serve as substrates for 2,4-dienoyl-CoA reductase, which catalyzes their NADPH-dependent reduction.[3] Studies have shown that the enzyme acts on both isomers with almost equal efficiency.[3] The following table summarizes the kinetic parameters for human peroxisomal 2,4-dienoyl-CoA reductase with 2,4-decadienoyl-CoA. While the specific isomer was not detailed in the study, the reported equal efficiency suggests these values are representative for both substrates.

SubstrateEnzymeKm (μM)Vmax (μmol/min/mg)
2,4-Decadienoyl-CoAHuman Peroxisomal 2,4-Dienoyl-CoA Reductase12.7 ± 0.111.15 ± 0.12
This compound2,4-Dienoyl-CoA ReductaseN/AN/A
2-trans-4-trans-Decadienoyl-CoA2,4-Dienoyl-CoA ReductaseN/AN/A

Note: Specific kinetic data for the individual isomers were not found in the reviewed literature. The provided data is for an unspecified isomer of 2,4-decadienoyl-CoA.

Metabolic Pathways

The metabolism of these two isomers converges at the action of 2,4-dienoyl-CoA reductase, but their preceding steps and immediate products can differ depending on the initial fatty acid. This compound is a key intermediate in the degradation of linoleic acid, a common polyunsaturated fatty acid.[4]

Metabolic_Pathway Linoleic_Acid Linoleic Acid Beta_Oxidation_1 β-Oxidation (4 cycles) Linoleic_Acid->Beta_Oxidation_1 2t4c_DCoA 2-trans-4-cis- Decadienoyl-CoA Beta_Oxidation_1->2t4c_DCoA DECR 2,4-Dienoyl-CoA Reductase (DECR) 2t4c_DCoA->DECR 3t_DCoA 3-trans-Decenoyl-CoA DECR->3t_DCoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase 3t_DCoA->Isomerase 2t_DCoA 2-trans-Decenoyl-CoA Isomerase->2t_DCoA Beta_Oxidation_2 β-Oxidation 2t_DCoA->Beta_Oxidation_2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA

Metabolism of this compound in Linoleic Acid β-Oxidation.

Experimental Protocols

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from established methods for determining the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in NADPH absorbance.[5]

Materials:

  • Enzyme: Purified or partially purified 2,4-dienoyl-CoA reductase

  • Substrate: this compound or 2-trans-4-trans-decadienoyl-CoA

  • Cofactor: NADPH

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 100 µM EDTA

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the decadienoyl-CoA substrate in a suitable solvent (e.g., water or buffer) and determine its concentration spectrophotometrically.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare the assay buffer and ensure it is at the desired temperature (e.g., room temperature or 37°C).

  • Assay Mixture Preparation:

    • In a cuvette, combine the assay buffer, NADPH solution (to a final concentration of 125 µM), and the enzyme solution.

    • The total volume is typically 1.0 mL.

    • Mix gently by inversion.

  • Initiate and Monitor the Reaction:

    • Pre-incubate the mixture for a few minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding the decadienoyl-CoA substrate (e.g., to a final concentration of 40 µM).

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

    • To determine Km and Vmax, perform the assay with varying concentrations of the decadienoyl-CoA substrate while keeping the NADPH concentration constant and saturating.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme using a spectrophotometric assay.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffer, Enzyme, Substrate, and Cofactor Stocks Serial_Dilutions Prepare Serial Dilutions of Substrate Reagent_Prep->Serial_Dilutions Setup_Reaction Set up Reaction Mixtures (Buffer, Enzyme, Cofactor) Serial_Dilutions->Setup_Reaction Initiate_Reaction Initiate Reaction with Varying [Substrate] Setup_Reaction->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (e.g., at 340 nm for NADPH) Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates (ΔAbs/Δtime) Monitor_Absorbance->Calculate_Rates Plot_Data Plot Initial Rate vs. [Substrate] Calculate_Rates->Plot_Data Determine_Parameters Determine Km and Vmax (e.g., using Michaelis-Menten plot) Plot_Data->Determine_Parameters

Workflow for Determining Enzyme Kinetic Parameters.

Conclusion

Both this compound and 2-trans-4-trans-decadienoyl-CoA are efficiently reduced by 2,4-dienoyl-CoA reductase, a critical step in the β-oxidation of unsaturated fatty acids. The lack of significant stereospecificity in this enzyme ensures the smooth processing of various unsaturated fatty acid isomers. The provided experimental protocol and workflow offer a robust framework for researchers to investigate the kinetics of this and other related enzymes, contributing to a deeper understanding of fatty acid metabolism and its role in health and disease.

References

Kinetic comparison of mitochondrial and peroxisomal 2,4-dienoyl-CoA reductase with 2-trans-4-cis-Decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the kinetic properties of mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases, crucial enzymes in the β-oxidation of unsaturated fatty acids, reveals distinct substrate affinities and catalytic efficiencies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their kinetic differences, supported by experimental data and detailed protocols.

The breakdown of polyunsaturated fatty acids requires the action of auxiliary enzymes to resolve the double bonds that hinder the core β-oxidation pathway. Among these, 2,4-dienoyl-CoA reductase plays a pivotal role. This enzyme exists as two distinct isoforms, one located in the mitochondria and the other in peroxisomes. Understanding the kinetic nuances of these two enzymes is critical for elucidating their specific roles in fatty acid metabolism and for the development of targeted therapeutic interventions for metabolic disorders.

Quantitative Kinetic Comparison

Enzyme IsoformOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Notes
Mitochondrial 2,4-Dienoyl-CoA Reductase Human2,4-Decadienoyl-CoA6.22 ± 2.00.74 ± 0.07[1]
Mitochondrial 2,4-Dienoyl-CoA Reductase Rattrans-2,trans-4-Hexadienoyl-CoA0.46- (Turnover number: 2.1 s-1)[2]
Peroxisomal 2,4-Dienoyl-CoA Reductase HumanShort-chain Acyl-CoAs (e.g., Hexadienoyl-CoA)Higher Km-Km values are at least 6-fold higher than for substrates with 10 or more carbons.[3][4]
Peroxisomal 2,4-Dienoyl-CoA Reductase HumanMedium and Long-chain 2,4-Dienoyl-CoAsLower KmActiveDemonstrates activity towards longer chain substrates like 2,4,7,10,13,16,19-docosaheptaenoyl-CoA.[5]

Note: The provided data for the human mitochondrial enzyme specifically uses 2,4-decadienoyl-CoA.[1] For the peroxisomal enzyme, a specific Km value for 2-trans-4-cis-decadienoyl-CoA is not available in the cited literature; however, general substrate preference studies indicate a higher affinity for longer-chain substrates compared to shorter ones.[3][4][6]

Experimental Protocols

The kinetic parameters of 2,4-dienoyl-CoA reductase are typically determined using a spectrophotometric assay. The following protocol is a synthesized methodology based on established methods.[7]

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of mitochondrial and peroxisomal 2,4-dienoyl-CoA reductase with this compound.

Materials:

  • Purified recombinant human mitochondrial and peroxisomal 2,4-dienoyl-CoA reductase.

  • This compound (substrate).

  • NADPH (cofactor).

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes with a 1 cm path length.

Procedure:

  • Enzyme Preparation: The purified enzymes are diluted in assay buffer to a suitable concentration for kinetic measurements.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and varying concentrations of the substrate, this compound (e.g., ranging from 0.5 µM to 50 µM).

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme solution to the reaction mixture.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time in a temperature-controlled spectrophotometer (e.g., at 25°C). The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.

  • Data Analysis: The initial reaction velocities (V0) are calculated from the linear portion of the absorbance versus time plots.

  • Kinetic Parameter Determination: The Km and Vmax values are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis software.

Alternative Assay: For enhanced sensitivity, a radioactive assay can be employed. This method measures the incorporation of tritium from [4B-3H]NADPH into the substrate.[8]

Visualizing the Comparison

To better understand the experimental workflow and the logical relationship of the comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Reductases (Mitochondrial & Peroxisomal) Reaction Reaction Mixture Enzyme->Reaction Substrate This compound Substrate->Reaction Cofactor NADPH Cofactor->Reaction Spectro Spectrophotometry (ΔA340nm) Reaction->Spectro V0 Initial Velocity (V0) Calculation Spectro->V0 MM Michaelis-Menten Plot V0->MM Params Km & Vmax Determination MM->Params

Caption: Experimental workflow for the kinetic analysis of 2,4-dienoyl-CoA reductase.

Logical_Comparison cluster_enzymes Enzyme Isoforms cluster_properties Kinetic Properties cluster_substrate Substrate Mito Mitochondrial 2,4-Dienoyl-CoA Reductase Km Substrate Affinity (Km) Mito->Km Lower Km for shorter chains Vmax Catalytic Efficiency (Vmax) Mito->Vmax Pero Peroxisomal 2,4-Dienoyl-CoA Reductase Pero->Km Lower Km for longer chains Pero->Vmax Sub This compound Sub->Mito Sub->Pero

References

Navigating the Complex Landscape of Fatty Acid Oxidation Disorders: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A deep dive into the validation of 2-trans-4-cis-Decadienoyl-CoA as a biomarker for fatty acid oxidation disorders, offering a comparative analysis against established markers for researchers, scientists, and drug development professionals.

The diagnosis and monitoring of fatty acid oxidation disorders (FAODs), a group of inherited metabolic conditions that impair the body's ability to break down fats for energy, rely heavily on the accurate measurement of specific biomarkers.[1] While a panel of acylcarnitines serves as the current standard for newborn screening and diagnosis, the quest for more specific and sensitive markers is ongoing. This guide provides a comprehensive comparison of this compound, and its corresponding carnitine ester, with established biomarkers for prevalent FAODs, supported by experimental data and detailed methodologies.

The Biomarker Landscape in FAODs

Mitochondrial fatty acid β-oxidation (FAO) is a critical energy-producing pathway, particularly during periods of fasting or metabolic stress.[2] Defects in this pathway lead to a diverse group of disorders with clinical presentations ranging from mild to severe, including hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death.[1][3] The diagnostic cornerstone for FAODs is the analysis of acylcarnitines in blood and urine, typically performed using tandem mass spectrometry (MS/MS).[4][5]

This compound: A Highly Specific, Niche Biomarker

This compound is an intermediate in the metabolism of unsaturated fatty acids, specifically linoleic acid.[6] Its accumulation, measured as 2-trans-4-cis-decadienoylcarnitine (C10:2), is the hallmark of a very rare FAOD known as 2,4-dienoyl-CoA reductase deficiency (DECRD).[6][7][8][9][10] In this specific context, it serves as a primary diagnostic marker.

The presence of 2-trans-4-cis-decadienoylcarnitine in plasma and urine is a highly specific indicator of this particular enzymatic defect.[7] However, its utility as a broad-spectrum biomarker for other, more common FAODs is limited.

Comparison with Established FAOD Biomarkers

The following table summarizes the key biomarkers for some of the most prevalent FAODs and compares their utility with that of 2-trans-4-cis-decadienoylcarnitine.

DisorderPrimary Biomarker(s)Alternative/Secondary BiomarkersUtility of 2-trans-4-cis-Decadienoylcarnitine
2,4-Dienoyl-CoA Reductase Deficiency (DECRD) 2-trans-4-cis-Decadienoylcarnitine (C10:2) [6][7]Hyperlysinemia[6][9][10]Primary Diagnostic Marker
Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) Tetradecenoylcarnitine (C14:1)[11][12]C14, C14:2, C16, C18:1 acylcarnitines; Ratios (e.g., C14:1/C2, C14:1/C16)[11][13]Not a recognized biomarker
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) Long-chain 3-hydroxyacylcarnitines (e.g., C16-OH, C18-OH, C18:1-OH)[14][15]"HADHA ratio": (C16OH + C18OH + C18:1OH)/C0[16]Not a recognized biomarker
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Octanoylcarnitine (C8)[17][18]Hexanoylcarnitine (C6), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1); Ratios (e.g., C8/C2, C8/C10)[17]Not a recognized biomarker

Experimental Protocols

The gold standard for the detection and quantification of acylcarnitines, including 2-trans-4-cis-decadienoylcarnitine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

Methodology for Acylcarnitine Profiling by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines from dried blood spots or plasma.

1. Sample Preparation:

  • Dried Blood Spots: A 3mm punch is placed in a well of a microtiter plate.

  • Plasma/Serum: A small volume (e.g., 10 µL) is used.[21]

  • Extraction: An extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol is added to each sample.

  • Incubation: The plate is agitated to facilitate extraction.

  • Derivatization (optional but recommended): Acylcarnitines are often converted to their butyl esters to improve chromatographic separation and detection sensitivity.[19] This is typically achieved by adding butanolic-HCl and incubating at an elevated temperature.

  • Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Separation is achieved on a C8 or C18 reversed-phase column using a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid and ammonium acetate to improve ionization.[19][21]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used.[22]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of a specific acylcarnitine and monitoring a specific product ion after fragmentation.[20]

3. Data Analysis:

  • The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding internal standard.

Visualizing the Metabolic Context

To better understand the role of this compound and other biomarkers, the following diagrams illustrate the relevant metabolic pathways and a typical experimental workflow.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_carnitine_shuttle Carnitine Shuttle cluster_beta_oxidation β-Oxidation Spiral cluster_unsaturated_fa_pathway Unsaturated Fatty Acid Oxidation Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine CPT1 Acyl_CoA_mito Fatty Acyl-CoA Acylcarnitine->Acyl_CoA_mito CPT2 Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_mito->Enoyl_CoA ACADs (VLCAD, MCAD, etc.) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Enters Krebs Cycle Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Decadienoyl_CoA This compound Unsaturated_Acyl_CoA->Decadienoyl_CoA Isomerase/Dehydrogenase 3_Enoyl_CoA 3-Enoyl-CoA Decadienoyl_CoA->3_Enoyl_CoA 2,4-Dienoyl-CoA Reductase 3_Enoyl_CoA->Enoyl_CoA Isomerase

Fatty Acid β-Oxidation Pathway

Experimental_Workflow Sample_Collection Sample Collection (Dried Blood Spot / Plasma) Extraction Extraction with Internal Standards Sample_Collection->Extraction Derivatization Butylation (Optional) Extraction->Derivatization LC_MSMS_Analysis LC-MS/MS Analysis (Gradient Elution, ESI+, MRM) Derivatization->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing Biomarker_Comparison Comparison with Reference Ranges Data_Processing->Biomarker_Comparison Diagnosis Diagnosis/Monitoring Biomarker_Comparison->Diagnosis

Acylcarnitine Analysis Workflow

Conclusion

This compound, measured as its carnitine ester, is a highly specific and valuable biomarker for the diagnosis of the rare fatty acid oxidation disorder, 2,4-dienoyl-CoA reductase deficiency. However, its utility does not extend to the broader spectrum of more common FAODs. For these conditions, a panel of other acylcarnitines, such as C14:1 for VLCADD, long-chain 3-hydroxyacylcarnitines for LCHADD, and C8 for MCADD, remain the diagnostic mainstays. The continued development and validation of novel biomarkers and multi-analyte panels, including ratios of different acylcarnitines, are crucial for improving the diagnostic accuracy and management of all fatty acid oxidation disorders.[13][16] Future research should focus on further elucidating the complete metabolic profiles of these disorders to identify new, highly sensitive, and specific biomarkers.

References

Alternative substrates to 2-trans-4-cis-Decadienoyl-CoA for assaying 2,4-dienoyl-CoA reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative substrates to the commonly used 2-trans-4-cis-decadienoyl-CoA for assaying the activity of 2,4-dienoyl-CoA reductase (DECR). This enzyme plays a crucial role in the β-oxidation of polyunsaturated fatty acids, making it a target of interest in metabolic research and drug development.[1][2] The selection of an appropriate substrate is critical for the development of robust and sensitive assays to screen for potential inhibitors or to characterize the enzyme's kinetic properties.

Substrate Performance Comparison

The following table summarizes the kinetic parameters of various substrates for mammalian 2,4-dienoyl-CoA reductase. It is important to note that direct comparison of Vmax values between different studies should be done with caution due to variations in enzyme preparations and assay conditions.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Assay TypeReference
This compound Bovine Liver MitochondriaData Not AvailableData Not AvailableSpectrophotometric[3]
2-trans-4-trans-Decadienoyl-CoA Human Peroxisomal (pDCR)12.7 ± 0.83.55 ± 0.12Spectrophotometric
2-trans,4-trans-Hexadienoyl-CoA Human Peroxisomal (pDCR)71.6 ± 0.271.75 ± 0.34Spectrophotometric
5-Phenyl-2,4-pentadienoyl-CoA Rat Liver Mitochondria~5Data Not AvailableSpectrophotometric[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of 2,4-dienoyl-CoA reductase in the β-oxidation pathway and a general workflow for assaying its activity.

fatty_acid_beta_oxidation cluster_pathway Mitochondrial β-Oxidation of Polyunsaturated Fatty Acids Polyunsaturated Fatty Acyl-CoA Polyunsaturated Fatty Acyl-CoA Beta_Oxidation_Cycles β-Oxidation Cycles Polyunsaturated Fatty Acyl-CoA->Beta_Oxidation_Cycles 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA Beta_Oxidation_Cycles->2,4-Dienoyl-CoA DECR 2,4-Dienoyl-CoA Reductase (DECR) 2,4-Dienoyl-CoA->DECR NADPH -> NADP+ 3-Enoyl-CoA 3-Enoyl-CoA DECR->3-Enoyl-CoA Enoyl-CoA_Isomerase Enoyl-CoA Isomerase 3-Enoyl-CoA->Enoyl-CoA_Isomerase 2-Enoyl-CoA 2-Enoyl-CoA Enoyl-CoA_Isomerase->2-Enoyl-CoA Further_Beta_Oxidation Further β-Oxidation Cycles 2-Enoyl-CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl_CoA Further_Beta_Oxidation->Acetyl_CoA

Caption: Role of 2,4-dienoyl-CoA reductase in fatty acid β-oxidation.

assay_workflow cluster_workflow General Assay Workflow Prepare_Reaction_Mixture 1. Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Pre_Incubate 2. Pre-incubate at Assay Temperature Prepare_Reaction_Mixture->Pre_Incubate Initiate_Reaction 3. Initiate Reaction with Substrate Pre_Incubate->Initiate_Reaction Monitor_Reaction 4. Monitor Reaction Progress (e.g., Absorbance Change at 340 nm) Initiate_Reaction->Monitor_Reaction Data_Analysis 5. Analyze Data to Determine Initial Velocity Monitor_Reaction->Data_Analysis Kinetic_Parameter_Calculation 6. Calculate Kinetic Parameters (Km, Vmax) Data_Analysis->Kinetic_Parameter_Calculation

Caption: A generalized workflow for assaying 2,4-dienoyl-CoA reductase.

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Spectrophotometric Assay using 2-trans,4-trans-Decadienoyl-CoA or 2-trans,4-trans-Hexadienoyl-CoA

This is a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • EDTA (1 mM)

  • NADPH (0.125 mM)

  • 2,4-Dienoyl-CoA reductase (purified enzyme or cell lysate)

  • Substrate: 2-trans,4-trans-decadienoyl-CoA or 2-trans,4-trans-hexadienoyl-CoA (typically 10-100 µM)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NADPH in a quartz cuvette.

  • Add the enzyme solution to the reaction mixture and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to establish a stable baseline.

  • Initiate the reaction by adding the substrate (2-trans,4-trans-decadienoyl-CoA or 2-trans,4-trans-hexadienoyl-CoA) and mix thoroughly.

  • Immediately monitor the decrease in absorbance at 340 nm for a period of 1-5 minutes using a spectrophotometer.

  • Calculate the initial reaction velocity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

Modified Spectrophotometric Assay using 5-Phenyl-2,4-pentadienoyl-CoA

This modified assay offers increased sensitivity due to the higher extinction coefficient of the substrate.[1]

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • NADPH (0.1 mM)

  • 2,4-Dienoyl-CoA reductase

  • Substrate: 5-Phenyl-2,4-pentadienoyl-CoA (typically 5-50 µM)

Procedure:

  • Follow the same initial steps as the standard spectrophotometric assay to prepare the reaction mixture and pre-incubate.

  • Initiate the reaction by adding 5-phenyl-2,4-pentadienoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm. The high extinction coefficient of this substrate at 340 nm (44,300 M-1cm-1) allows for a more sensitive measurement of its reduction.[1]

  • Calculate the initial velocity based on the change in absorbance over time.

Radioactive Assay

This endpoint assay is highly sensitive and relies on the incorporation of tritium from [4-3H]NADPH into the substrate.[5]

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • [4-3H]NADPH (specific activity will determine sensitivity)

  • 2,4-Dienoyl-CoA reductase

  • Substrate: 2-trans-4-cis- or 2-trans-4-trans-decadienoyl-CoA

  • Reaction termination solution (e.g., perchloric acid)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Set up reaction tubes containing buffer, [4-3H]NADPH, and the enzyme.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the dienoyl-CoA substrate.

  • Incubate for a fixed period (e.g., 10-30 minutes).

  • Terminate the reaction by adding an acid solution.

  • Separate the radiolabeled product from the unreacted [4-3H]NADPH. This can be achieved by methods such as charcoal precipitation of the nucleotide or by solvent extraction of the fatty acyl product.

  • Quantify the radioactivity in the product fraction using a scintillation counter.

  • Calculate the enzyme activity based on the amount of tritium incorporated into the product over time.

Conclusion

The choice of substrate for a 2,4-dienoyl-CoA reductase assay depends on the specific requirements of the experiment. While This compound is the natural substrate, its kinetic parameters with purified mammalian enzymes are not well-documented in recent literature. 2-trans,4-trans-decadienoyl-CoA and 2-trans,4-trans-hexadienoyl-CoA are viable alternatives for which kinetic data is available, allowing for more quantitative studies. For high-throughput screening or when higher sensitivity is required, 5-phenyl-2,4-pentadienoyl-CoA in a spectrophotometric assay or the use of a radioactive assay are excellent options. Researchers should carefully consider the advantages and limitations of each substrate and assay format to select the most appropriate method for their research goals.

References

Comparative Metabolic Profiling: Unraveling the Impact of 2-trans-4-cis-Decadienoyl-CoA Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of cells with and without the accumulation of 2-trans-4-cis-decadienoyl-CoA, a key intermediate in the beta-oxidation of polyunsaturated fatty acids. Accumulation of this metabolite is a hallmark of 2,4-dienoyl-CoA reductase (DECR) deficiency, a rare inborn error of metabolism. Understanding the metabolic consequences of this accumulation is crucial for developing diagnostic and therapeutic strategies for this and related fatty acid oxidation disorders.

Data Presentation: Quantitative Metabolic Changes

The following tables summarize key metabolic changes observed in conditions that lead to the accumulation of intermediates of unsaturated fatty acid oxidation.

Table 1: Serum Acylcarnitine Profile in a DECR Deficient Mouse Model

This table presents data from a study on mice with a genetic knockout of the 2,4-dienoyl-CoA reductase (DECR) gene, leading to the accumulation of precursors of this compound. The data showcases a significant increase in C10:2 (decadienoylcarnitine), the carnitine ester of the accumulating fatty acyl-CoA.

Acylcarnitine SpeciesWild-Type (nmol/L)DECR -/- (nmol/L)Fold Change
C2 (Acetylcarnitine)12.3 ± 1.510.5 ± 1.20.85
C4 (Butyrylcarnitine)0.3 ± 0.050.25 ± 0.040.83
C6 (Hexanoylcarnitine)0.1 ± 0.020.08 ± 0.010.80
C8 (Octanoylcarnitine)0.1 ± 0.010.09 ± 0.010.90
C10 (Decanoylcarnitine)0.1 ± 0.010.1 ± 0.011.00
C10:2 (Decadienoylcarnitine) Below detection limit 0.8 ± 0.1 Significant increase
C12 (Dodecanoylcarnitine)0.1 ± 0.010.1 ± 0.011.00
C14 (Myristoylcarnitine)0.2 ± 0.030.2 ± 0.031.00
C16 (Palmitoylcarnitine)0.4 ± 0.050.4 ± 0.051.00
C18 (Stearoylcarnitine)0.3 ± 0.040.3 ± 0.041.00
C18:1 (Oleoylcarnitine)0.5 ± 0.060.5 ± 0.061.00
C18:2 (Linoleoylcarnitine)0.4 ± 0.050.4 ± 0.051.00

Data adapted from Miinalainen et al., PLOS Genetics, 2009.

Table 2: Plasma Metabolomics in Long-Chain Fatty Acid Oxidation Disorders (LCHAD/CPT2 Deficiency)

This table provides a broader view of metabolic dysregulation in related long-chain fatty acid oxidation disorders, which, like DECR deficiency, result in impaired mitochondrial beta-oxidation. The data is from an untargeted metabolomics study of plasma from human patients.[1] While not specific to this compound accumulation, it highlights the downstream consequences on complex lipid metabolism.

Metabolite ClassChange in FAOD Patients
Triglycerides Significantly Higher
Phosphatidylethanolamines Lower
Ceramides Lower
Sphingomyelins Lower
PhosphatidylcholinesVaried (some species higher, some lower)

Data from McCoin et al., Journal of Inherited Metabolic Disease, 2015.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of metabolomic studies. The following are representative protocols for key experiments.

Cell Culture of Human Skin Fibroblasts

This protocol is suitable for establishing and maintaining fibroblast cultures from skin biopsies of patients with fatty acid oxidation disorders and healthy controls.

  • Source: Skin biopsy.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with 0.25% trypsin-EDTA, and re-seeded at a 1:3 or 1:4 ratio.

  • For experiments: Cells are seeded in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allowed to attach and grow to the desired confluency before initiating metabolic studies.

Metabolite Extraction from Cultured Fibroblasts for Mass Spectrometry

This protocol describes a common method for quenching metabolism and extracting intracellular metabolites for analysis by mass spectrometry.

  • Quenching:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

    • Immediately add a pre-chilled quenching solution of 80% methanol in water (-80°C) to the culture dish to arrest all enzymatic activity.

  • Cell Lysis and Metabolite Extraction:

    • Scrape the cells in the quenching solution using a cell scraper.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully collect the supernatant containing the extracted metabolites.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite extract can be stored at -80°C until analysis.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) immediately before injection into the mass spectrometer.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the general steps for the quantification of acylcarnitines in biological samples.

  • Sample Preparation:

    • To 100 µL of plasma or reconstituted cell extract, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines.

    • Precipitate proteins by adding 300 µL of acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 15 minutes to convert acylcarnitines to their butyl esters.

    • Dry the sample again under nitrogen.

  • Mass Spectrometry Analysis:

    • Reconstitute the derivatized sample in the mobile phase.

    • Inject the sample into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acylcarnitines are typically analyzed in the positive ion mode using precursor ion scanning for m/z 85, which is a characteristic fragment of carnitine.

    • Quantification is achieved by comparing the peak area of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the relevant metabolic pathway and a typical experimental workflow for comparative metabolomics.

Beta_Oxidation_of_Linoleic_Acid cluster_Mitochondrion Mitochondrial Matrix Linoleoyl_CoA Linoleoyl-CoA (C18:2) Three_Cycles 3 Cycles of β-Oxidation Linoleoyl_CoA->Three_Cycles cis_delta3_cis_delta6_Dodecadienoyl_CoA cis-Δ3,cis-Δ6-Dodecadienoyl-CoA Three_Cycles->cis_delta3_cis_delta6_Dodecadienoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_delta3_cis_delta6_Dodecadienoyl_CoA->Enoyl_CoA_Isomerase trans_delta2_cis_delta6_Dodecadienoyl_CoA trans-Δ2,cis-Δ6-Dodecadienoyl-CoA Enoyl_CoA_Isomerase->trans_delta2_cis_delta6_Dodecadienoyl_CoA One_Cycle 1 Cycle of β-Oxidation trans_delta2_cis_delta6_Dodecadienoyl_CoA->One_Cycle trans_delta2_cis_delta4_Decadienoyl_CoA This compound One_Cycle->trans_delta2_cis_delta4_Decadienoyl_CoA DECR 2,4-Dienoyl-CoA Reductase (DECR) trans_delta2_cis_delta4_Decadienoyl_CoA->DECR Accumulation Accumulation (DECR Deficiency) trans_delta2_cis_delta4_Decadienoyl_CoA->Accumulation trans_delta3_Decenoyl_CoA trans-Δ3-Decenoyl-CoA DECR->trans_delta3_Decenoyl_CoA Enoyl_CoA_Isomerase2 Enoyl-CoA Isomerase trans_delta3_Decenoyl_CoA->Enoyl_CoA_Isomerase2 trans_delta2_Decenoyl_CoA trans-Δ2-Decenoyl-CoA Enoyl_CoA_Isomerase2->trans_delta2_Decenoyl_CoA Further_Beta_Oxidation Further β-Oxidation Cycles trans_delta2_Decenoyl_CoA->Further_Beta_Oxidation

Caption: Beta-oxidation pathway of linoleic acid highlighting the role of 2,4-dienoyl-CoA reductase (DECR).

Metabolomics_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analytical_Platform Analytical Platform cluster_Data_Analysis Data Analysis Control_Cells Control Cells Metabolite_Extraction Metabolite Extraction (Quenching, Lysis) Control_Cells->Metabolite_Extraction DECR_Deficient_Cells DECR Deficient Cells (or Animal Model) DECR_Deficient_Cells->Metabolite_Extraction LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Metabolite_Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification (Database Searching) Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis Metabolite_Identification->Pathway_Analysis

Caption: A typical experimental workflow for comparative metabolomics analysis.

References

The Double-Edged Sword: How Dienoyl-CoA Chain Length Dictates 2,4-Dienoyl-CoA Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of substrate specificity reveals a clear divergence in the catalytic efficiency of mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases, with profound implications for fatty acid metabolism and drug development. This guide synthesizes experimental data to illuminate the critical role of acyl chain length in modulating the activity of these essential enzymes.

For researchers in metabolic diseases and drug development, understanding the nuances of fatty acid β-oxidation is paramount. Central to this pathway is the enzyme 2,4-dienoyl-CoA reductase, which plays a crucial role in the breakdown of polyunsaturated fatty acids. The efficiency of this enzyme is not constant; it is significantly influenced by the length of the dienoyl-CoA substrate's carbon chain. This guide provides a comparative analysis of how mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases respond to varying substrate chain lengths, supported by quantitative kinetic data and detailed experimental protocols.

Substrate Specificity: A Tale of Two Reductases

Experimental evidence clearly demonstrates that the subcellular location of 2,4-dienoyl-CoA reductase dictates its preference for dienoyl-CoA substrates of different chain lengths. Peroxisomal 2,4-dienoyl-CoA reductase (pDCR) exhibits a marked preference for longer-chain substrates, while the mitochondrial isoform (mDCR) is more efficient at processing shorter-chain dienoyl-CoAs.

This dichotomy is highlighted by the kinetic parameters of human peroxisomal 2,4-dienoyl-CoA reductase. For instance, the Michaelis constant (Km), which is inversely proportional to the enzyme's affinity for its substrate, is significantly lower for 2,4-decadienoyl CoA (C10) than for 2,4-hexadienoyl CoA (C6). Specifically, the Km for 2,4-hexadienoyl CoA is 71.6 ± 0.27 μM, whereas for 2,4-decadienoyl CoA, it drops to 12.7 μM[1]. This indicates a much stronger binding affinity for the longer C10 substrate. In fact, the Km values for short-chain acyl-CoAs are at least six times higher than those for substrates with ten or more carbon atoms, underscoring the peroxisomal enzyme's specialization in handling longer fatty acid chains[1].

While direct comparative kinetic data for a wide range of substrates for the mitochondrial enzyme is less readily available in the literature, the consensus points towards a preference for shorter chain lengths. This differential substrate specificity is a key aspect of the division of labor between mitochondria and peroxisomes in fatty acid metabolism, with peroxisomes initiating the breakdown of very long-chain fatty acids, which are then passed to the mitochondria for complete oxidation.

Quantitative Comparison of Peroxisomal 2,4-Dienoyl-CoA Reductase Activity

To provide a clear overview of the impact of chain length on pDCR activity, the following table summarizes the available kinetic data.

Substrate (Dienoyl-CoA)Chain LengthEnzyme SourceKm (μM)Vmax (μmol/min/mg)
2,4-Hexadienoyl CoAC6Human Peroxisomal71.6 ± 0.271.75 ± 0.34
2,4-Decadienoyl CoAC10Human Peroxisomal12.7Not Reported

Table 1: Kinetic parameters of human peroxisomal 2,4-dienoyl-CoA reductase for dienoyl-CoA substrates of different chain lengths. Data sourced from[1].

Experimental Protocol: Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase Activity

The activity of 2,4-dienoyl-CoA reductase is typically determined by a continuous spectrophotometric assay. This method monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the enzymatic reaction.

Materials:

  • Purified or partially purified 2,4-dienoyl-CoA reductase

  • Dienoyl-CoA substrate of desired chain length (e.g., 2,4-hexadienoyl CoA, 2,4-decadienoyl CoA)

  • NADPH

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NADPH to a final concentration of 150 μM.

  • Enzyme Addition: Add a known amount of the 2,4-dienoyl-CoA reductase enzyme preparation to the reaction mixture.

  • Incubation: Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow the temperature to equilibrate and to record the baseline absorbance.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the dienoyl-CoA substrate to the mixture. The final concentration of the substrate should be varied to determine the kinetic parameters.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over a period of time (e.g., 2-5 minutes). Record the absorbance at regular intervals.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADPH per minute under the specified conditions.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the relationship between substrate chain length and enzyme activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, NADPH) enzyme Add Enzyme reagents->enzyme substrate Add Substrate (Dienoyl-CoA) enzyme->substrate monitor Monitor Absorbance (340 nm) substrate->monitor calculate Calculate Reaction Rate monitor->calculate

Caption: Experimental workflow for the spectrophotometric assay of 2,4-dienoyl-CoA reductase activity.

substrate_specificity cluster_peroxisomal Peroxisomal Reductase (pDCR) cluster_mitochondrial Mitochondrial Reductase (mDCR) p_short Short-chain Dienoyl-CoA (e.g., C6) p_activity_low Lower Affinity (Higher Km) p_short->p_activity_low p_long Long-chain Dienoyl-CoA (e.g., C10) p_activity_high Higher Affinity (Lower Km) p_long->p_activity_high m_short Short-chain Dienoyl-CoA m_activity_high Higher Affinity m_short->m_activity_high m_long Long-chain Dienoyl-CoA m_activity_low Lower Affinity m_long->m_activity_low

Caption: Relationship between dienoyl-CoA chain length and enzyme affinity for peroxisomal and mitochondrial reductases.

References

A Comparative Guide to In Vivo and In Vitro Studies of 2-trans-4-cis-Decadienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo and in vitro methodologies used to study the metabolism of 2-trans-4-cis-decadienoyl-CoA, a critical intermediate in the β-oxidation of polyunsaturated fatty acids. Understanding the strengths and limitations of each approach is essential for designing robust experiments and accurately interpreting data in the context of metabolic diseases and drug development.

Introduction to this compound Metabolism

The β-oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid, produces unconventional intermediates that require specialized enzymatic processing. When degradation reaches a double bond at an even-numbered carbon, the pathway generates a this compound intermediate. This molecule cannot be processed by the core β-oxidation enzymes.[1][2][3] Its further metabolism is critically dependent on the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) .[1][2][3] DECR reduces the dienoyl-CoA to a trans-3-enoyl-CoA, which is then isomerized to a trans-2-enoyl-CoA, allowing it to re-enter the main β-oxidation spiral.[2][3][4][5] The reaction catalyzed by DECR is considered a rate-limiting step, making it a key point of regulation and a subject of significant research interest.[4][5]

Metabolic Pathway Overview

The diagram below illustrates the critical step in PUFA β-oxidation where 2,4-dienoyl-CoA reductase metabolizes the this compound intermediate.

Metabolic_Pathway cluster_pathway PUFA β-Oxidation Linoleic_Acid_Metabolism β-Oxidation Cycles Intermediate This compound Linoleic_Acid_Metabolism->Intermediate Produces Enzyme 2,4-Dienoyl-CoA Reductase (DECR) Intermediate->Enzyme Substrate for Product trans-3-Enoyl-CoA Enzyme->Product Reduces to Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Product->Isomerase Substrate for Reentry trans-2-Enoyl-CoA (Re-enters β-Oxidation) Isomerase->Reentry Isomerizes to

Figure 1. Role of DECR in PUFA metabolism.

Quantitative Data Presentation: In Vitro vs. In Vivo Findings

The primary distinction between in vitro and in vivo studies lies in the type of quantitative data they generate. In vitro assays provide precise measurements of enzyme kinetics in a controlled environment, while in vivo studies reveal the systemic, physiological consequences of metabolic pathways.

In Vitro Data: Enzyme Activity

In vitro studies typically measure the specific activity of DECR in isolated mitochondria from tissues like the liver and muscle. The data below is derived from a study on wild-type and DECR-deficient (Decr-/-) mice, showcasing the direct impact of the enzyme's absence on its measurable activity.[1][2][3][6]

Tissue SourceGenotypeDECR Specific Activity (μmol/min per mg protein)
Liver MitochondriaWild-Type2.2 ± 0.6
Liver MitochondriaDecr-/-0.5 ± 0.1
Muscle MitochondriaWild-Type2.6 ± 0.3
Muscle MitochondriaDecr-/-Trace

Table 1: Comparison of 2,4-dienoyl-CoA reductase activity measured in mitochondrial extracts from wild-type and Decr-/- mice. The "residual activity" in knockout mice is likely due to other reductases capable of acting on the substrate in vitro.[1][2][3][6]

In Vivo Data: Metabolite Accumulation

In vivo analysis often involves profiling metabolites in biological fluids or tissues. In cases of DECR deficiency, the metabolic block leads to the accumulation of upstream intermediates, which are often esterified to carnitine for transport and excretion. The identification of 2-trans,4-cis-decadienoylcarnitine in blood and urine is a key diagnostic marker.[7]

Study TypeFindingImplication
Human Case StudyElevated 2-trans,4-cis-decadienoylcarnitine in blood and urine.Direct in vivo evidence of a block in the DECR-dependent pathway.[7]
DECR Knockout MiceIncreased serum acylcarnitines, especially decadienoylcarnitine, during fasting.Confirms the indispensable role of DECR in preventing the accumulation of toxic intermediates during metabolic stress.[1][2][3]
DECR Knockout MiceDevelopment of severe hypoglycemia and hepatic steatosis when fasted.Demonstrates the critical role of complete fatty acid oxidation in maintaining whole-body energy homeostasis.[1][2][3]

Table 2: Summary of key quantitative and qualitative findings from in vivo studies on humans and mouse models with deficient 2,4-dienoyl-CoA reductase function.

Experimental Protocols

Detailed and reproducible methodologies are paramount. Below are representative protocols for investigating this compound metabolism using both in vitro and in vivo approaches, synthesized from established methods.

In Vitro Protocol: DECR Activity Spectrophotometric Assay

This protocol measures DECR activity in isolated mitochondria by monitoring the decrease in NADPH absorbance.

  • Mitochondrial Isolation:

    • Euthanize the animal and rapidly excise the liver or muscle tissue, placing it in an ice-cold isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 10 mM Tris base, 1 mM EDTA, pH 7.4).[4][8]

    • Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.[8][9]

    • Perform differential centrifugation: first, a low-speed spin (e.g., 700-800 x g for 10 min) to pellet nuclei and cell debris.[8][9]

    • Transfer the supernatant to a new tube and perform a high-speed spin (e.g., 10,000-14,000 x g for 10 min) to pellet the mitochondria.[8][9]

    • Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume. Determine protein concentration using a BCA or Bradford assay.

  • Enzyme Activity Assay:

    • Prepare an assay mixture in a 1.0 mL cuvette containing 50 mM phosphate buffer (pH 7.4), 100 μM EDTA, and 125 μM NADPH.[4]

    • Add a known quantity of the mitochondrial protein extract (e.g., 10 μg) to the mixture.[4]

    • Pre-incubate the mixture at room temperature for several minutes to establish a baseline.

    • Initiate the reaction by adding the substrate, 2-trans,4-cis-decadienoyl-CoA, to a final concentration of approximately 40 μM.

    • Immediately monitor the decrease in absorbance at 340 nm for 90-120 seconds using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the DECR enzyme activity.

In Vivo Protocol: Acylcarnitine Profiling by LC-MS/MS

This protocol identifies and quantifies metabolic intermediates in plasma, which is indicative of metabolic flux and potential enzymatic blocks in a whole-organism context.

  • Animal Model and Sample Collection:

    • Utilize a relevant animal model (e.g., wild-type vs. DECR knockout mice).

    • Subject animals to a metabolic challenge, such as a 12-24 hour fast, to stimulate fatty acid oxidation.

    • Collect whole blood via cardiac puncture or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at ~2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 10-20 µL), add an internal standard solution containing stable isotope-labeled carnitines (e.g., d3-carnitine).

    • Precipitate proteins by adding a large volume of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 13,000 x g for 10 min) to pellet the protein.[4]

    • Transfer the supernatant, which contains the acylcarnitines, to a new tube and dry it under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Derivatize the dried acylcarnitine extract (e.g., with butanol-HCl or pentafluorophenacyl trifluoromethanesulfonate) to improve chromatographic separation and ionization efficiency.[1][10]

    • Reconstitute the sample in a mobile phase-compatible solvent.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a reverse-phase column (e.g., C18) to separate the different acylcarnitine species based on their chain length and structure.[11]

    • Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each acylcarnitine species (e.g., 2-trans,4-cis-decadienoylcarnitine) based on its unique precursor-to-product ion transition.[10][11]

    • Quantify concentrations by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

Comparative Workflow Visualization

The fundamental workflows for in vivo and in vitro studies differ significantly in complexity, scope, and the nature of the data they yield.

Workflow_Comparison cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow ivt_1 Tissue Excision (e.g., Liver, Muscle) ivt_2 Homogenization ivt_1->ivt_2 ivt_3 Differential Centrifugation ivt_2->ivt_3 ivt_4 Isolate Mitochondria ivt_3->ivt_4 ivt_5 Spectrophotometric Assay (Substrate + NADPH) ivt_4->ivt_5 ivt_6 Result: Enzyme Specific Activity (e.g., µmol/min/mg) ivt_5->ivt_6 ivv_6 Result: Metabolite Concentrations (e.g., µM/mL) ivt_6->ivv_6 Mechanistic Explanation for ivv_1 Whole Organism (e.g., Mouse Model) ivv_2 Metabolic Challenge (e.g., Fasting) ivv_1->ivv_2 ivv_3 Collect Biofluid (e.g., Blood Plasma) ivv_2->ivv_3 ivv_4 Metabolite Extraction & Derivatization ivv_3->ivv_4 ivv_5 LC-MS/MS Analysis ivv_4->ivv_5 ivv_5->ivv_6

Figure 2. Comparison of experimental workflows.

Conclusion: A Synergistic Approach

In vitro and in vivo studies of this compound metabolism are not mutually exclusive; rather, they are highly complementary.

  • In Vitro studies excel at dissecting molecular mechanisms. They allow for the precise measurement of enzyme kinetics (e.g., Kₘ, Vₘₐₓ) and the screening of potential inhibitors in a controlled, isolated system, free from confounding systemic variables.[4][12]

  • In Vivo studies provide the essential physiological context. They reveal how the disruption of a single enzymatic step, like the one catalyzed by DECR, impacts the entire organism, leading to systemic consequences such as hypoglycemia and the accumulation of specific metabolic biomarkers.[1][2][3][6][7]

For a comprehensive understanding, researchers should leverage both approaches. Data from in vitro assays can provide a direct, mechanistic explanation for the metabolite profiles and physiological phenotypes observed in in vivo experiments. This integrated strategy is critical for validating drug targets, understanding disease pathophysiology, and developing effective therapeutic interventions for metabolic disorders.

References

Comparison Guide: Correlating 2-trans-4-cis-Decadienoyl-CoA Levels with Disease Phenotype in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 2,4-dienoyl-CoA reductase-deficient (Decr-/-) mouse model, which exhibits elevated levels of 2-trans-4-cis-Decadienoyl-CoA, against wild-type (WT) counterparts. The accumulation of this specific acyl-CoA, an intermediate in polyunsaturated fatty acid metabolism, is directly correlated with a distinct disease phenotype characterized by severe metabolic dysfunction.

Data Presentation: Quantitative Comparison

The primary model for studying the effects of this compound accumulation is the Decr-/- mouse, which lacks the mitochondrial enzyme 2,4-dienoyl-CoA reductase (DECR). This enzyme is crucial for the β-oxidation of unsaturated fatty acids.[1][2][3] Its absence leads to a metabolic block, causing the buildup of upstream intermediates, most notably decadienoylcarnitine (C10:2), the carnitine ester of 2,4-decadienoyl-CoA.[3][4] This accumulation is associated with significant physiological consequences, including hepatic steatosis and impaired energy metabolism under stress.[1][3]

Table 1: Enzyme Activity and Key Metabolite Levels

This table compares the DECR enzyme activity and the serum levels of the key biomarker decadienoylcarnitine in Decr-/- mice versus wild-type controls under fasted conditions.

ParameterWild-Type (WT)Decr-/- MouseFold Change
Liver DECR Activity (µmol/min/mg protein)2.2 ± 0.60.5 ± 0.1↓ 4.4x
Muscle DECR Activity (µmol/min/mg protein)2.6 ± 0.3Trace-
Serum Decadienoylcarnitine (C10:2) (µM)~0.01~0.15↑ ~15x

Data synthesized from Miinalainen et al. (2009)[1][3]. Values are representative estimates derived from published data.

Table 2: Hepatic Fatty Acid Profile in Fasted Mice

The deficiency in DECR and subsequent impairment of unsaturated fatty acid oxidation leads to the accumulation of specific fatty acids in the liver, contributing to hepatic steatosis.

Hepatic Fatty AcidWild-Type (WT)Decr-/- MouseFold Change
Palmitoleic acid (C16:1) Baseline↑ ~2.5x↑ ~2.5x
Oleic acid (C18:1) Baseline↑ ~3.0x↑ ~3.0x
Linoleic acid (C18:2) Baseline↑ ~3.8x↑ ~3.8x
Linolenic acid (C18:3) Baseline↑ ~3.5x↑ ~3.5x

Data represents fold-change increases observed in fasted Decr-/- mice compared to fasted wild-type mice as reported by Miinalainen et al. (2009)[1][3].

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of metabolites and assessment of the associated disease phenotype.

1. Quantification of Acyl-CoAs and Acylcarnitines by LC-MS/MS

This protocol outlines the measurement of 2-trans-4-cis-decadienoylcarnitine (C10:2) in serum and other acyl-CoAs in tissue.

  • Sample Preparation (Tissue Acyl-CoA Extraction):

    • Flash-freeze approximately 50-100 mg of liver tissue in liquid nitrogen immediately upon collection.

    • Homogenize the frozen powdered tissue in 2 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

    • Add 2 mL of 2-propanol and re-homogenize.

    • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.

    • Centrifuge the mixture at 2,000 x g for 5 minutes. Transfer the upper aqueous phase containing acyl-CoAs to a new tube.

    • The extract can be further purified using solid-phase extraction (SPE) with an anion-exchange column to concentrate the acyl-CoAs before analysis.

  • Sample Preparation (Serum Acylcarnitine Extraction):

    • To 100 µL of serum, add an internal standard mixture (containing, for example, d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine).

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

    • Derivatize the dried acylcarnitines to their butyl esters by adding 100 µL of 3N n-butanolic HCl and incubating at 65°C for 20 minutes.

    • Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • Chromatography: Separate metabolites on a C18 reversed-phase column with a gradient elution using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific parent/daughter ion transitions for each analyte. For decadienoylcarnitine (C10:2), the transition would be specific to its mass and fragmentation pattern.

    • Quantification: Calculate concentrations based on the peak area ratios of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

2. Assessment of Hepatic Steatosis by Oil Red O Staining

This histological method visualizes neutral lipid accumulation in the liver.

  • Tissue Preparation:

    • Harvest liver tissue and immediately embed in Optimal Cutting Temperature (OCT) compound.

    • Rapidly freeze the block in isopentane cooled by liquid nitrogen. Store at -80°C.

    • Using a cryostat, cut frozen sections at a thickness of 7-10 µm and mount on glass slides.

  • Staining Procedure:

    • Air-dry the sections for 30-60 minutes at room temperature.

    • Fix the sections in 10% neutral buffered formalin for 10 minutes.

    • Rinse slides gently with distilled water, followed by a brief rinse in 60% isopropanol.

    • Incubate slides in a freshly prepared Oil Red O working solution for 15-20 minutes at room temperature.

    • Briefly differentiate the sections in 60% isopropanol to remove excess stain.

    • Rinse thoroughly with distilled water.

    • Counterstain the nuclei with Mayer's hematoxylin for 1 minute to provide cellular context.

    • Rinse with tap water until the water runs clear.

    • Mount coverslips using an aqueous mounting medium.

  • Analysis:

    • Image the stained sections using a light microscope.

    • Neutral lipids and triglycerides will appear as bright red droplets within the cytoplasm of hepatocytes.

    • Quantify the steatosis by measuring the percentage of the total image area that is stained red using image analysis software (e.g., ImageJ).[5]

Visualizations: Pathways and Workflows

Metabolic Pathway Blockage in Decr-/- Mice

The diagram below illustrates the mitochondrial β-oxidation pathway for linoleic acid (C18:2), a common polyunsaturated fatty acid. It highlights the metabolic block caused by the deficiency of the 2,4-dienoyl-CoA reductase (DECR) enzyme, leading to the accumulation of the key intermediate, this compound.

Metabolic_Pathway Linoleoyl_CoA Linoleoyl-CoA (C18:2) BetaOx1 3 Cycles of β-Oxidation Linoleoyl_CoA->BetaOx1 Dodecadienoyl_CoA cis-3,cis-6-Dodecadienoyl-CoA BetaOx1->Dodecadienoyl_CoA Isomerase1 Enoyl-CoA Isomerase Dodecadienoyl_CoA->Isomerase1 trans_cis_Dodecadienoyl_CoA trans-2,cis-6-Dodecadienoyl-CoA Isomerase1->trans_cis_Dodecadienoyl_CoA BetaOx2 1 Cycle of β-Oxidation trans_cis_Dodecadienoyl_CoA->BetaOx2 TargetMetabolite This compound (Accumulates) BetaOx2->TargetMetabolite DECR 2,4-Dienoyl-CoA Reductase (Deficient in Model) TargetMetabolite->DECR DECR->Block Downstream Further β-Oxidation (Pathway Impaired) Block->Downstream

Caption: Linoleic acid metabolism is halted due to DECR deficiency.

Experimental Workflow Diagram

This diagram outlines the logical flow of an experiment designed to correlate the metabolic profile with the disease phenotype in the Decr-/- animal model.

Experimental_Workflow cluster_analysis Parallel Analysis start Animal Model Selection (Decr-/- vs. Wild-Type) stress Metabolic Challenge (e.g., Fasting, Cold Exposure) start->stress collection Sample Collection (Blood, Liver Tissue) stress->collection metabolomics Metabolite Quantification (LC-MS/MS) - Serum Acylcarnitines - Tissue Acyl-CoAs collection->metabolomics phenotyping Phenotypic Assessment - Histology (Oil Red O) - Blood Glucose Levels collection->phenotyping correlation Data Correlation & Analysis metabolomics->correlation phenotyping->correlation conclusion Conclusion (Link Metabolite Level to Phenotype) correlation->conclusion

Caption: Workflow for correlating genotype with metabolic phenotype.

References

Structural and functional comparison of 2,4-dienoyl-CoA reductases from different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2,4-Dienoyl-CoA Reductases: Structure, Function, and Methodology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of 2,4-dienoyl-CoA reductases (DCRs) from different species. DCRs are auxiliary enzymes essential for the β-oxidation of polyunsaturated fatty acids (PUFAs) containing double bonds at even-numbered carbon positions. The reaction catalyzed by DCR is often the rate-limiting step in this metabolic pathway, making it a crucial area of study for understanding fatty acid homeostasis and developing therapeutic interventions for metabolic disorders.[1][2][3]

Functional Comparison: Eukaryotes vs. Prokaryotes

A fundamental divergence in the function of DCRs is observed between eukaryotic organisms and prokaryotes like Escherichia coli. While both enzyme types catalyze the reduction of a 2,4-dienoyl-CoA intermediate, they produce different products, which has significant implications for the subsequent steps in the β-oxidation pathway.

Eukaryotic DCRs, found in both mitochondria and peroxisomes, reduce 2,trans,4,cis/trans-dienoyl-CoA to trans-3-enoyl-CoA.[2][4] This product requires the action of another auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, to be converted into the trans-2-enoyl-CoA substrate recognized by the core β-oxidation machinery.[1] In contrast, the E. coli DCR, known as FadH, directly produces trans-2-enoyl-CoA, bypassing the need for the subsequent isomerization step.[4][5]

Kinetic Parameters

The kinetic properties of DCRs vary between species and cellular compartments, reflecting different substrate specificities. Human peroxisomal DCR (pDCR), for instance, is more efficient at processing longer-chain fatty acids compared to its mitochondrial counterpart (mDCR), which is crucial for its role in shortening very-long-chain fatty acids.[1][3][6]

Table 1: Comparison of Kinetic Parameters for DCRs from Different Species

Enzyme SourceSubstrateKm (μM)Vmax (μmol/min/mg)CofactorReference
Human Peroxisomal (pDCR) 2,4-Hexadienoyl-CoA71.6 ± 0.271.75 ± 0.34NADPH[1]
2,4-Decadienoyl-CoA12.7 ± 0.121.02 ± 0.05NADPH[1]
Bovine Liver (Mitochondrial) 2,4-Decadienoyl-CoA~5Not ReportedNADPH[4]
E. coli (FadH) 2,4-Decadienoyl-CoA~5Not ReportedNADPH[4]

Note: Direct comparison of Vmax values should be done with caution due to variations in experimental conditions and enzyme purity across different studies.

Structural Comparison: Two Distinct Enzyme Families

The functional differences between prokaryotic and eukaryotic DCRs are rooted in their profound structural disparities. They represent two unrelated enzyme families that have convergently evolved to catalyze a similar reaction.[7]

  • Eukaryotic DCRs (Mitochondrial & Peroxisomal): These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily.[1][2] They typically form homotetramers and possess a conserved Rossmann fold for binding the NADPH cofactor.[2][4] The active site of mitochondrial DCR features a catalytic triad (Tyr, Ser, Lys) characteristic of the SDR family.[1][2] However, human peroxisomal DCR surprisingly lacks the canonical tyrosine-serine pair and instead utilizes an aspartate residue in its catalytic mechanism.[1][6] This distinction likely contributes to its ability to accommodate very-long-chain fatty acids.[6][8]

  • Prokaryotic DCR (E. coli FadH): This enzyme is a monomeric iron-sulfur flavoprotein.[4][5][7] It is structurally and mechanistically distinct from the SDR family.[7] Its complex architecture includes FAD, FMN, and a [4Fe-4S] cluster, which act as a conduit for transferring electrons from NADPH to the dienoyl-CoA substrate.[5][7][9] The final reduction step is proposed to involve a catalytic dyad of Tyr-166 and His-252.[5][9]

Table 2: Summary of Structural Properties of DCRs

PropertyEukaryotic DCR (e.g., Human, Bovine)Prokaryotic DCR (e.g., E. coli FadH)Reference
Enzyme Family Short-chain dehydrogenase/reductase (SDR)Iron-sulfur flavoprotein[1][5][7]
Quaternary Structure HomotetramerMonomer[2][4]
Cofactors/Prosthetic Groups NADPHNADPH, FAD, FMN, [4Fe-4S] cluster[2][7]
Catalytic Residues SDR triad (e.g., mDCR) or Asp-based (pDCR)Tyr-His dyad[1][5][9]
Reaction Product trans-3-enoyl-CoAtrans-2-enoyl-CoA[4]

Signaling Pathways and Workflows

Role in PUFA β-Oxidation

DCR is a critical junction in the β-oxidation pathway for polyunsaturated fatty acids. The diagram below illustrates the pathway for an even-numbered double bond fatty acid, highlighting the divergent paths following the DCR-catalyzed step in eukaryotes and prokaryotes.

pufa_beta_oxidation PUFA β-Oxidation Pathway Comparison cluster_common Common Initial Steps cluster_eukaryotic Eukaryotic Pathway cluster_prokaryotic Prokaryotic Pathway PUFA Polyunsaturated Fatty Acyl-CoA BetaOx β-Oxidation Cycles PUFA->BetaOx DienoylCoA 2,4-Dienoyl-CoA BetaOx->DienoylCoA eukDCR Eukaryotic DCR (mDCR/pDCR) DienoylCoA->eukDCR NADPH prokDCR Prokaryotic DCR (FadH) DienoylCoA->prokDCR NADPH T3EnoylCoA trans-3-Enoyl-CoA eukDCR->T3EnoylCoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase T3EnoylCoA->Isomerase T2EnoylCoA trans-2-Enoyl-CoA Isomerase->T2EnoylCoA prokDCR->T2EnoylCoA ContinueOx Resumes β-Oxidation T2EnoylCoA->ContinueOx

Caption: Divergent pathways of 2,4-dienoyl-CoA reduction in eukaryotes and prokaryotes.

Experimental Workflow

The following diagram outlines a typical workflow for the expression, purification, and functional characterization of a recombinant DCR enzyme.

experimental_workflow General Workflow for DCR Characterization cluster_molbio Molecular Biology cluster_biochem Protein Biochemistry cluster_analysis Functional & Structural Analysis Clone 1. Clone DCR gene into expression vector Transform 2. Transform vector into expression host (e.g., E. coli) Clone->Transform Induce 3. Induce protein expression (e.g., IPTG) Transform->Induce Lyse 4. Cell Lysis & Clarification Induce->Lyse Purify 5. Affinity & Size-Exclusion Chromatography Lyse->Purify Activity 6. Enzyme Activity Assay (Spectrophotometry) Purify->Activity Structure 8. Structural Analysis (e.g., X-ray Crystallography) Purify->Structure Kinetics 7. Determine Kinetic Parameters (Km, Vmax) Activity->Kinetics

Caption: Standard experimental workflow for recombinant DCR enzyme analysis.

Experimental Protocols

Recombinant Human pDCR Expression and Purification

This protocol is adapted from methodologies used for expressing human peroxisomal DCR in E. coli.[1]

  • Cloning: The full-length cDNA of human DCR is amplified via PCR and ligated into an expression vector, such as pMCSG7, which incorporates an N-terminal His-tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Expression:

    • Grow the transformed cells in LB medium containing the appropriate antibiotic (e.g., 100 µg/ml ampicillin) at 37°C with shaking until the A₆₀₀ reaches ~0.8.

    • Induce protein expression by adding 0.2 mM isopropyl-β-D-thiogalactoside (IPTG).

    • Continue the culture for 20 hours at a reduced temperature of 16°C to enhance protein solubility.

  • Lysis and Purification:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged DCR protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

    • For higher purity, subject the eluted fractions to size-exclusion chromatography.

DCR Enzyme Activity Assay

This is a standard spectrophotometric assay that measures the consumption of NADPH.[1][10][11]

  • Assay Mixture Preparation: In a 1.0 ml quartz cuvette, prepare an assay mixture containing:

    • 50 mM Phosphate Buffer (e.g., PBS, pH 7.4 or a buffer at the optimal pH, ~6.0-6.5 for pDCR).[1][2]

    • 100 µM EDTA.

    • 125 µM NADPH.

    • 10 µg of purified DCR enzyme.

  • Pre-incubation: Pre-incubate the mixture for 20 minutes at room temperature (or the desired assay temperature, e.g., 22°C).[1][10]

  • Reaction Initiation: Initiate the reaction by adding the substrate, for example:

    • 40 µM trans-2,trans-4-hexadienoyl CoA, or

    • 40 µM trans-2,trans-4-decadienoyl CoA.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) for at least 90 seconds using a spectrophotometer.

  • Calculation: The rate of reaction is calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6,220 M⁻¹cm⁻¹). Kinetic parameters (Km and Vmax) can be determined by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

References

Safety Operating Guide

Proper Disposal of 2-trans-4-cis-Decadienoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 2-trans-4-cis-Decadienoyl-CoA in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be proficient in the proper disposal procedures for this and related acyl-CoA compounds. Due to its chemical nature as a combustible solid containing sulfur and phosphorus, specific waste management protocols are required to mitigate risks. This guide provides a clear, step-by-step approach to the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Essential Safety and Handling Information

Prior to disposal, it is imperative to handle this compound with appropriate safety measures. The compound is classified as a combustible solid and should be stored in a cool, dry, and well-ventilated area. Incompatible materials to avoid include strong oxidizing agents, strong bases, and reducing agents.

When handling the compound, personnel must wear appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE and handling precautions.

Item Specification Purpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Ventilation Fume hood or other ventilated enclosureTo minimize inhalation of any airborne particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation and containment. The following workflow diagram illustrates the decision-making process for appropriate disposal.

start Start: Have this compound waste check_state Is the waste solid or in solution? start->check_state solid_waste Solid Waste check_state->solid_waste Solid liquid_waste Liquid Waste (in organic solvent) check_state->liquid_waste Liquid package_solid Place in a clearly labeled, sealed container for combustible solids. solid_waste->package_solid package_liquid Place in a clearly labeled, sealed container for flammable liquid waste. liquid_waste->package_liquid add_to_inventory Log the waste in the laboratory's hazardous waste inventory. package_solid->add_to_inventory package_liquid->add_to_inventory store Store in a designated hazardous waste accumulation area. add_to_inventory->store end Arrange for disposal by a certified hazardous waste management company. store->end

Caption: Disposal workflow for this compound.

Detailed Disposal Steps:

  • Segregation: Isolate waste containing this compound from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste of a different hazard class.

  • Containment of Solid Waste:

    • Place pure this compound or materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) into a designated, robust, and sealable container.

    • The container should be clearly labeled as "Combustible Solid Chemical Waste" and should also list "this compound" and any other components.

  • Containment of Liquid Waste:

    • If this compound is in an organic solvent, it should be disposed of in a designated "Flammable Liquid Waste" container.

    • Ensure the waste container is compatible with the solvent used.

    • The container must be clearly labeled with the contents, including the name of the solvent and "this compound".

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The primary hazards (e.g., Combustible, Contains Sulfur, Contains Phosphorus)

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Incineration is a common and appropriate disposal method for combustible chemical waste.[1][2]

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills of solid material, proceed with cleanup only if you are trained and have the appropriate equipment. For large spills or any spill of the compound in a volatile solvent, contact your institution's EHS or emergency response team.

  • Cleanup of Small Solid Spills:

    • Wear the appropriate PPE as listed in the table above.

    • Gently cover the spill with an absorbent material for solids (e.g., vermiculite or sand) to prevent it from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Place the used cleaning materials into the hazardous waste container.

  • Decontamination: Decontaminate the area and any equipment used for cleanup.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, and complete any required incident report forms.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

Essential Safety and Operational Guide for Handling 2-trans-4-cis-Decadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-trans-4-cis-Decadienoyl-CoA. The following procedures are based on standard laboratory safety protocols for biochemical reagents and should be implemented to ensure the safety of all personnel and the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

A minimum level of PPE is required when handling this compound in a laboratory setting.[1][2][3][4] This includes:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from accidental splashes or contact with the solid compound.[2][3]
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat.Protects personal clothing and skin from contamination.[1][3]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, work should be conducted in a fume hood.Minimizes the risk of inhalation.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent accidental exposure.

Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered.[3] Have all necessary equipment and reagents readily available.

  • Weighing: If working with the solid form, weigh the compound in a chemical fume hood or a designated area with good ventilation to avoid inhalation of any fine particulates.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[5]

Storage Conditions:

Based on information for a similar compound, 2-trans,4-cis-Decadienoyl-L-carnitine, the following storage conditions are recommended:[6][7]

ParameterRecommendation
Temperature -20°C
Atmosphere Store in a tightly sealed container.
Physical State Solid
Hazards Combustible Solid[6][7]

Disposal Plan

All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.

Disposal Protocol:

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Handling this compound:

The following diagram outlines a typical workflow for handling this compound in a research setting.

G A Preparation (Don PPE, Prepare Workspace) B Weighing (In Fume Hood) A->B C Solubilization (Add Solvent to Solid) B->C D Experimental Use (e.g., Enzyme Assay) C->D E Waste Collection (Solid and Liquid Waste) D->E F Decontamination (Clean Workspace) D->F G Disposal (Follow Institutional Guidelines) E->G F->G

Figure 1. A typical experimental workflow for handling this compound.

Metabolic Pathway Involving this compound:

This compound is an intermediate in the beta-oxidation of certain unsaturated fatty acids.

G cluster_0 Mitochondrial Matrix 4-cis-Decenoyl-CoA 4-cis-Decenoyl-CoA This compound This compound 4-cis-Decenoyl-CoA->this compound Acyl-CoA Dehydrogenase 3-trans-Decenoyl-CoA 3-trans-Decenoyl-CoA This compound->3-trans-Decenoyl-CoA 2,4-Dienoyl-CoA Reductase

Figure 2. The role of this compound in fatty acid metabolism.

References

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